molecular formula C23H32N2O5 B6595996 Pholcodine monohydrate CAS No. 6254-99-5

Pholcodine monohydrate

Cat. No.: B6595996
CAS No.: 6254-99-5
M. Wt: 416.5 g/mol
InChI Key: VOMHFFCEDKOLBR-RNFKYSJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pholcodine monohydrate is a useful research compound. Its molecular formula is C23H32N2O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4.H2O/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;/h2-5,16-18,22,26H,6-14H2,1H3;1H2/t16-,17+,18-,22-,23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMHFFCEDKOLBR-RNFKYSJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6254-99-5
Record name Pholcodine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHOLCODINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538VG8KNRX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Pholcodine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholcodine (7,8-didehydro-4,5α-epoxy-17-methyl-3-[2-(morpholin-4-yl)ethoxy]morphinan-6α-ol) is a semi-synthetic opioid derivative of morphine, widely utilized as an antitussive agent for the suppression of non-productive coughs.[1][2] Unlike other opioids, it exhibits minimal analgesic effects and a lower potential for addiction, which has contributed to its extensive use in pharmaceutical formulations.[3] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they directly influence critical physicochemical properties including solubility, stability, and bioavailability.

Despite its long history of medicinal use since the mid-20th century, the definitive crystal structure of pholcodine remained unelucidated for decades.[4] A comprehensive understanding of its solid-state chemistry is crucial for quality control, formulation development, and ensuring consistent therapeutic efficacy. This technical guide provides a detailed overview of the crystal structure and polymorphic nature of pholcodine monohydrate, compiling key quantitative data and experimental methodologies from seminal research in the field.

Crystal Structure of this compound

The first complete elucidation of the crystal structure of this compound was reported by Petruševski et al. in 2013.[1] Their work revealed that pholcodine crystallizes as a monohydrate in the orthorhombic crystal system with the non-centrosymmetric space group P2₁2₁2₁.[1] This space group is common for chiral molecules. The crystallographic data, obtained from single-crystal X-ray diffraction (SCXRD) analysis, are summarized in Table 1.

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₂₃H₃₂N₂O₅ (C₂₃H₃₀N₂O₄ · H₂O)
Formula Weight416.51 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.351(3)
b (Å)18.038(7)
c (Å)14.123(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)2128.0(15)
Z4
Calculated Density (g/cm³)1.300
Temperature (K)120
CCDC Deposition Number910340

Data sourced from Petruševski et al. (2013) and the Cambridge Crystallographic Data Centre.

The molecular structure of pholcodine consists of a rigid pentacyclic morphinan (B1239233) core, substituted with a morpholinoethyl group at the 3-position. In the crystalline state, each water molecule is intricately involved in the hydrogen-bonding network, linking two pholcodine molecules via three strong hydrogen bonds. This arrangement creates a one-dimensional helical chain of molecules extending along the crystallographic b-axis.[1]

cluster_crystal_packing This compound Crystal Packing Pholcodine_Molecule_1 Pholcodine Molecule (A) Water_Molecule H₂O Molecule Pholcodine_Molecule_1->Water_Molecule H-Bond Water_Molecule->Pholcodine_Molecule_1 Pholcodine_Molecule_2 Pholcodine Molecule (B) Water_Molecule->Pholcodine_Molecule_2 H-Bond Pholcodine_Molecule_2->Water_Molecule

Caption: Intermolecular hydrogen bonding in the this compound crystal lattice.

Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a drug can exhibit distinct physical properties, which can have significant implications for its pharmaceutical development.

Extensive polymorphism screening of this compound has been conducted by crystallizing the compound from a variety of organic solvents with different polarities, including methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF).[1] The resulting crystalline materials were analyzed using a suite of solid-state characterization techniques, such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FT-IR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

The comprehensive analysis consistently revealed that this compound exists in a single crystalline modification.[1] The PXRD patterns of all recrystallized samples were identical to that of the commercial bulk material, indicating the absence of different polymorphic forms under the tested conditions. This suggests that the monohydrate crystal form is highly stable and does not readily undergo polymorphic transformations.

Start Commercial this compound Crystallization Crystallization from Various Solvents (Methanol, Ethanol, Acetone, etc.) Start->Crystallization Analysis Solid-State Analysis (PXRD, FT-IR, DSC, TGA) Crystallization->Analysis Result Single Crystalline Form Identified Analysis->Result

Caption: Workflow for the polymorphic screening of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols employed in the characterization of this compound's solid-state properties.

Single-Crystal X-ray Diffraction (SCXRD)

Single crystals of this compound suitable for SCXRD analysis were obtained by the slow evaporation of a hot methanolic solution of the commercial drug substance.[1]

  • Data Collection: A suitable single crystal was mounted on a diffractometer. The diffraction data were collected at a temperature of 120 K using liquid nitrogen to minimize thermal vibrations and improve data quality.[1]

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the identification of crystalline phases and the assessment of polymorphism.

  • Instrumentation: A Rigaku Ultima IV powder X-ray diffractometer was utilized.[1]

  • Sample Preparation: The samples were manually dispersed onto a silicon sample plate.

  • Data Collection Parameters:

    • Radiation Source: CuKα radiation (λ = 1.5406 Å)

    • Generator Settings: 40 kV and 40 mA

    • Detector: D/tex detector

    • 2θ Range: 3° to 45°

    • Scan Rate: 2°/min

    • Temperature: Room temperature

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal properties of a material, such as melting point and phase transitions.

  • Instrumentation: A differential scanning calorimeter was used.

  • Sample Preparation: A few milligrams of the sample were weighed into an aluminum pan and sealed.

  • Experimental Conditions:

    • Mode: Cyclic heating and cooling.

    • Temperature Program:

      • Heating from 25 °C to 120 °C.

      • Cooling from 120 °C to 0 °C.

      • Reheating from 0 °C to 120 °C.

    • Heating/Cooling Rate: 5 °C/min.

    • Atmosphere: The specific atmosphere (e.g., nitrogen) is a critical parameter, though not explicitly detailed in the primary literature, a dry nitrogen purge is standard practice to prevent oxidative degradation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration, desolvation, and decomposition.

  • Instrumentation: A thermogravimetric analyzer was used.

  • Experimental Conditions: While specific parameters from the primary study on this compound are not fully detailed, a typical TGA experiment for a hydrate (B1144303) would involve:

    • Heating Rate: A linear heating rate, commonly 10 °C/min.

    • Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 30 °C to 600 °C).

    • Atmosphere: An inert atmosphere, such as flowing nitrogen, to prevent oxidation.

    • Sample Weight: A few milligrams of the sample in an appropriate pan (e.g., alumina (B75360) or platinum).

Conclusion

This technical guide has synthesized the available scientific knowledge on the crystal structure and polymorphism of this compound. The seminal work in this area has established that this compound crystallizes in the orthorhombic space group P2₁2₁2₁ and exists as a single, stable crystalline form under a variety of recrystallization conditions. The detailed crystallographic and experimental data presented herein serve as a crucial resource for researchers, scientists, and drug development professionals involved in the quality control, formulation, and regulatory aspects of pholcodine-containing pharmaceutical products. A thorough understanding of these solid-state properties is fundamental to ensuring the consistent quality, safety, and efficacy of this important antitussive agent.

References

Spectroscopic Profile of Pholcodine Monohydrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pholcodine monohydrate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed to serve as a core resource for researchers and professionals involved in the analysis and development of this compound.

Introduction

This compound is a morphinane alkaloid derivative with antitussive (cough suppressant) properties.[1][2] Its chemical formula is C23H30N2O4·H2O, and it has a molecular weight of 416.51 g/mol .[3][4] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in pharmaceutical applications. This guide presents a summary of its key spectroscopic features.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound, with quantitative data summarized in structured tables for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry of pholcodine is typically performed using electrospray ionization (ESI) coupled with a mass analyzer. The data provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.

Parameter Value Notes
Molecular Ion [M+H]+ m/z 399.2Corresponds to the protonated anhydrous pholcodine molecule (C23H31N2O4)+.
Fragment Ion m/z 114Attributed to the morpholinoethyl side chain.[5]
Fragment Ion m/z 100A further fragment of the morpholine (B109124) moiety.[5]
Fragment Ion m/z 284A potential fragment, though its presence can be condition-dependent.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted Chemical Shifts

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic Protons6.5 - 7.0mProtons on the benzene (B151609) ring.
Vinylic Protons5.2 - 5.8mProtons of the C=C double bond in the cyclohexene (B86901) ring.
-O-CH 2-3.8 - 4.2mProtons of the ethoxy chain.
-N-CH 2- (morpholine)3.5 - 3.8mProtons on the morpholine ring adjacent to oxygen.
-N-CH 2- (morpholine)2.6 - 2.9mProtons on the morpholine ring adjacent to nitrogen.
N-CH 32.3 - 2.5sMethyl group attached to the nitrogen in the piperidine (B6355638) ring.
Aliphatic Protons1.5 - 3.2mVarious protons of the fused ring system.
-OH Variablebr sHydroxyl proton, chemical shift is concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts

Carbon Environment Predicted Chemical Shift (ppm) Notes
Aromatic C110 - 150Carbons of the benzene ring.
Vinylic C120 - 140Carbons of the C=C double bond.
-O-C H2-65 - 75Carbons of the ethoxy chain and morpholine ring adjacent to oxygen.
-N-C H2-50 - 60Carbons of the morpholine ring adjacent to nitrogen.
N-C H3~45Methyl carbon attached to nitrogen.
Aliphatic C20 - 60Various carbons of the fused ring system.
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups. A study has shown that the FT-IR spectra of commercial and recrystallized this compound are virtually identical.[4]

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3400 (broad)O-H (alcohol and water)Stretching
~3050C-H (aromatic)Stretching
~2950-2850C-H (aliphatic)Stretching
~1600, ~1500C=C (aromatic)Stretching
~1250C-O (ether)Asymmetric Stretching
~1120C-O (alcohol)Stretching
~1100C-N (amine)Stretching

Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis. The following are generalized yet detailed methodologies for obtaining the spectroscopic data presented above.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as methanol:water.

  • Chromatographic Separation (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas: Nitrogen, with a flow rate appropriate for the instrument.

    • Mass Range: Scan from m/z 50 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Program: A standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range covering approximately -1 to 10 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range covering approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Spectral Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (LC-MS) Dissolution->MS IR IR Spectroscopy (FT-IR) Pellet->IR NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum Analysis (Peak Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Pholcodine Monohydrate as a Mu-Opioid Receptor Agonist: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholcodine is an opioid derivative primarily utilized as an antitussive agent for the suppression of non-productive coughs.[1][2][3] Its therapeutic effect is mediated through its action as an agonist at the mu-opioid receptor (μOR) within the central nervous system, specifically in the medulla oblongata, the region responsible for the cough reflex.[1][4] While structurally related to morphine, pholcodine exhibits minimal analgesic properties and a reduced potential for dependence, distinguishing its clinical profile.[2][4] This document provides an in-depth technical overview of the mechanism of action of pholcodine monohydrate as a mu-opioid receptor agonist, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Pholcodine, a morphinane alkaloid, acts on the central nervous system to suppress the cough reflex.[1][2] Its primary molecular target is the mu-opioid receptor (μOR), a member of the G-protein coupled receptor (GPCR) superfamily.[5][6] Upon binding, pholcodine activates the receptor, initiating a cascade of intracellular signaling events that ultimately lead to the inhibition of the cough reflex.[4] Understanding the specific interactions and downstream consequences of pholcodine's engagement with the μOR is crucial for elucidating its therapeutic mechanism and for the development of novel antitussive agents with improved safety and efficacy profiles.

Quantitative Data Summary

Quantitative data on the binding affinity of pholcodine for the mu-opioid receptor is available in the literature. However, specific data regarding its functional potency and efficacy from assays such as GTPγS binding and cAMP accumulation are not as readily available for pholcodine itself. The following table summarizes the binding affinity (Ki) of pholcodine in comparison to other well-known opioids.

CompoundKi (nM) at Mu-Opioid ReceptorSpecies/TissueRadioligandReference
Pholcodine Higher than EthylmorphineRat brain homogenates[3H]-DAMGO
Morphine1.2Rat brain homogenates[3H]-DAMGO
CodeineHigher than MorphineRat brain homogenates[3H]-DAMGO
EthylmorphineHigher than CodeineRat brain homogenates[3H]-DAMGO

Note: A study by Chen et al. (1991) indicated that decreasing the length of the alkyl group at position 3 of the morphine structure decreased the Ki values (morphine < codeine < ethylmorphine < pholcodine), suggesting pholcodine has a lower binding affinity than the other listed compounds. Specific numerical Ki values for pholcodine from this study were not provided in the abstract.

Mechanism of Action and Signaling Pathways

As a mu-opioid receptor agonist, pholcodine's mechanism of action follows the canonical pathway of Gi/o-coupled GPCRs.

Receptor Binding and G-Protein Activation

Pholcodine binds to the orthosteric binding site of the mu-opioid receptor. This binding event stabilizes a conformational change in the receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which are then free to interact with downstream effector proteins.

Pholcodine Pholcodine muOR Mu-Opioid Receptor (μOR) Pholcodine->muOR Binds to G_protein Heterotrimeric G-protein (Gαi/o-GDP-Gβγ) muOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector_alpha Downstream Effectors (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector_alpha Modulates Effector_beta_gamma Downstream Effectors (e.g., Ion Channels) G_beta_gamma->Effector_beta_gamma Modulates

Pholcodine binding to the μOR and subsequent G-protein activation.

Downstream Signaling Cascades

The activation of the Gi/o pathway by pholcodine leads to several downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other downstream signaling molecules.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it can inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

cluster_membrane Cell Membrane muOR Activated μOR G_alpha_GTP Gαi/o-GTP muOR->G_alpha_GTP G_beta_gamma Gβγ muOR->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx G_alpha_GTP->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_Channel Inhibits ATP ATP Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Reduced_Neurotransmitter Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter Agonist_bound_muOR Agonist-Bound μOR GRK GRK Agonist_bound_muOR->GRK Recruits Phosphorylated_muOR Phosphorylated μOR GRK->Agonist_bound_muOR Phosphorylates beta_Arrestin β-Arrestin Phosphorylated_muOR->beta_Arrestin Recruits Uncoupling G-Protein Uncoupling beta_Arrestin->Uncoupling Internalization Receptor Internalization beta_Arrestin->Internalization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and Test Compound Membranes->Incubation Reagents Prepare Radioligand, Test Compound, and Buffers Reagents->Incubation Filtration Filter and Wash to Separate Bound from Free Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

References

In Vitro Metabolism of Pholcodine Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholcodine, an opioid antitussive agent, undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the in vitro metabolism of pholcodine monohydrate, focusing on metabolite identification and the experimental protocols utilized in these assessments. While in vitro studies in rat hepatocytes have identified norpholcodine and pholcodine-N-oxide as the principal metabolites, human metabolism is more complex, yielding a broader range of phase I metabolites. Although direct evidence is pending, the metabolism of structurally similar opioids suggests the involvement of CYP2D6 and CYP3A4 in pholcodine's biotransformation. This guide outlines detailed methodologies for conducting in vitro metabolism studies and presents the currently available data to facilitate further research and understanding of pholcodine's metabolic fate.

Introduction

Pholcodine is a centrally acting cough suppressant structurally related to morphine. Its efficacy is attributed to its action on the cough center in the medulla oblongata[1]. Understanding the metabolism of pholcodine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe use. The liver is the primary site of pholcodine metabolism, where it is biotransformed by the cytochrome P450 (CYP) enzyme system before renal excretion[1]. This guide details the current knowledge of pholcodine's in vitro metabolism and provides protocols for its investigation.

In Vitro Metabolic Profile of Pholcodine

In vitro studies are essential for elucidating the metabolic pathways of xenobiotics. For pholcodine, these studies have been conducted primarily using rat hepatocytes, with human data largely derived from in vivo urine analysis.

Metabolites Identified in Rat Hepatocytes

Incubations of pholcodine with freshly isolated rat hepatocytes have led to the identification of two major metabolites[2]:

  • Norpholcodine (NP): Formed via N-demethylation.

  • Pholcodine-N-oxide (PNOX): A product of N-oxidation, which appears to be the major metabolic pathway in this model.

Notably, morphine and its metabolites were not detected in these in vitro rat hepatocyte studies, suggesting that O-dealkylation is not a significant metabolic pathway for pholcodine in this system[2].

Metabolites Identified in Human Urine

Studies on human urine following pholcodine administration have revealed a more extensive metabolic profile, with seven phase I metabolites identified[3]:

  • Nor-pholcodine (Nor-P)

  • Desmorpholino-hydroxy-pholcodine (desmorpholino-hydroxy-P)

  • Nor-desmorpholino-hydroxy-pholcodine (nor-desmorpholino-hydroxy-P)

  • Hydroxy-pholcodine (hydroxy-P)

  • Oxo-pholcodine (oxo-P)

  • Nor-oxo-pholcodine (nor-oxo-P)

  • Morphine (in trace amounts)

These findings suggest four primary phase I metabolic pathways in humans: N-demethylation, N-desalkylation of the morpholino ring followed by reduction, oxidation of the morpholino ring, and O-dealkylation to morphine[3].

Quantitative Analysis of Pholcodine Metabolism

Quantitative data on the kinetics of pholcodine metabolism are limited. A study using rat hepatocytes determined the metabolic rate constant (kmet) for pholcodine and compared it to that of morphine and codeine.

Table 1: Metabolic Rate Constants in Rat Hepatocytes [2]

CompoundMetabolic Rate Constant (kmet) (µM min⁻¹)
Pholcodine0.021
Morphine0.057
Codeine0.112

The slower biotransformation of pholcodine compared to morphine and codeine is consistent with its lower potential for addiction[2]. To date, specific kinetic parameters such as Km and Vmax for the formation of individual pholcodine metabolites in human in vitro systems have not been reported in the literature.

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of pholcodine metabolism, based on established protocols for drug metabolism studies.

Incubation with Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites and determine the kinetic parameters of pholcodine metabolism.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent (for reaction termination)

  • Internal standard (for analytical quantification)

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing pholcodine (at a range of concentrations, e.g., 1-100 µM), HLM (e.g., 0.5 mg/mL protein), and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding an equal volume of cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS for the disappearance of pholcodine and the formation of its metabolites.

CYP Isozyme Phenotyping using Recombinant Human CYPs and Chemical Inhibitors

This protocol aims to identify the specific CYP isozymes responsible for pholcodine metabolism.

4.2.1. Incubation with Recombinant Human CYP Enzymes

Materials:

  • This compound

  • Recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Reaction termination solvent (e.g., ACN)

Procedure:

  • Follow the incubation procedure outlined in section 4.1, replacing HLM with individual recombinant human CYP isozymes.

  • Analyze the formation of metabolites for each CYP isozyme to determine which enzymes are capable of metabolizing pholcodine.

4.2.2. Chemical Inhibition Study with HLM

Materials:

  • As listed in section 4.1

  • Specific CYP inhibitors (see Table 2)

Procedure:

  • Prepare incubation mixtures as described in section 4.1.

  • Add a specific CYP inhibitor at a known concentration to each respective incubation mixture.

  • Pre-incubate the mixture with the inhibitor for a specified time (e.g., 15 minutes) at 37°C before initiating the reaction with the NADPH regenerating system.

  • Follow the remaining steps of the incubation and analysis protocol.

  • Compare the rate of metabolite formation in the presence and absence of each inhibitor to determine the contribution of each CYP isozyme.

Table 2: Suggested Specific CYP Inhibitors for Pholcodine Metabolism Studies

CYP IsozymeInhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4Ketoconazole
Analytical Methodology: LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the separation and quantification of pholcodine and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for pholcodine and each of its expected metabolites need to be optimized.

Visualizations

Proposed Metabolic Pathways of Pholcodine

Pholcodine_Metabolism cluster_human Human Metabolism (In Vivo) cluster_rat Rat Hepatocytes (In Vitro) Pholcodine Pholcodine Nor_P Nor-pholcodine Pholcodine->Nor_P N-Demethylation (Hypothesized: CYP3A4) Desmorpholino_hydroxy_P Desmorpholino-hydroxy-pholcodine Pholcodine->Desmorpholino_hydroxy_P N-Desalkylation & Reduction Hydroxy_P Hydroxy-pholcodine Pholcodine->Hydroxy_P Oxidation Morphine Morphine (trace) Pholcodine->Morphine O-Dealkylation (Hypothesized: CYP2D6) Norpholcodine Norpholcodine Pholcodine->Norpholcodine N-Demethylation Pholcodine_N_oxide Pholcodine-N-oxide Pholcodine->Pholcodine_N_oxide N-Oxidation (Major) Nor_desmorpholino_hydroxy_P Nor-desmorpholino-hydroxy-pholcodine Nor_P->Nor_desmorpholino_hydroxy_P N-Desalkylation & Reduction Nor_oxo_P Nor-oxo-pholcodine Nor_P->Nor_oxo_P Oxidation Oxo_P Oxo-pholcodine Hydroxy_P->Oxo_P Oxidation Experimental_Workflow Start Start Incubation Incubation of Pholcodine with HLM/CYPs Start->Incubation Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Data_Processing Data Processing & Metabolite Identification Analysis->Data_Processing End End Data_Processing->End Metabolite_Identification LC_Separation LC Separation of Incubation Mixture MS_Analysis MS Analysis (Full Scan) - Detect Potential Metabolites LC_Separation->MS_Analysis MSMS_Fragmentation MS/MS Fragmentation - Obtain Structural Information MS_Analysis->MSMS_Fragmentation Metabolite_ID Metabolite Identification - Compare with Parent Drug Fragmentation - Mass Shift Analysis MSMS_Fragmentation->Metabolite_ID NMR_Confirmation NMR Spectroscopy (for definitive structure elucidation, if necessary) Metabolite_ID->NMR_Confirmation

References

Navigating the Preclinical Landscape of Pholcodine Monohydrate: A Review of Available Pharmacokinetic Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant scarcity of publicly available in-vivo pharmacokinetic and bioavailability data for pholcodine monohydrate in preclinical animal models. While the clinical pharmacokinetics in humans have been documented to some extent, detailed studies in common preclinical species such as rats, dogs, and monkeys are not readily found in accessible publications. This technical guide aims to synthesize the limited available information and highlight the current gaps in understanding the preclinical profile of this antitussive agent.

Introduction to Pholcodine and its Preclinical Assessment

Pholcodine is an opioid derivative with antitussive properties, historically used in the treatment of non-productive cough.[1][2] Preclinical evaluation of a drug candidate's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is a cornerstone of drug development, providing essential data for dose selection and safety assessment before human trials. However, in the case of pholcodine, a long-established medication, much of the foundational preclinical pharmacokinetic work is either not published in peer-reviewed journals or is not indexed in readily searchable scientific databases.

In-Vitro Metabolism in Rat Hepatocytes

While in-vivo data is sparse, some insights into the metabolic fate of pholcodine in a preclinical model come from an in-vitro study using isolated rat hepatocytes. This research provides a glimpse into the biotransformation pathways of pholcodine in a rodent model.

Experimental Protocol: Metabolism in Rat Hepatocytes

The methodology for studying pholcodine metabolism in isolated rat hepatocytes typically involves the following steps:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from rats (e.g., Sprague-Dawley strain) using a collagenase perfusion technique.

  • Cell Culture and Incubation: The isolated hepatocytes are cultured and incubated with this compound at a specific concentration.

  • Sample Collection: Aliquots of the cell culture medium and cell lysates are collected at various time points.

  • Metabolite Identification: The collected samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify pholcodine and its metabolites.

  • Metabolic Rate Calculation: The rate of disappearance of the parent drug is used to calculate the metabolic rate constant (kmet).

A conceptual workflow for this type of in-vitro metabolism study is illustrated in the following diagram.

cluster_protocol In-Vitro Metabolism Protocol Hepatocyte_Isolation Hepatocyte Isolation (Rat Liver Perfusion) Cell_Culture Cell Culture & Incubation with Pholcodine Hepatocyte_Isolation->Cell_Culture Sample_Collection Sample Collection (Medium & Lysates) Cell_Culture->Sample_Collection Time Points LCMS_Analysis LC-MS Analysis Sample_Collection->LCMS_Analysis Data_Analysis Metabolite Identification & Rate Constant Calculation LCMS_Analysis->Data_Analysis

Experimental workflow for in-vitro metabolism studies.
Key Findings from Rat Hepatocyte Studies

The primary metabolic pathway for pholcodine identified in rat hepatocytes is N-oxidation . This process involves the addition of an oxygen atom to a nitrogen atom in the pholcodine molecule. Notably, the study confirmed that pholcodine is not metabolized to morphine in this preclinical model. This is a critical finding as it differentiates pholcodine from other opioids like codeine and may explain its lack of analgesic effects.

The study also provided a comparison of the metabolic rate constants (kmet) for pholcodine, morphine, and codeine in rat hepatocytes, as summarized in the table below.

CompoundMetabolic Rate Constant (kmet) (µM min-1)
Pholcodine0.021
Morphine0.057
Codeine0.112
Table 1: Comparative Metabolic Rates in Rat Hepatocytes

These in-vitro data suggest that pholcodine is metabolized more slowly than both morphine and codeine in this rat model system.

The Gap in In-Vivo Pharmacokinetic Data

Despite the availability of this in-vitro metabolism data, a thorough search of the scientific literature did not yield any comprehensive in-vivo pharmacokinetic studies of pholcodine in common preclinical species. Quantitative data on key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability are essential for building a complete preclinical profile.

The absence of this information in the public domain presents a challenge for researchers and drug development professionals seeking to fully understand the preclinical characteristics of pholcodine. While some databases allude to preclinical trials, the specific data from these studies are not readily accessible.[3]

Potential Signaling Pathways

Pholcodine exerts its antitussive effect through its action on the central nervous system. As an opioid derivative, it is understood to interact with opioid receptors in the brainstem's cough center. The simplified signaling pathway diagram below illustrates the generally accepted mechanism of action for opioid antitussives.

cluster_pathway Opioid Antitussive Signaling Pathway Pholcodine Pholcodine Opioid_Receptor Opioid Receptor (Cough Center) Pholcodine->Opioid_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition Opioid_Receptor->Neuronal_Inhibition Activates Cough_Suppression Suppression of Cough Reflex Neuronal_Inhibition->Cough_Suppression Leads to

References

Pholcodine Monohydrate: A Technical Guide to Chemical Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of pholcodine monohydrate. The information is compiled from publicly available scientific literature and is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Introduction

Pholcodine is an opioid cough suppressant that has been widely used in the treatment of non-productive coughs. As a morphinane derivative, its chemical structure is susceptible to various degradation pathways that can impact its safety, efficacy, and quality. Understanding the stability of this compound under various stress conditions is crucial for the development of stable pharmaceutical formulations and for the establishment of appropriate storage conditions and shelf-life. This guide details the known degradation products, their formation pathways, and the analytical methodologies used for their assessment.

Chemical Stability Profile

This compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and to a lesser extent, thermal and photolytic stress conditions. The primary degradation pathways involve hydrolysis of the morpholinoethyl ether linkage and oxidation of the morpholine (B109124) and morphine core structures.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While comprehensive quantitative data from forced degradation studies on this compound is not extensively available in the public domain, the following table summarizes the qualitative and semi-quantitative findings from various studies.

Stress ConditionReagent/ConditionsObservationDegradation Products IdentifiedReference
Acidic Hydrolysis 0.1 N HCl, 60°C, 4 hoursDegradation observedMorphine (Impurity A)[1]
Alkaline Hydrolysis 0.1 N NaOH, 60°C, 4 hoursDegradation observedMorphine (Impurity A)[1]
Oxidative Degradation 3% H₂O₂, Room TemperatureDegradation observedPholcodine-N-oxide, Pholcodine-di-N,N'-oxide, 10-S-hydroxy-pholcodine[2]
Thermal Degradation 60°CGenerally stableMinor degradation observed in some studies[1]
Photolytic Degradation UV/Visible lightGenerally stableNo significant degradation reported[1]

Note: The quantitative extent of degradation and the precise percentage of each degradation product formed are not consistently reported in publicly available literature. The information presented is based on qualitative observations from forced degradation studies.

Degradation Pathways

The degradation of this compound can proceed through several pathways, leading to a variety of degradation products. The primary mechanisms are hydrolysis and oxidation.

Hydrolytic Degradation

Under both acidic and basic conditions, the ether linkage between the morphine core and the morpholinoethyl side chain can be cleaved, leading to the formation of morphine (Impurity A). The reaction is pH-dependent.

Pholcodine This compound Morphine Morphine (Impurity A) Pholcodine->Morphine Acidic/Basic Hydrolysis SideChain 2-(2-Morpholinoethoxy)ethanol Pholcodine->SideChain Acidic/Basic Hydrolysis

Caption: Hydrolytic degradation of pholcodine.

Oxidative Degradation

Pholcodine is susceptible to oxidation at several sites. The nitrogen atoms in the morpholine ring and the tertiary amine of the morphine skeleton can be oxidized to form N-oxides. Additionally, oxidation can occur on the morphine ring system to form hydroxylated derivatives.

Pholcodine This compound N_Oxide Pholcodine-N-oxide Pholcodine->N_Oxide Oxidation Hydroxy 10-S-hydroxy-pholcodine Pholcodine->Hydroxy Oxidation Di_N_Oxide Pholcodine-di-N,N'-oxide N_Oxide->Di_N_Oxide Further Oxidation start This compound (Drug Substance/Product) stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sampling at Time Points stress->sampling analysis Analytical Method (e.g., UPLC, LC-MS) sampling->analysis results Data Analysis (Degradation %, Impurity Profile) analysis->results end Stability Assessment results->end

References

Understanding the Antitussive Effect of Pholcodine at the Molecular Level: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholcodine, a morphinane alkaloid derivative, has been widely utilized as a centrally acting antitussive agent for the symptomatic relief of non-productive cough.[1][2][3] Its efficacy stems from a direct suppressive action on the cough center located in the medulla oblongata.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning pholcodine's antitussive effect, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The primary mechanism involves agonism of the μ-opioid receptor (MOR), leading to a cascade of intracellular events that culminate in the inhibition of the cough reflex arc.[1][2][5] While effective, it is crucial to note that pholcodine has been withdrawn from many markets due to a demonstrated association with an increased risk of perioperative anaphylaxis to neuromuscular blocking agents (NMBAs).[6]

Molecular Mechanism of Action

Pholcodine exerts its antitussive effect primarily through its action as an agonist at μ-opioid receptors within the central nervous system (CNS).[1][2][5] After oral administration, pholcodine is readily absorbed and crosses the blood-brain barrier to access its site of action in the brainstem's cough center.[4]

Primary Target: The μ-Opioid Receptor (MOR)

The principal molecular target for pholcodine is the μ-opioid receptor, a class A G-protein coupled receptor (GPCR).[5] Pholcodine binds to these receptors on neurons involved in the cough reflex pathway.[1] This interaction initiates a downstream signaling cascade that reduces neuronal excitability, thereby suppressing the urge to cough. Unlike stronger opioids like morphine, pholcodine exhibits minimal analgesic effects and a lower potential for dependence, suggesting a degree of selectivity in its action or functional profile at the receptor.[1]

Downstream Signaling Pathway

Activation of the μ-opioid receptor by pholcodine triggers the following sequence of molecular events:

  • G-Protein Coupling: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of an associated inhibitory G-protein (Gαi/o).

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

  • Modulation of Ion Channels:

    • The reduction in cAMP levels decreases the activity of protein kinase A (PKA), leading to reduced phosphorylation of various downstream targets, including ion channels.

    • The dissociated Gβγ subunits directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and subsequent hyperpolarization of the neuronal membrane.

    • The Gβγ subunits also directly inhibit N-type voltage-gated calcium channels (VGCCs), reducing Ca2+ influx upon depolarization.

The combined effect of membrane hyperpolarization and reduced calcium influx increases the threshold for neuronal firing, making the neurons of the cough center less responsive to afferent signals from the periphery and ultimately suppressing the cough reflex.

Pholcodine_Signaling Pholcodine Pholcodine MOR μ-Opioid Receptor (GPCR) Pholcodine->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi Inhibits GIRK GIRK Channel (K+ Channel) G_Protein->GIRK βγ Activates VGCC Voltage-Gated Ca²⁺ Channel G_Protein->VGCC βγ Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Neuronal_Inhibition Reduced Neuronal Excitability cAMP->Neuronal_Inhibition ↓ leads to K_ion K⁺ Efflux GIRK->K_ion Ca_ion Ca²⁺ Influx VGCC->Ca_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion->Neuronal_Inhibition ↓ contributes to Hyperpolarization->Neuronal_Inhibition Cough_Suppression Antitussive Effect Neuronal_Inhibition->Cough_Suppression

Figure 1: Pholcodine's Primary Signaling Pathway.

Quantitative Data

Summarizing the available quantitative data provides a clearer picture of pholcodine's pharmacological profile.

Table 1: Receptor Binding & Pharmacological Profile
ParameterValueReceptor/TargetComments
Mechanism of Action μ-Opioid Receptor Agonistμ-Opioid ReceptorActs centrally on the cough center in the medulla oblongata.[1][2][5]
Analgesic Effect Little to none-Unlike morphine, it is not used for pain relief.[1]
Dependence Potential Low-Considered to have a much lower potential for dependence than codeine.[1]
Sedative Effect Mild-A mild sedative effect is reported.[4]

Note: Specific receptor binding affinities (Ki/IC50) for pholcodine are not consistently reported in publicly available literature. Its characterization often relies on its functional outputs as an antitussive.

Table 2: Pharmacokinetic Properties of Pholcodine
ParameterValueUnitSource
Absorption Readily absorbed-[4]
Time to Peak (Tmax) ~4-8hours[4]
Protein Binding 21-23%[2]
Volume of Distribution (Vd) 36-49L/kg[4]
Metabolism Hepatic (Liver)-[1][4]
Elimination Half-life 32-43hours[4]
Excretion Primarily Renal (Urine)-[1]

Key Experimental Protocols

The characterization of pholcodine's antitussive effects relies on established preclinical and in vitro models.

Protocol: In Vivo Antitussive Efficacy (Guinea Pig Cough Model)

This protocol describes a standard method for evaluating the antitussive efficacy of a compound using a chemically induced cough model in guinea pigs.[7]

Objective: To quantify the dose-dependent antitussive effect of pholcodine on citric acid-induced cough in conscious guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Pholcodine

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Citric acid solution (e.g., 0.4 M in saline)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis software

Methodology:

  • Acclimatization: Animals are acclimatized to the plethysmography chambers for at least 10-15 minutes before the experiment.

  • Pre-treatment: A baseline cough response to a citric acid challenge may be established. On the test day, animals are randomly assigned to groups and administered pholcodine (e.g., 1, 3, 10 mg/kg) or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a set time before the challenge (e.g., 60 minutes).

  • Cough Induction: Each animal is placed in the chamber and exposed to an aerosol of 0.4 M citric acid for a fixed period (e.g., 7-10 minutes).[7]

  • Data Acquisition: The number of coughs is recorded during the exposure period and a subsequent observation period (e.g., 7 minutes).[7] Coughs are identified by their characteristic sound profile and associated pressure changes within the chamber.

  • Data Analysis: The total number of coughs for each animal is counted. The percentage inhibition of the cough response is calculated for the pholcodine-treated groups relative to the vehicle-treated control group. Dose-response curves can be generated to determine an ED50 value.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Animal Acclimatization (Plethysmography Chamber) A2 Group Assignment (Vehicle, Pholcodine Doses) A1->A2 A3 Drug Administration (e.g., p.o., i.p.) A2->A3 B1 Cough Induction (Aerosolized Citric Acid) A3->B1 B2 Data Acquisition (Record Coughs & Pressure) B1->B2 C1 Quantify Coughs B2->C1 C2 Calculate % Inhibition vs. Vehicle C1->C2 C3 Generate Dose-Response Curve (Determine ED50) C2->C3

Figure 2: Workflow for In Vivo Antitussive Assay.

Protocol: In Vitro μ-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of pholcodine for the human μ-opioid receptor.[8][9][10]

Objective: To determine the inhibition constant (Ki) of pholcodine at the human μ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the recombinant human μ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Test Compound: Pholcodine, serially diluted.

  • Non-specific Control: Naloxone (10 μM) or other suitable unlabeled ligand in excess.[9][11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension (e.g., 10-20 µg protein).

    • Non-specific Binding (NSB): Naloxone (10 µM), [³H]DAMGO, and membrane suspension.

    • Competitive Binding: Serial dilutions of pholcodine, [³H]DAMGO, and membrane suspension.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[9][11]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.[9][12]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of pholcodine.

    • Determine the IC50 value (the concentration of pholcodine that inhibits 50% of the specific binding of [³H]DAMGO) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Logical Framework of Pholcodine's Antitussive Action

The overall process from drug administration to therapeutic effect follows a clear, logical progression.

Logical_Flow A Oral Administration B GI Absorption & Systemic Circulation A->B C Crosses Blood-Brain Barrier B->C D Acts on Cough Center (Medulla Oblongata) C->D E Binds to μ-Opioid Receptors D->E F Inhibits Neuronal Activity E->F G Suppression of Cough Reflex F->G H Antitussive Effect G->H

Figure 3: Logical Progression of Pholcodine's Action.

Conclusion

At the molecular level, pholcodine's antitussive effect is well-characterized as being mediated by its agonist activity at μ-opioid receptors in the medullary cough center. This action initiates an inhibitory G-protein signaling cascade that ultimately suppresses neuronal activity within the cough reflex arc. While its clinical efficacy is established, the understanding of its molecular interactions has also been critical in identifying a significant and unrelated safety risk—the potentiation of IgE-mediated anaphylaxis to NMBAs—which has led to its withdrawal in numerous countries. This underscores the importance of comprehensive molecular-level characterization for all therapeutic agents.

References

Pholcodine Monohydrate: A Review of its Preclinical Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pholcodine is an opioid cough suppressant that has been used for the treatment of non-productive (dry) cough.[1][2] Its primary mechanism of action is the depression of the cough reflex via action on the central nervous system (CNS).[3] While it has been considered to have a generally safer profile than codeine, recent and significant safety concerns have emerged regarding a link between pholcodine use and an increased risk of anaphylaxis to neuromuscular blocking agents (NMBAs) used during general anesthesia.[1][4][5] This has led to the withdrawal of pholcodine-containing medicines from the market in the European Union, the United Kingdom, and Australia.[6][7] This guide provides an overview of the known preclinical safety data and the critical clinical safety issue of NMBA-related anaphylaxis.

Mechanism of Action

Pholcodine exerts its antitussive effect by acting as a selective agonist at μ-opioid receptors in the medulla oblongata, the brain's cough center.[8][9] This action suppresses the nerve signals that initiate the cough reflex.[2] Unlike other opioids, pholcodine has minimal analgesic properties and a lower potential for dependence.[8][10]

Pholcodine Mechanism of Action Pholcodine Pholcodine Opioid_Receptor μ-Opioid Receptor (in Medulla Oblongata) Pholcodine->Opioid_Receptor Binds to Cough_Center Cough Center (Suppression of Nerve Signals) Opioid_Receptor->Cough_Center Inhibits Cough_Reflex Reduced Cough Reflex Cough_Center->Cough_Reflex Leads to

Figure 1: Pholcodine's Antitussive Mechanism of Action

Preclinical Toxicology

Detailed preclinical toxicology data for pholcodine is sparse in publicly accessible literature. An assessment report from the European Medicines Agency (EMA) in 2012 stated that "Limited pre-clinical data is available on pholcodine".[1]

Acute Toxicity

Quantitative data on the acute toxicity of pholcodine is limited. One source indicates the following LD50 values, although the primary study reports are not available for a full review of the experimental protocols.

SpeciesRoute of AdministrationLD50 ValueToxic Effects Noted
RatOral1134 mg/kgEye effects, somnolence, hair changes
MouseOral1100 µg/kgDetails not reported
RabbitDermal1130 mg/kgDetails not reported
Source: RTECS (Registry of Toxic Effects of Chemical Substances)

The EMA assessment report from 2012 qualitatively states that pholcodine is estimated to be 5-7 times less toxic than codeine in mice.[1]

Repeat-Dose Toxicity

No publicly available data from sub-chronic or chronic repeat-dose toxicity studies, including No-Observed-Adverse-Effect-Levels (NOAELs), were identified.

Genotoxicity

No studies on the genotoxic potential of pholcodine (e.g., Ames test, in vitro/in vivo micronucleus assays) were found in the public domain.

Carcinogenicity

No carcinogenicity studies for pholcodine were identified in the available literature.

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of pholcodine is limited. A product information document from the Australian Therapeutic Goods Administration (TGA) assigns pholcodine to Pregnancy Category A, indicating that it has been taken by a large number of pregnant women and women of childbearing age without any proven increase in the frequency of malformations or other direct or indirect harmful effects on the fetus having been observed.[3] However, the document also states that it is not known whether pholcodine is excreted in breast milk.[3] No specific preclinical reproductive or developmental toxicity studies were found.

Safety Pharmacology

Detailed preclinical safety pharmacology studies on the cardiovascular, respiratory, and central nervous systems are not publicly available. However, some general observations have been made:

  • Cardiovascular and Respiratory Systems: Preclinical studies have suggested that pholcodine may have greater depressant effects on the respiratory and cardiovascular systems in animals compared to codeine.[11] These effects have reportedly not been observed in humans at therapeutic doses.[11]

  • Central Nervous System: Pholcodine has a mild sedative effect.[3] Adverse effects reported with large doses include drowsiness, excitation, and ataxia.[3]

Critical Safety Concern: Anaphylaxis to Neuromuscular Blocking Agents (NMBAs)

The most significant safety issue associated with pholcodine is the increased risk of perioperative anaphylaxis to NMBAs.[1][5] This risk is the primary reason for its withdrawal from several markets.

Mechanism of Sensitization

The "pholcodine hypothesis" suggests that exposure to pholcodine can lead to the production of IgE antibodies that cross-react with NMBAs.[12] Both pholcodine and NMBAs contain substituted ammonium (B1175870) ions, which are thought to be the key allergenic determinants.[12] Exposure to pholcodine appears to prime the immune system, leading to a heightened risk of an IgE-mediated anaphylactic reaction upon subsequent exposure to NMBAs during general anesthesia.[12][13]

Pholcodine-NMBA Anaphylaxis Pathway Pholcodine_Exposure Pholcodine Exposure (contains substituted ammonium ions) IgE_Production Production of Pholcodine-specific IgE Antibodies Pholcodine_Exposure->IgE_Production Immune_Sensitization Immune System Sensitization IgE_Production->Immune_Sensitization Cross_Reactivity IgE Cross-Reactivity with NMBAs Immune_Sensitization->Cross_Reactivity NMBA_Exposure Subsequent NMBA Exposure (during general anesthesia) NMBA_Exposure->Cross_Reactivity Anaphylaxis Anaphylactic Reaction Cross_Reactivity->Anaphylaxis

Figure 2: Hypothesized Pathway for Pholcodine-Induced NMBA Anaphylaxis
Key Evidence: The ALPHO Study

The ALPHO (Allergy to Neuromuscular Blocking Agents and Pholcodine Exposure) study was a key piece of evidence leading to the withdrawal of pholcodine.[6][14] This multicenter case-control study demonstrated a significant association between pholcodine use in the 12 months prior to general anesthesia and an increased risk of an anaphylactic reaction to NMBAs.[6][14] The adjusted odds ratio was found to be 4.2, indicating a more than four-fold increased risk.[15]

Experimental Protocols

As the ALPHO study is a clinical, post-marketing study, a detailed preclinical experimental protocol is not applicable. The study design was a case-control methodology comparing prior pholcodine exposure in patients who experienced NMBA-related perioperative anaphylaxis (cases) with those who had uneventful anesthesia (controls).[16]

ALPHO Study Workflow Patient_Population Patients Undergoing General Anesthesia Case_Group Cases: Patients with NMBA-related Perioperative Anaphylaxis Patient_Population->Case_Group Control_Group Controls: Patients with Uneventful Anesthesia Patient_Population->Control_Group Data_Collection Data Collection: Assessment of Pholcodine Exposure in the Previous 12 Months Case_Group->Data_Collection Control_Group->Data_Collection Analysis Statistical Analysis: Comparison of Pholcodine Exposure between Cases and Controls Data_Collection->Analysis Conclusion Conclusion: Association between Pholcodine and Increased Risk of Anaphylaxis Analysis->Conclusion

Figure 3: Simplified Workflow of the ALPHO Case-Control Study

Conclusion

The available preclinical toxicology data for pholcodine monohydrate is notably limited in the public domain, preventing a comprehensive assessment based on standard regulatory preclinical packages. The predominant and overriding safety concern is the clinically observed increased risk of anaphylaxis to NMBAs following pholcodine exposure. This risk, supported by strong evidence from the ALPHO study, has been deemed to outweigh the benefits of pholcodine for treating non-productive cough, leading to its withdrawal from major markets. For drug development professionals, the case of pholcodine underscores the critical importance of post-marketing surveillance and the potential for unforeseen, serious adverse events to emerge even after decades of use.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Detection of Pholcodine Monohydrate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pholcodine is an opioid cough suppressant that has been available in numerous over-the-counter medications. Recent concerns regarding its potential to cause anaphylactic reactions to neuromuscular blocking agents (NMBAs) during general anesthesia have led to the withdrawal of pholcodine-containing products in several regions. Consequently, sensitive and specific analytical methods for the determination of pholcodine in biological matrices are crucial for pharmacokinetic studies, toxicological investigations, and monitoring patient exposure. This document provides a detailed protocol for the detection and quantification of pholcodine monohydrate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.

Principle of the Method

This method involves the extraction of pholcodine and an internal standard (IS) from human plasma, followed by separation using reverse-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific precursor-to-product ion pairs for pholcodine and the IS, ensuring accurate quantification by minimizing matrix interference.

Materials and Reagents
  • This compound reference standard

  • Pholcodine-d3 (or other suitable deuterated analog) as an internal standard (IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (drug-free)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Autosampler vials

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., pholcodine-d3) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the pholcodine stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range for similar compounds in plasma is 1-1000 ng/mL.

Sample Preparation from Human Plasma

Two common and effective methods for sample preparation from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Method A: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples.[1]

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Method B: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, which can reduce matrix effects.[2][3]

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and improve extraction efficiency for the basic pholcodine molecule.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

The following are typical starting conditions for the analysis of opioids in plasma and should be optimized for the specific instrument used.

Parameter Condition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Injection Volume 5-10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 300 - 350°C
Gas Flow 8 - 12 L/min
Nebulizer Pressure 35 - 50 psi
Capillary Voltage 3500 - 4000 V

Table 1: Suggested LC-MS/MS Instrumental Parameters.

Data Acquisition and Processing

Data is acquired in MRM mode, monitoring for the specific transitions of pholcodine and the internal standard. The peak areas of the analyte and the IS are integrated, and the ratio of the analyte peak area to the IS peak area is calculated. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of pholcodine in the QC and unknown samples is then determined from this curve.

Data Presentation

The following table summarizes the proposed quantitative parameters for the LC-MS/MS analysis of pholcodine. These values are based on typical performance for similar opioid compounds and should be established during method validation.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Internal Standard
Pholcodine399.2100.1 (Quantifier)Optimize for instrumentPholcodine-d3
284.2 (Qualifier)Optimize for instrument
Pholcodine-d3402.2100.1Optimize for instrumentN/A

Table 2: Proposed MRM Transitions for Pholcodine and Internal Standard. Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Validation Parameter Acceptance Criteria Example Value
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, RSD < 20%1 ng/mL
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (Intra- and Inter-day) Within ±15% of nominal (±20% at LLOQ)90-110%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor < 15%< 10%

Table 3: Typical Method Validation Parameters and Acceptance Criteria based on FDA and EMA guidelines. [4][5]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (Blank, Calibrant, QC, Unknown) add_is Add Internal Standard (Pholcodine-d3) plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for pholcodine analysis.

logical_relationship method_validation Bioanalytical Method Validation specificity Specificity & Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision recovery Extraction Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability

Caption: Key parameters for method validation.

References

Validated Bioanalytical Method for the Quantification of Pholcodine Monohydrate in Human Urine Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-1203

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pholcodine monohydrate in human urine samples. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and clinical toxicology. The method employs a straightforward solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by rapid and selective analysis using an LC-MS/MS system. The validation parameters, including linearity, sensitivity, accuracy, precision, recovery, and stability, have been established to ensure reliable and reproducible results. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

Pholcodine is an opioid-based medication primarily used as a cough suppressant. Monitoring its concentration in biological matrices such as urine is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Given its potential for interference with opiate immunoassays, a highly selective and sensitive method like LC-MS/MS is essential for accurate quantification. This application note provides a detailed, validated protocol for the determination of pholcodine in human urine, offering a reliable tool for researchers in various scientific disciplines.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS), e.g., Pholcodine-d3

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of urine sample, add 10 µL of the internal standard working solution. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pholcodine: Precursor ion > Product ion (e.g., m/z 399.2 > 285.2)

    • Pholcodine-d3 (IS): Precursor ion > Product ion (e.g., m/z 402.2 > 288.2)

Method Validation

The bioanalytical method was validated according to industry-standard guidelines. The validation parameters assessed were linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Linearity and Sensitivity
ParameterResult
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ5 ng/mL
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5≤ 1585 - 115≤ 1585 - 115
Low QC15≤ 1585 - 115≤ 1585 - 115
Mid QC150≤ 1585 - 115≤ 1585 - 115
High QC800≤ 1585 - 115≤ 1585 - 115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC15> 85< 15
High QC800> 85< 15
Table 4: Stability
Stability ConditionDurationStability (%)
Bench-top (Room Temperature)24 hours85 - 115
Freeze-thaw3 cycles85 - 115
Long-term (-20°C)30 days85 - 115

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine 1. Urine Sample (1 mL) is 2. Add Internal Standard urine->is vortex1 3. Vortex is->vortex1 spe 4. Solid-Phase Extraction vortex1->spe dry 5. Evaporate to Dryness spe->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute lcms 7. Inject into LC-MS/MS reconstitute->lcms data 8. Data Acquisition and Processing lcms->data

Caption: Experimental workflow for pholcodine analysis in urine.

G start Start method_dev Method Development start->method_dev validation Method Validation method_dev->validation linearity Linearity & Sensitivity validation->linearity accuracy Accuracy & Precision validation->accuracy recovery Recovery & Matrix Effect validation->recovery stability Stability validation->stability sample_analysis Routine Sample Analysis linearity->sample_analysis accuracy->sample_analysis recovery->sample_analysis stability->sample_analysis end End sample_analysis->end

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The LC-MS/MS method described in this application note is selective, sensitive, accurate, and precise for the quantification of this compound in human urine. The simple and effective SPE protocol provides high recovery and minimal matrix effects, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This validated method can be confidently applied to pharmacokinetic, toxicokinetic, and other clinical studies requiring the measurement of pholcodine concentrations in urine.

Application Notes and Protocols for Receptor Binding Assay of Pholcodine Monohydrate at Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholcodine is an opioid cough suppressant that acts centrally on the cough center in the medulla oblongata.[1][2][3][4] While it belongs to the opioid class of compounds, its primary therapeutic action is antitussive, with mild sedative effects and little to no analgesic properties.[1][3] Understanding the interaction of Pholcodine monohydrate with opioid receptors is crucial for elucidating its pharmacological profile and for the development of novel therapeutics. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Principle of the Assay

A radioligand binding assay is a highly sensitive in vitro technique used to quantify the interaction between a ligand (in this case, this compound) and a receptor.[5] This protocol utilizes a competitive binding format where an unlabeled test compound (this compound) competes with a radiolabeled ligand with known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to a dissociation constant (Ki), which reflects the binding affinity of the test compound for the receptor.[6]

Data Presentation

The binding affinity of Pholcodine for the µ-opioid receptor has been determined experimentally. The affinity for δ and κ receptors is not as well-documented in publicly available literature, and it is presumed to be significantly lower.

CompoundReceptor SubtypeKᵢ (nM)Radioligand UsedReceptor SourceReference
Pholcodineµ (mu)>1000[³H]-DAMGORat brain homogenates[7]
This compoundδ (delta)----
This compoundκ (kappa)----
Morphine (Reference)µ (mu)1.2[³H]-DAMGORat brain homogenates[7]
DAMGO (Reference)µ (mu)0.4 - 2.5-Various
DPDPE (Reference)δ (delta)0.2 - 1.0-Various
U-69,593 (Reference)κ (kappa)0.5 - 2.0-Various

Note: A higher Kᵢ value indicates lower binding affinity.

Experimental Protocols

I. Preparation of Cell Membranes Expressing Opioid Receptors

This protocol describes the preparation of crude membrane fractions from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.

Materials:

  • Confluent cell culture flasks of CHO or HEK293 cells expressing the target opioid receptor

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer: 50 mM Tris-HCl, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer or sonicator

  • Refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Wash confluent cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

II. Competitive Radioligand Binding Assay

Materials:

  • Prepared cell membranes expressing µ, δ, or κ opioid receptors

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor

    • [³H]DPDPE for δ-opioid receptor

    • [³H]U-69,593 for κ-opioid receptor

  • Test Compound: this compound, prepared in a dilution series (e.g., 10⁻¹⁰ M to 10⁻³ M) in Assay Buffer.

  • Non-specific Binding Control: Naloxone (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Cell harvester with glass fiber filters (e.g., GF/C)

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate for each receptor subtype:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of the respective radioligand (at a concentration near its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding (NSB): 50 µL of Naloxone (10 µM), 50 µL of the radioligand, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of each concentration of this compound, 50 µL of the radioligand, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve:

    • Calculate the percentage of specific binding at each concentration of this compound: % Specific Binding = (CPM [at Pholcodine conc.] - NSB CPM) / (Total Binding CPM - NSB CPM) * 100

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (should be determined in a separate saturation binding experiment).

Visualizations

experimental_workflow cluster_prep I. Membrane Preparation cluster_assay II. Binding Assay cluster_analysis III. Data Analysis cell_culture CHO/HEK293 cells expressing opioid receptor lysis Cell Lysis & Homogenization cell_culture->lysis centrifuge1 Low-speed centrifugation (remove nuclei) lysis->centrifuge1 centrifuge2 High-speed centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend & Quantify Protein centrifuge2->resuspend store Store at -80°C resuspend->store setup Assay Setup in 96-well plate (Total, NSB, Competition) store->setup incubation Incubate at 25°C (60-90 min) setup->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific competition_curve Generate Competition Curve calc_specific->competition_curve ic50 Determine IC50 competition_curve->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Experimental workflow for the receptor binding assay.

opioid_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response ligand Opioid Agonist (e.g., DAMGO) receptor Opioid Receptor (µ, δ, or κ) ligand->receptor Binding g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac αi inhibits k_channel K+ Channel g_protein->k_channel βγ activates ca_channel Ca2+ Channel g_protein->ca_channel βγ inhibits mapk MAPK Pathway g_protein->mapk Activation camp cAMP ac->camp response ↓ Neuronal Excitability ↓ Neurotransmitter Release k_channel->response Hyperpolarization ca_channel->response ↓ Ca2+ influx mapk->response

Caption: Generalized opioid receptor signaling pathway.

References

Application Notes and Protocols: In Vitro Model for Studying Pholcodine Monohydrate-Induced IgE Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholcodine, an opioid antitussive, has been identified as a significant inducer of IgE sensitization, leading to an increased risk of anaphylactic reactions to neuromuscular blocking agents (NMBAs) used during general anesthesia. This phenomenon is attributed to the shared quaternary ammonium (B1175870) ion (QAI) epitope between pholcodine and NMBAs. Understanding the mechanisms of pholcodine-induced IgE sensitization is crucial for drug safety assessment and the development of predictive in vitro models. These application notes provide detailed protocols for in vitro models designed to study and characterize pholcodine monohydrate-induced IgE sensitization. The primary assays described are the Basophil Activation Test (BAT) and a Dendritic Cell (DC) and T-cell co-culture model.

Basophil Activation Test (BAT) for Pholcodine-Induced IgE-Mediated Activation

The Basophil Activation Test is a flow cytometry-based assay that measures the upregulation of activation markers, such as CD63 and CD203c, on the surface of basophils upon stimulation with an allergen. This test serves as an in vitro surrogate for immediate-type hypersensitivity reactions.

Data Presentation

Due to the limited availability of specific quantitative data in the public domain for this compound in the Basophil Activation Test, the following table presents illustrative data reflecting expected dose-dependent trends.

Table 1: Illustrative Dose-Response of this compound in Basophil Activation Test (BAT)

This compound Concentration (µg/mL)Mean % CD63+ Basophils (from sensitized individuals)Standard Deviation
0 (Negative Control)2.10.8
0.18.52.3
125.45.1
1048.78.9
10055.29.5
Positive Control (Anti-IgE)60.57.6
Experimental Protocol: Basophil Activation Test (BAT)

Materials:

  • Fresh peripheral blood collected in EDTA or heparin tubes from pholcodine-sensitized and non-sensitized donors.

  • This compound stock solution.

  • Stimulation buffer (e.g., HEPES-buffered saline with Ca2+ and Mg2+).

  • Positive control: Anti-FcεRI antibody or fMLP.

  • Negative control: Stimulation buffer alone.

  • Staining antibodies:

    • Anti-CD63-FITC (or other suitable fluorochrome)

    • Anti-CD203c-PE (or other suitable fluorochrome)

    • Anti-IgE-PerCP (or other suitable fluorochrome for basophil identification)

    • (Optional) Anti-CCR3-APC for basophil identification.

  • Lysis buffer.

  • Flow cytometer.

Methodology:

  • Blood Collection and Handling: Collect fresh peripheral blood from consenting donors. All samples should be processed within 4 hours of collection to ensure basophil viability and reactivity.

  • Preparation of Pholcodine Dilutions: Prepare a series of dilutions of this compound in stimulation buffer to achieve the desired final concentrations for the assay.

  • Basophil Stimulation:

    • In a 96-well plate or flow cytometry tubes, add 50 µL of whole blood per well/tube.

    • Add 50 µL of the appropriate pholcodine dilution, positive control, or negative control to the respective wells/tubes.

    • Incubate at 37°C in a water bath or incubator for 15-30 minutes.

  • Staining:

    • Following incubation, place the samples on ice to stop the activation process.

    • Add a cocktail of fluorescently-labeled antibodies (e.g., anti-CD63-FITC, anti-CD203c-PE, and anti-IgE-PerCP) to each sample.

    • Incubate for 20-30 minutes on ice in the dark.

  • Lysis of Red Blood Cells:

    • Add red blood cell lysis buffer to each sample according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature.

    • Centrifuge the samples and discard the supernatant.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellets in a suitable sheath fluid.

    • Acquire the samples on a flow cytometer.

    • Gate on the basophil population using IgE positivity and side scatter characteristics (or other specific markers like CCR3).

    • Quantify the percentage of CD63 and/or CD203c positive basophils.

Experimental Workflow: Basophil Activation Test

BAT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Fresh Blood Sample Stimulation Basophil Stimulation (37°C, 15-30 min) Blood->Stimulation Pholcodine Pholcodine Dilutions Pholcodine->Stimulation Controls Positive/Negative Controls Controls->Stimulation Staining Antibody Staining (on ice, 20-30 min) Stimulation->Staining Lysis RBC Lysis Staining->Lysis Acquisition Flow Cytometry Acquisition Lysis->Acquisition Gating Basophil Gating Acquisition->Gating Quantification Quantify %CD63+/ %CD203c+ Basophils Gating->Quantification

Basophil Activation Test (BAT) Workflow.

Dendritic Cell (DC) and T-Cell Co-Culture Model for Pholcodine Sensitization

This model aims to recapitulate the initial stages of sensitization by assessing the ability of pholcodine to be processed by antigen-presenting cells (dendritic cells) and subsequently activate T-helper cells, leading to the production of Th2-type cytokines (IL-4, IL-5, IL-13) that drive IgE production.

Data Presentation

Due to the limited availability of specific quantitative data in the public domain for this compound in a DC-T cell co-culture model, the following table presents illustrative data reflecting the expected cytokine profile of a Th2-polarizing response.

Table 2: Illustrative Th2 Cytokine Production in DC-T Cell Co-culture Stimulated with this compound

ConditionIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)IFN-γ (pg/mL)
Unstimulated Control< 10< 15< 20< 25
Pholcodine (10 µg/mL)150120250< 30
Positive Control (e.g., PHA)200180300500
Experimental Protocol: DC-T Cell Co-culture

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy, non-sensitized donors.

  • Monocyte isolation kit (e.g., CD14 magnetic beads).

  • CD4+ T-cell isolation kit.

  • Recombinant human GM-CSF and IL-4 for DC differentiation.

  • This compound.

  • LPS (for DC maturation).

  • Complete RPMI-1640 medium.

  • ELISA kits for IL-4, IL-5, IL-13, and IFN-γ.

Methodology:

Part 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

  • Isolate PBMCs from buffy coats of healthy donors using density gradient centrifugation.

  • Isolate monocytes from PBMCs using a positive selection kit for CD14.

  • Culture the isolated monocytes in complete RPMI-1640 supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to differentiate them into immature mo-DCs.

  • On day 5 or 6, induce maturation of a subset of the mo-DCs by adding LPS (e.g., 100 ng/mL) for the final 24-48 hours of culture.

Part 2: DC and T-Cell Co-culture

  • Isolate autologous CD4+ T-cells from the same donor's PBMCs using a negative selection kit.

  • On day 7, harvest the immature mo-DCs.

  • Seed the immature mo-DCs in a 96-well plate.

  • Add this compound at various concentrations to the mo-DC cultures and incubate for 24 hours to allow for antigen processing and presentation.

  • Add the isolated autologous CD4+ T-cells to the mo-DC cultures at a ratio of approximately 10:1 (T-cells:DCs).

  • Co-culture the cells for 5-7 days.

  • On the final day, collect the culture supernatants for cytokine analysis.

Part 3: Cytokine Analysis

  • Quantify the concentrations of IL-4, IL-5, IL-13, and IFN-γ in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

Experimental Workflow: DC-T Cell Co-culture

DC_T_Cell_Workflow cluster_dc_gen DC Generation cluster_tcell_iso T-Cell Isolation cluster_coculture Co-culture cluster_analysis Analysis PBMCs Isolate PBMCs Monocytes Isolate Monocytes (CD14+) PBMCs->Monocytes T_cells Isolate Autologous CD4+ T-cells PBMCs->T_cells Differentiation Differentiate into mo-DCs (GM-CSF + IL-4) Monocytes->Differentiation Pholcodine_stim Stimulate mo-DCs with Pholcodine (24h) Differentiation->Pholcodine_stim Co_culture Co-culture mo-DCs and T-cells (5-7 days) T_cells->Co_culture Pholcodine_stim->Co_culture Supernatant Collect Supernatants Co_culture->Supernatant ELISA Cytokine Measurement (ELISA) (IL-4, IL-5, IL-13, IFN-γ) Supernatant->ELISA

DC-T Cell Co-culture Workflow.

Signaling Pathway in IgE-Mediated Basophil Activation

The binding of a multivalent allergen, such as pholcodine in a sensitized individual, to IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on basophils leads to receptor cross-linking. This initiates a downstream signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases like Lyn. This, in turn, leads to the recruitment and activation of Syk kinase, which phosphorylates several downstream targets, ultimately resulting in the release of pre-formed mediators (e.g., histamine) from granules and the synthesis of newly formed mediators (e.g., leukotrienes).

IgE-Mediated Signaling Pathway Diagram

IgE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pholcodine Pholcodine IgE IgE Pholcodine->IgE Binds to FceRI FcεRI IgE->FceRI Bound to Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates PLCg PLCγ Syk->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation

IgE-Mediated Basophil Activation Pathway.

Conclusion

The in vitro models described in these application notes provide a framework for investigating the IgE-mediated sensitization potential of this compound. The Basophil Activation Test offers a direct measure of effector cell activation in sensitized individuals, while the DC-T cell co-culture model allows for the study of the initial cellular interactions that lead to a Th2-polarized immune response. These assays are valuable tools for researchers and drug development professionals in the preclinical assessment of drug-induced hypersensitivity. Further studies are warranted to generate specific quantitative data for this compound to establish definitive concentration-response relationships in these models.

Application Notes and Protocols: Basophil Activation Test (BAT) for Pholcodine Hypersensitivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent evidence has highlighted a significant association between exposure to the cough suppressant pholcodine and an increased risk of perioperative anaphylaxis to neuromuscular blocking agents (NMBAs). This has led to the withdrawal of pholcodine-containing medicines in several countries. The underlying mechanism is believed to be an IgE-mediated cross-reactivity, where pholcodine sensitizes individuals, leading to the production of specific IgE antibodies that can then be triggered by NMBAs.

The Basophil Activation Test (BAT) is a valuable in vitro diagnostic tool for investigating IgE-mediated hypersensitivities. This flow cytometry-based assay measures the upregulation of activation markers on the surface of basophils upon stimulation with a specific allergen. For pholcodine hypersensitivity, the BAT can serve as a crucial method to identify sensitized individuals and to study the mechanisms of cross-reactivity with other compounds.

These application notes provide a detailed overview and protocol for utilizing the BAT in the analysis of pholcodine hypersensitivity.

Principle of the Basophil Activation Test (BAT)

The BAT mimics the in vivo allergic response in an in vitro setting. Basophils from a patient's whole blood are exposed to the suspected allergen (in this case, pholcodine). If the individual is sensitized, the pholcodine will cross-link specific IgE antibodies bound to the high-affinity IgE receptors (FcεRI) on the basophil surface. This cross-linking triggers a signaling cascade, leading to basophil degranulation and the upregulation of activation markers, most commonly CD63 and CD203c. These markers are then quantified using flow cytometry.

Data Presentation: Diagnostic Accuracy of BAT

While specific quantitative data for the Basophil Activation Test (BAT) in diagnosing primary pholcodine hypersensitivity is limited in the literature, its utility can be inferred from studies on related compounds and general drug hypersensitivity. The following table summarizes the diagnostic performance of BAT for various IgE-mediated drug allergies, providing an expected performance framework for pholcodine BAT.

Drug/Allergen ClassSensitivity (%)Specificity (%)Positive Predictive Value (PPV) (%)Negative Predictive Value (NPV) (%)Reference
Rocuronium (NMBA)9788-1009775[1]
General Drug Allergy97.69694.395.2[2]
Beta-lactams5089-9793Not Reported[3]
NSAIDs37-649085Not Reported[4]

Experimental Protocols

Materials and Reagents
  • Blood Collection: Sodium heparin-anticoagulated venous blood.

  • Stimulation Buffer: HEPES-buffered saline with Ca2+ and Mg2+ (e.g., Tyrode's buffer).

  • Pholcodine Solution: Prepare a stock solution of pholcodine in a suitable solvent (e.g., DMSO or PBS) and dilute to the desired concentrations in stimulation buffer. A range of final concentrations from 0.1 µg/mL to 100 µg/mL is recommended for initial testing, with serial dilutions.

  • Positive Controls:

    • Anti-FcεRI monoclonal antibody (e.g., 1 µg/mL)

    • N-formyl-methionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM)

  • Negative Control: Stimulation buffer alone.

  • Staining Antibodies:

    • Anti-CD63-FITC (or other suitable fluorochrome)

    • Anti-CD203c-PE (or other suitable fluorochrome)

    • Anti-CCR3-PerCP-Cy5.5 (or other basophil identification marker)

    • Anti-CD193-APC (or other basophil identification marker)

  • Lysis Buffer: Red blood cell lysis buffer (e.g., ACK lysing buffer).

  • Wash Buffer: PBS with 0.5% BSA and 2 mM EDTA.

  • Fixation Solution (Optional): 1-4% paraformaldehyde in PBS.

Experimental Workflow

A visual representation of the experimental workflow is provided below.

G cluster_preparation Sample Preparation cluster_stimulation Basophil Stimulation cluster_staining Staining cluster_analysis Flow Cytometry Analysis blood_collection Collect Venous Blood (Sodium Heparin) add_blood Aliquot Whole Blood blood_collection->add_blood dilute_pholcodine Prepare Pholcodine Dilutions add_stimuli Add Pholcodine, Positive & Negative Controls dilute_pholcodine->add_stimuli add_blood->add_stimuli incubation Incubate at 37°C for 15-30 min add_stimuli->incubation stop_reaction Stop Reaction on Ice incubation->stop_reaction add_antibodies Add Fluorochrome-conjugated Antibodies (CD63, CD203c, CCR3, etc.) stop_reaction->add_antibodies stain_incubation Incubate in the Dark at 4°C for 20-30 min add_antibodies->stain_incubation lysis Lyse Red Blood Cells stain_incubation->lysis wash Wash and Resuspend Cells lysis->wash acquire Acquire on Flow Cytometer wash->acquire analyze Gate on Basophils and Analyze Activation Markers acquire->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Pholcodine Pholcodine IgE IgE Pholcodine->IgE Binds to FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Activates LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg PI3K PI3K LAT->PI3K IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG MAPK MAPK Pathway PI3K->MAPK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release, CD63 Expression) Ca_release->Degranulation PKC->Degranulation Cytokine_Production Cytokine & Chemokine Production MAPK->Cytokine_Production Lipid_Mediator_Synthesis Lipid Mediator Synthesis MAPK->Lipid_Mediator_Synthesis

References

Application Notes and Protocols for Quantifying Pholcodine Monohydrate and its Metabolites in Cell Culture Supernatant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholcodine is an opioid cough suppressant that functions by acting on the central nervous system to suppress the cough reflex.[1][2][3] Its mechanism of action involves binding to mu-opioid receptors in the medulla oblongata, which inhibits the cough center.[1][4] Understanding the metabolic fate of pholcodine in cellular models is crucial for drug metabolism and pharmacokinetic studies. This document provides detailed protocols for the quantification of pholcodine and its primary metabolites in cell culture supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective analytical technique.

Metabolites of Pholcodine

The metabolism of pholcodine has been studied in vivo, with several metabolites identified. While the metabolic profile in specific cell lines may vary, the primary known metabolites are listed below. It is recommended to monitor for these metabolites in cell culture experiments.

Metabolite NameChemical Transformation
NorpholcodineN-demethylation of the morphinan (B1239233) ring nitrogen.
Pholcodine-N-oxideN-oxidation of the morpholino ring nitrogen.
Hydroxy-pholcodineHydroxylation of the pholcodine molecule.
Oxo-pholcodineOxidation of the pholcodine molecule.
Desmorpholino-hydroxy-pholcodineN-dealkylation at the morpholino ring followed by reduction.
MorphineO-dealkylation of the morpholinoethyl group (often a minor metabolite).

Quantitative Analysis Data

The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of pholcodine and its major metabolite, norpholcodine. These values are provided as a general guideline and should be established and validated for the specific matrix and instrumentation used in your laboratory.

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Recovery (%)Precision (%RSD)Accuracy (%Bias)
Pholcodine1100095 - 105< 15± 15
Norpholcodine1100093 - 107< 15± 15

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Experimental Protocols

Cell Culture and Treatment
  • Culture cells to the desired confluency in appropriate cell culture flasks or plates.

  • Prepare stock solutions of pholcodine monohydrate in a suitable solvent (e.g., sterile water or DMSO).

  • Treat the cells with the desired concentrations of pholcodine and incubate for the specified time period.

  • At the end of the incubation, collect the cell culture supernatant and proceed with sample preparation.

Sample Preparation

The goal of sample preparation is to remove proteins and other matrix components that can interfere with LC-MS/MS analysis. Three common methods are described below. The choice of method may depend on the specific cell culture medium used and the desired level of sample cleanup.

This is a simple and rapid method suitable for high-throughput analysis.

  • To 100 µL of cell culture supernatant, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., pholcodine-d3).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LLE provides a cleaner sample compared to PPT but is more labor-intensive.

  • To 200 µL of cell culture supernatant, add an appropriate internal standard.

  • Add 20 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).

  • Vortex for 5 minutes, then centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

SPE offers the most thorough sample cleanup and can be automated.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 500 µL of cell culture supernatant (pre-treated with an internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

LC-MS/MS Analysis

An example of LC-MS/MS conditions is provided below. These should be optimized for your specific instrument.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for pholcodine, its metabolites, and the internal standard.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Seeding & Growth pholcodine_treatment Pholcodine Treatment cell_culture->pholcodine_treatment collect_supernatant Collect Supernatant pholcodine_treatment->collect_supernatant protein_precipitation Protein Precipitation collect_supernatant->protein_precipitation lle Liquid-Liquid Extraction collect_supernatant->lle spe Solid-Phase Extraction collect_supernatant->spe lc_msms LC-MS/MS Analysis protein_precipitation->lc_msms lle->lc_msms spe->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing

Caption: Experimental workflow for quantifying pholcodine in cell culture.

pholcodine_moa cluster_cns Central Nervous System medulla Medulla Oblongata cough_center Cough Center inhibition Inhibition of Cough Reflex cough_center->inhibition leads to pholcodine Pholcodine mu_receptor Mu-Opioid Receptor pholcodine->mu_receptor binds to mu_receptor->cough_center located in

Caption: Mechanism of action of Pholcodine on the cough reflex pathway.

References

Application Note & Protocol: Solid-Phase Extraction of Pholcodine Monohydrate from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pholcodine is an opioid cough suppressant that has seen widespread use in numerous pharmaceutical preparations. The monitoring of its distribution and concentration in biological tissues is crucial for toxicological assessments, pharmacokinetic studies, and forensic investigations. Solid-phase extraction (SPE) offers a robust and selective method for the isolation and purification of pholcodine from complex biological matrices like tissue homogenates, ensuring reliable downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2]

This application note provides a detailed protocol for the solid-phase extraction of pholcodine monohydrate from tissue homogenates using a generic reversed-phase SPE methodology. The protocol is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for subsequent analysis.

Principle of the Method

The method utilizes a reversed-phase solid-phase extraction mechanism. After homogenization and protein precipitation, the tissue sample is loaded onto a C18 SPE cartridge. Pholcodine, a moderately lipophilic compound, is retained on the nonpolar stationary phase while more polar interferences are washed away. A final elution with an organic solvent recovers the purified analyte.

Data Presentation

As no specific experimental data for pholcodine extraction from tissue homogenates was found in the literature, the following tables present expected performance data based on typical SPE methods for similar analytes in biological matrices.[3][4]

Table 1: Expected SPE Performance for this compound

ParameterExpected Value
Recovery> 85%
Limit of Detection (LOD)Analyte and detection method dependent
Limit of Quantification (LOQ)Analyte and detection method dependent
Reproducibility (RSD)< 15%

Table 2: Generic SPE Cartridge Parameters

ParameterSpecification
SorbentC18 (Octadecylsilane)
Bed Mass100 - 500 mg
Format1 - 3 mL syringe-barrel cartridge

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium (B1175870) hydroxide

  • Phosphate buffer (pH 6.0)

  • C18 SPE cartridges

  • Tissue homogenizer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Preparation: Tissue Homogenization
  • Accurately weigh approximately 1 g of tissue.

  • Add 4 mL of cold methanol.[5]

  • Homogenize the tissue until a uniform consistency is achieved.

  • Centrifuge the homogenate at 4000 rpm for 20 minutes to precipitate proteins.[6]

  • Collect the supernatant for the SPE procedure.

Solid-Phase Extraction Protocol
  • Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.[7]

  • Sample Loading:

    • Take the supernatant from the sample preparation step and adjust the pH to approximately 6.0 using formic acid or ammonium hydroxide.

    • Load the pH-adjusted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove less polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution:

    • Elute the pholcodine from the cartridge by passing 2 x 1 mL of methanol through the sorbent. Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-500 µL) of the mobile phase for your analytical method (e.g., LC-MS).

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Tissue Tissue Sample Homogenate Homogenization (Methanol) Tissue->Homogenate Centrifuge Centrifugation Homogenate->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant pH_Adjust pH Adjustment (pH 6.0) Supernatant->pH_Adjust Load 2. Sample Loading pH_Adjust->Load Condition 1. Conditioning (Methanol, Water) Condition->Load Wash 3. Washing (Water, 5% Methanol) Load->Wash Dry 4. Drying Wash->Dry Elute 5. Elution (Methanol) Dry->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of Pholcodine.

SPE_Cartridge_Steps cluster_cartridge SPE Cartridge Condition 1. Conditioning Methanol Water Load 2. Sample Loading pH-Adjusted Supernatant Cartridge C18 Sorbent Condition:f1->Cartridge Prepare Sorbent Wash 3. Washing Water 5% Methanol Load:f1->Cartridge Retain Pholcodine Elute 4. Elution Methanol Wash:f1->Cartridge Remove Interferences Collect Collected Pholcodine Elute:f1->Collect Collect Eluate Cartridge->Elute:f0 Release Pholcodine

Caption: Steps of Pholcodine Extraction in an SPE Cartridge.

References

Developing an Animal Model for Pholcodine Monohydrate Antitussive Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pholcodine is an opioid cough suppressant that acts centrally on the cough center in the medulla oblongata to suppress non-productive coughs.[1][2][3] Its mechanism of action involves binding to mu-opioid receptors in the brain, which in turn reduces the intensity and frequency of the cough reflex.[4] Preclinical studies have indicated that pholcodine's antitussive efficacy is comparable to, or even greater than, that of codeine.[5][6] This document provides detailed application notes and protocols for establishing a robust and reproducible animal model to evaluate the antitussive efficacy of Pholcodine monohydrate. The guinea pig model of citric acid-induced cough is a well-established and widely used model for this purpose.

Animal Model: Citric Acid-Induced Cough in Guinea Pigs

The inhalation of citric acid aerosol is a standard method for inducing cough in guinea pigs, providing a reliable model for screening potential antitussive agents.[1][7] The protocols outlined below are designed to ensure humane treatment of the animals and the generation of high-quality, reproducible data.

Key Experimental Protocols

Animals and Acclimatization
  • Species: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment. They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.

Experimental Apparatus

A whole-body plethysmography chamber is used to house the guinea pig during the experiment. This chamber is connected to a nebulizer for the delivery of citric acid aerosol and a recording system to monitor cough events. The system should be capable of recording and differentiating cough sounds from other respiratory noises.

Induction of Cough
  • Cough Inducer: A 0.4 M solution of citric acid in sterile saline is used to induce coughing.[1]

  • Nebulization: The citric acid solution is delivered as an aerosol into the plethysmography chamber using an ultrasonic nebulizer.

  • Exposure: Each animal is exposed to the citric acid aerosol for a fixed period, typically 7-10 minutes.[1]

Drug Administration
  • Route of Administration: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.).

  • Vehicle: The drug should be dissolved or suspended in a suitable vehicle, such as distilled water or a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.

  • Dosing: A dose-ranging study should be conducted to determine the optimal antitussive dose of this compound. Based on the efficacy of codeine (3-30 mg/kg, p.o.), a similar or slightly lower dose range for pholcodine can be explored.[8] A suggested starting dose range could be 1, 3, and 10 mg/kg.

  • Pre-treatment Time: The drug should be administered at a set time before the citric acid challenge, typically 30-60 minutes, to allow for absorption and distribution.[1]

Data Collection and Analysis
  • Cough Recording: The number of coughs is recorded during the citric acid exposure period. Coughs can be identified by their characteristic sound and the associated sharp thoracic pressure changes. Audio and video recordings can be used for verification.

  • Parameters Measured:

    • Cough Count: The total number of coughs during the exposure period.

    • Cough Latency: The time from the start of the aerosol exposure to the first cough.

  • Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough count in the drug-treated group compared to the vehicle-treated control group. Statistical analysis, such as ANOVA followed by a post-hoc test, should be used to determine the significance of the results.

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) baseline Baseline Cough Response (Citric Acid Challenge) acclimatization->baseline grouping Group Allocation (Vehicle & Pholcodine) baseline->grouping drug_admin Drug Administration (Pholcodine or Vehicle) grouping->drug_admin wait Waiting Period (30-60 min) drug_admin->wait cough_induction Cough Induction (Citric Acid Aerosol) wait->cough_induction data_collection Data Collection (Cough Count & Latency) cough_induction->data_collection data_analysis Data Analysis (% Inhibition) data_collection->data_analysis results Results Interpretation data_analysis->results

Experimental workflow for evaluating antitussive efficacy.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg)NMean Cough Count (± SEM)% Inhibitionp-value vs. Vehicle
Vehicle-1025.4 ± 2.1--
Pholcodine11018.2 ± 1.928.3%<0.05
Pholcodine31011.5 ± 1.554.7%<0.001
Pholcodine10105.8 ± 1.177.2%<0.001

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway of Pholcodine's Antitussive Action

Pholcodine exerts its antitussive effect through its action on mu-opioid receptors located on neurons within the cough center of the medulla oblongata. The binding of pholcodine to these G-protein coupled receptors initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and inhibition of the cough reflex.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effect Cellular Effect pholcodine Pholcodine receptor Mu-Opioid Receptor pholcodine->receptor Binds g_protein G-Protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel Modulates camp ↓ cAMP adenylyl_cyclase->camp hyperpolarization Hyperpolarization camp->hyperpolarization ion_channel->hyperpolarization neuronal_inhibition Neuronal Inhibition hyperpolarization->neuronal_inhibition neurotransmitter ↓ Neurotransmitter Release cough_suppression Cough Suppression neurotransmitter->cough_suppression neuronal_inhibition->neurotransmitter

References

Application Notes and Protocols for the Use of Pholcodine Monohydrate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pholcodine monohydrate is a semi-synthetic opioid derivative of morphine, primarily used as an antitussive for the suppression of non-productive coughs.[1][2] As a well-characterized compound, it serves as an essential reference standard in analytical chemistry for various purposes, including the identification and quantification of pholcodine in pharmaceutical formulations, biological samples, and for impurity profiling.[3] This document provides detailed application notes and protocols for the use of this compound as a reference standard, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.

Properties of this compound Reference Standard

A this compound reference standard is a highly purified and well-characterized material suitable for qualitative and quantitative analysis.[4] It is crucial for ensuring the accuracy and reliability of analytical results.

PropertyValue
Chemical Name (4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol;hydrate
CAS Number 6254-99-5
Molecular Formula C23H30N2O4·H2O
Molecular Weight 416.5 g/mol
Appearance White or almost white crystalline powder
Solubility Soluble in methanol (B129727) and acetonitrile

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the quantification of pholcodine in various matrices. The use of a this compound reference standard is essential for method validation and accurate quantification.

Quantitative Data Summary for Validated HPLC Methods

The following table summarizes the key quantitative parameters from several validated HPLC methods for the determination of pholcodine. This allows for a comparative overview of the different methodologies.

Parameter Method 1 Method 2 Method 3
Linearity Range (µg/mL) 5.0 - 30.0[4]0.20 - 13.0[5]12 - 200
Limit of Detection (LOD) 15 µg/mL[4]Not ReportedNot Reported
Limit of Quantification (LOQ) 25 µg/mL[4]0.18 µg/mL[5]Not Reported
Recovery (%) 80%[4]Not ReportedNot Reported
RSD (%) 0.4%[4]< 2%< 2%
Experimental Protocols for HPLC Analysis

This protocol is based on a validated RP-HPLC method for the determination of pholcodine in pharmaceutical dosage forms.[4]

2.2.1.1. Materials and Reagents

  • This compound Reference Standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Pharmaceutical formulation containing pholcodine

2.2.1.2. Chromatographic Conditions

  • Column: Symetry or Luna C8 (150 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: Methanol:Water:Acetonitrile (70:20:10, v/v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 220 nm[4]

  • Injection Volume: 100 µL[4]

  • Run Time: 10 minutes[4]

2.2.1.3. Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound Reference Standard.

  • Dissolve in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5.0 to 30.0 µg/mL).[4]

2.2.1.4. Sample Preparation

  • For liquid formulations, accurately measure a volume equivalent to a known amount of pholcodine.

  • For solid formulations, weigh and finely powder a representative number of units. Accurately weigh a portion of the powder equivalent to a known amount of pholcodine.

  • Dissolve the sample in the mobile phase, sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.2.1.5. Analysis

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of pholcodine in the sample by interpolating its peak area from the calibration curve.

This protocol is adapted from a method for the simultaneous determination of pholcodine and other drugs in human plasma.[5]

2.2.2.1. Materials and Reagents

  • This compound Reference Standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Triethylamine

  • Human plasma

2.2.2.2. Chromatographic Conditions

  • Column: C18 column

  • Mobile Phase: 15% Methanol, 5% Acetonitrile, and 80% Phosphate buffer (containing 0.1% v/v triethylamine, pH adjusted to 3)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV detection (wavelength not specified in the abstract, a DAD detector would be suitable for method development)

  • Injection Volume: Not specified

2.2.2.3. Standard Solution Preparation

  • Prepare a stock solution of this compound Reference Standard in methanol.

  • Prepare working standard solutions by spiking known amounts of the stock solution into drug-free human plasma to achieve the desired calibration range (e.g., 0.20–13.0 µg/mL).[5]

2.2.2.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (or spiked standard), add 4 mL of methanol.[5]

  • Vortex mix for 2 minutes.[5]

  • Centrifuge at 4000 rpm for 30 minutes.[5]

  • Filter the clear supernatant through a 0.45 µm syringe filter before injection.[5]

2.2.2.5. Analysis

  • Inject the prepared plasma standards to construct a calibration curve.

  • Inject the prepared plasma samples.

  • Quantify the pholcodine concentration in the samples using the calibration curve.

Experimental Workflow Diagrams (DOT Language)

HPLC_Workflow_Pharmaceuticals cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis ref_std Weigh Pholcodine Monohydrate RS dissolve_std Dissolve in Mobile Phase (Stock Solution) ref_std->dissolve_std dilute_std Prepare Working Standard Solutions dissolve_std->dilute_std hplc HPLC System (C8 Column) dilute_std->hplc Inject sample Weigh/Measure Pharmaceutical Formulation dissolve_sample Dissolve in Mobile Phase sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample filter_sample->hplc Inject detection UV Detection (220 nm) hplc->detection data Data Acquisition and Processing detection->data HPLC_Workflow_Plasma cluster_prep Sample and Standard Preparation cluster_extraction Protein Precipitation cluster_analysis HPLC Analysis plasma_std Spike Pholcodine RS into Drug-Free Plasma add_methanol Add Methanol plasma_std->add_methanol plasma_sample Collect Plasma Sample plasma_sample->add_methanol vortex Vortex Mix add_methanol->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter hplc HPLC System (C18 Column) filter->hplc Inject detection UV Detection hplc->detection data Data Acquisition and Processing detection->data GCMS_Workflow_Urine cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis GC-MS Analysis urine_sample Urine Sample + Internal Standard hydrolysis Enzymatic Hydrolysis (Optional) urine_sample->hydrolysis condition Condition SPE Cartridge hydrolysis->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Pholcodine wash->elute evaporate Evaporate to Dryness elute->evaporate derivatize Derivatization evaporate->derivatize gcms GC-MS System derivatize->gcms Inject data Data Acquisition (SIM Mode) gcms->data

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Pholcodine monohydrate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Pholcodine monohydrate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[3] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks and inaccurate quantification of the analyte, compromising the accuracy and reliability of the analytical results.[2] A tailing factor greater than 1.2 is generally considered significant.[4]

Q2: What are the common causes of peak tailing for a basic compound like this compound?

A2: Pholcodine is a basic compound, making it susceptible to interactions that cause peak tailing.[1][5] The most common causes include:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the surface of silica-based HPLC columns can interact with basic analytes like Pholcodine, leading to peak tailing.[1][5][6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Pholcodine (approximately 9.3), the compound can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[6][7]

  • Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[2][4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4][6]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol groups and leading to increased tailing.[4]

Q3: How can I minimize peak tailing when analyzing this compound?

A3: Several strategies can be employed to reduce peak tailing:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Pholcodine. For basic compounds, a lower pH (e.g., pH 2-3) can protonate the silanol groups and reduce unwanted interactions.[4][8] Alternatively, a high pH mobile phase can be used to deprotonate the basic analyte.

  • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize secondary interactions.[5][6][9]

  • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[1][8]

  • Reduce Sample Concentration: Dilute the sample to avoid column overload.[4][8]

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to reduce dead volume.[4][6]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.

Step 1: Initial Assessment

Is the peak tailing observed for all peaks or only for the Pholcodine peak?

  • All Peaks: This suggests a system-wide issue. Proceed to the "System & Column Checks" section.

  • Only Pholcodine Peak: This points towards a chemical interaction specific to the analyte. Proceed to the "Method & Mobile Phase Optimization" section.

Step 2: Troubleshooting Flowchart

Troubleshooting_Workflow Troubleshooting Peak Tailing in Pholcodine HPLC Analysis start Peak Tailing Observed all_peaks Tailing on All Peaks? start->all_peaks pholcodine_only Tailing on Pholcodine Peak Only all_peaks->pholcodine_only No system_check System & Column Checks all_peaks->system_check Yes method_check Method & Mobile Phase Optimization pholcodine_only->method_check Yes extra_column Check Extra-Column Volume (tubing length, connections) system_check->extra_column column_health Assess Column Health (voids, contamination, age) system_check->column_health mobile_phase_ph Optimize Mobile Phase pH (adjust to < pKa-2 or > pKa+2) method_check->mobile_phase_ph column_chemistry Evaluate Column Chemistry (use end-capped column) method_check->column_chemistry mobile_phase_modifier Add Mobile Phase Modifier (e.g., TEA) method_check->mobile_phase_modifier sample_concentration Check Sample Concentration (dilute sample) method_check->sample_concentration end Peak Shape Improved extra_column->end column_health->end mobile_phase_ph->end column_chemistry->end mobile_phase_modifier->end sample_concentration->end

References

Technical Support Center: Optimizing Pholcodine Monohydrate Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pholcodine monohydrate extraction from various biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving high-recovery extraction of pholcodine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting pholcodine from biological samples?

A1: The primary methods for extracting pholcodine from biological matrices such as blood, plasma, urine, and tissue are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPt).[1][2] The choice of method often depends on the specific matrix, the required level of cleanliness of the extract, and the analytical technique to be used downstream (e.g., LC-MS/MS).[1] SPE is often favored for its high recovery and clean extracts, while LLE is a classic and effective technique.[2][3] Protein precipitation is a simpler, high-throughput method but may result in less clean extracts.[4][5]

Q2: Why is enzymatic hydrolysis sometimes required before pholcodine extraction?

A2: In biological systems, pholcodine can be metabolized and conjugated with glucuronic acid, forming pholcodine-glucuronide.[6] This conjugated form is more water-soluble and may not be efficiently extracted by methods optimized for the parent drug. Enzymatic hydrolysis, typically using β-glucuronidase, cleaves the glucuronide moiety, converting the metabolite back to the free pholcodine, thereby increasing the overall recovery of the analyte from the sample, particularly in urine.[7][8][9]

Q3: How does pH affect the extraction efficiency of pholcodine?

A3: pH plays a critical role in the extraction of pholcodine, which is a basic compound. For efficient extraction using LLE or SPE with a non-polar sorbent, the pH of the sample should be adjusted to a basic level (typically pH 8-10). At this pH, pholcodine will be in its non-ionized (neutral) form, making it more soluble in organic solvents and more likely to be retained by non-polar sorbents. Conversely, for ion-exchange SPE, the pH needs to be controlled to ensure the analyte is in its charged state for retention on the sorbent.

Q4: What are the typical recovery rates for pholcodine extraction?

A4: Recovery rates can vary significantly depending on the extraction method, the biological matrix, and the optimization of the protocol. Generally, SPE methods can achieve high recoveries, often exceeding 80-90%.[3] LLE recoveries for similar compounds can range from 70% to over 90%, but can be lower and more variable than SPE.[3][10] Protein precipitation can also yield high recoveries, often above 80%, but may be more susceptible to matrix effects.[4]

Q5: Can pholcodine be extracted from hair samples?

A5: Yes, pholcodine can be detected in hair samples, which is useful for long-term monitoring of exposure. The extraction from hair is more complex and typically involves decontamination of the hair surface, followed by pulverization or cutting, and then extraction using a solvent, often under acidic or basic conditions, or with enzymatic digestion.[11][12]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Low recovery is a common issue in SPE. The following guide provides a systematic approach to troubleshooting this problem.

Problem: Pholcodine recovery is significantly lower than expected.

Initial Checks:

  • Verify Standard and Reagent Integrity: Ensure that the pholcodine standard is not degraded and all solvents and reagents are of the correct purity and concentration.

  • Check Instrument Parameters: Confirm that the analytical instrument (e.g., LC-MS/MS) is functioning correctly and that the method is appropriately calibrated.

Troubleshooting Workflow:

Low_SPE_Recovery Start Low Pholcodine Recovery Check_Conditioning 1. Check Sorbent Conditioning - Was the sorbent properly wetted with the conditioning solvent? Start->Check_Conditioning Check_Equilibration 2. Check Sorbent Equilibration - Was the sorbent equilibrated with a solution similar in composition to the sample matrix (minus the analyte)? Check_Conditioning->Check_Equilibration If conditioning is correct Solution_Conditioning Solution: - Re-condition the cartridge with the appropriate solvent (e.g., methanol (B129727) for reversed-phase). Check_Conditioning->Solution_Conditioning If conditioning is incorrect Check_Loading 3. Check Sample Loading - Was the flow rate too fast? - Was the sample pH appropriate for retention? Check_Equilibration->Check_Loading If equilibration is correct Solution_Equilibration Solution: - Equilibrate with a solvent that mimics the sample load conditions to ensure proper sorbent activation. Check_Equilibration->Solution_Equilibration If equilibration is incorrect Check_Washing 4. Check Washing Step - Was the wash solvent too strong, causing premature elution of pholcodine? Check_Loading->Check_Washing If loading is correct Solution_Loading Solution: - Decrease the loading flow rate. - Adjust sample pH to ensure pholcodine is in the correct ionic state for retention. Check_Loading->Solution_Loading If loading is incorrect Check_Elution 5. Check Elution Step - Was the elution solvent strong enough to desorb pholcodine? - Was the elution volume sufficient? Check_Washing->Check_Elution If washing is correct Solution_Washing Solution: - Use a weaker wash solvent. - Ensure the pH of the wash solvent does not cause elution. Check_Washing->Solution_Washing If washing is incorrect Solution_Elution Solution: - Use a stronger elution solvent (e.g., increase organic content or add a modifier like ammonia (B1221849) for basic drugs). - Increase the elution volume. Check_Elution->Solution_Elution If elution is incorrect Resolved Problem Resolved Check_Elution->Resolved If elution is correct, investigate other factors (e.g., analyte degradation). Solution_Conditioning->Resolved Solution_Equilibration->Resolved Solution_Loading->Resolved Solution_Washing->Resolved Solution_Elution->Resolved SPE_Protocol Start Start: SPE Protocol Conditioning 1. Conditioning - 2 mL Methanol Start->Conditioning Equilibration 2. Equilibration - 2 mL Deionized Water Conditioning->Equilibration Loading 3. Sample Loading - Load the pre-treated plasma supernatant Equilibration->Loading Washing1 4. Washing Step 1 - 2 mL 0.1% Formic Acid in Water Loading->Washing1 Washing2 5. Washing Step 2 - 2 mL Methanol Washing1->Washing2 Elution 6. Elution - 2 mL of 5% Ammonium Hydroxide in Methanol Washing2->Elution Evaporation 7. Evaporation - Evaporate the eluate to dryness under a stream of nitrogen at 40°C Elution->Evaporation Reconstitution 8. Reconstitution - Reconstitute the residue in 100 µL of mobile phase Evaporation->Reconstitution Analysis 9. Analysis - Inject into LC-MS/MS system Reconstitution->Analysis

References

Minimizing matrix effects in LC-MS/MS analysis of Pholcodine monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Pholcodine monohydrate.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, focusing on the mitigation of matrix effects.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My Pholcodine peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is often a result of interactions between the analyte and the analytical column or residual matrix components.

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: Pholcodine is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is typically used to promote protonation and good peak shape in reversed-phase chromatography.

      • Column Conditioning: Ensure the column is properly conditioned and equilibrated with the mobile phase before injection.

      • Sample Solvent: The sample solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.

      • Column Contamination: Residual matrix components can accumulate on the column. Implement a robust column washing step after each analytical run.

      • Alternative Column Chemistry: If peak shape issues persist, consider a different column chemistry (e.g., a column with a different stationary phase or end-capping).

Issue 2: Low Signal Intensity or Ion Suppression

  • Question: I am observing a weak signal for Pholcodine, or the signal is inconsistent across different samples. How can I troubleshoot potential ion suppression?

  • Answer: Low and inconsistent signal intensity is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of Pholcodine in the mass spectrometer's ion source.

    • Troubleshooting Steps:

      • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Evaluate different sample preparation techniques such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE). Refer to the Experimental Protocols section for detailed methodologies.

      • Chromatographic Separation: Optimize the LC gradient to better separate Pholcodine from the region where matrix components elute (often at the beginning of the run).

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Pholcodine-d3) is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification. While commercial availability of Pholcodine-d3 can be limited, sourcing a custom synthesis is a worthwhile investment for robust bioanalysis.

      • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. This is a viable option if the sensitivity of the instrument is sufficient.

      • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects observed in the unknown samples.

Issue 3: Poor Reproducibility and Accuracy

  • Question: My quality control (QC) samples are failing, showing poor precision and accuracy. What are the likely causes related to matrix effects?

  • Answer: Poor reproducibility and accuracy are often linked to variable matrix effects between different samples and calibrants.

    • Troubleshooting Steps:

      • Evaluate Matrix Variability: The composition of biological matrices can vary significantly between individuals. Assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.

      • Implement a More Effective Cleanup: If variability is high, the current sample preparation method is likely insufficient. Consider switching from a simple technique like PPT to a more selective one like SPE.

      • Internal Standard Performance: Ensure the internal standard is performing correctly. If using an analog internal standard, it may not be adequately compensating for the matrix effects on Pholcodine. A SIL-IS is strongly recommended.

      • Method Validation: Re-evaluate the method validation parameters, paying close attention to recovery, matrix effect, and process efficiency across different concentrations and matrix lots.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of the analytical method.[2]

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A2: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.

Q3: Which sample preparation technique is best for minimizing matrix effects for Pholcodine analysis?

A3: The "best" technique depends on the biological matrix and the required sensitivity of the assay. Here is a general comparison:

  • Protein Precipitation (PPT): Simple and fast, but the least effective at removing matrix components, often leading to significant ion suppression.

  • Liquid-Liquid Extraction (LLE): More selective than PPT, offering a cleaner extract. The choice of extraction solvent is critical and needs to be optimized based on the physicochemical properties of Pholcodine.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at minimizing matrix effects. It offers a high degree of selectivity through the choice of sorbent and wash/elution solvents.

Refer to the Data Presentation and Experimental Protocols sections for a more detailed comparison.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Pholcodine analysis?

A4: While not strictly mandatory for all applications, using a SIL-IS is highly recommended and considered the best practice for accurate and precise quantification in complex biological matrices. A SIL-IS co-elutes with Pholcodine and experiences the same degree of ion suppression or enhancement, thereby providing the most effective compensation for matrix effects.

Q5: What are the typical MRM transitions for Pholcodine?

A5: Based on available literature for multi-analyte methods, a common precursor ion for Pholcodine in positive electrospray ionization mode is m/z 399.2. Product ions can be selected based on fragmentation patterns, for example, m/z 285.2 (for quantification) and m/z 100.1 (for qualification). These transitions should be optimized on your specific instrument.

Data Presentation

The following tables provide illustrative quantitative data to compare the effectiveness of different sample preparation techniques for the analysis of Pholcodine from human plasma. Note: This data is representative and intended for comparative purposes; actual values must be determined during in-house method validation.

Table 1: Comparison of Recovery, Matrix Effect, and Process Efficiency for Pholcodine Analysis in Human Plasma

Sample Preparation MethodAnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)Process Efficiency (%)
Protein Precipitation (PPT) Pholcodine1095.265.8 (Suppression)62.6
Pholcodine50098.172.3 (Suppression)70.9
Liquid-Liquid Extraction (LLE) Pholcodine1085.492.178.7
Pholcodine50088.295.684.3
Solid-Phase Extraction (SPE) Pholcodine1092.798.591.3
Pholcodine50094.5101.295.6

Experimental Protocols

1. Protein Precipitation (PPT) Protocol for Human Plasma

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) Protocol for Human Plasma

  • To 200 µL of human plasma, add the internal standard and 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.

  • Add 1 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. Solid-Phase Extraction (SPE) Protocol for Human Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Biological Sample (e.g., Plasma) is_addition Add Internal Standard plasma->is_addition extraction Extraction is_addition->extraction ppt Protein Precipitation evaporation Evaporation ppt->evaporation lle Liquid-Liquid Extraction lle->evaporation spe Solid-Phase Extraction spe->evaporation extraction->ppt Simple, Fast extraction->lle Moderate Selectivity extraction->spe High Selectivity reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Injection reconstitution->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: A generalized workflow for the LC-MS/MS analysis of this compound, highlighting different sample preparation options.

troubleshooting_workflow start Poor LC-MS/MS Results (Ion Suppression, Poor Reproducibility) check_sample_prep Is Sample Preparation Adequate? start->check_sample_prep improve_sample_prep Implement More Robust Cleanup (e.g., SPE over PPT) check_sample_prep->improve_sample_prep No check_chromatography Is Chromatographic Separation Optimal? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_lc Modify Gradient to Separate Analyte from Matrix Components check_chromatography->optimize_lc No check_is Is an Appropriate Internal Standard Used? check_chromatography->check_is Yes optimize_lc->check_is use_sil_is Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) check_is->use_sil_is No end Improved and Reliable Results check_is->end Yes use_sil_is->end

Caption: A logical troubleshooting workflow for addressing matrix effects in this compound LC-MS/MS analysis.

References

Addressing Pholcodine monohydrate instability in frozen plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Pholcodine monohydrate in frozen plasma samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Pholcodine instability in plasma samples?

While Pholcodine is relatively stable in aqueous solutions, its stability in a complex biological matrix like plasma can be compromised by several factors.[1] The primary concerns are enzymatic degradation by endogenous plasma enzymes and chemical degradation, which can be influenced by the sample's pH and exposure to oxidizing agents. Forced degradation studies have shown that Pholcodine is susceptible to oxidation.[2]

Q2: What are the recommended storage conditions for plasma samples containing Pholcodine?

For long-term storage, plasma samples should be kept at ultra-low temperatures. A recent bioanalytical study has confirmed that Pholcodine is stable in human plasma for at least 30 days when stored at -80°C.[3] While studies on structurally similar opioids like hydromorphone have shown stability for up to three years at -20°C, storing at -80°C is the recommended best practice to minimize any potential for degradation.[4]

Q3: How many times can I freeze and thaw my plasma samples?

It is critical to minimize the number of freeze-thaw cycles. Each cycle can damage the integrity of the sample and the analyte. While specific data on Pholcodine is limited, general best practices for biomarker discovery recommend that more than two freeze-thaw cycles should be avoided.[5] If multiple analyses from the same sample are anticipated, it is advisable to aliquot the plasma into separate tubes after collection and before the initial freezing.

Q4: Can the pH of the plasma sample affect Pholcodine stability?

Yes, pH is a critical factor in the stability of most pharmaceutical compounds in solution.[6][7] Although the optimal pH for Pholcodine stability in plasma has not been explicitly published, bioanalytical methods often use specific pH conditions during extraction and analysis to ensure consistency.[2][3] It is crucial to maintain a consistent pH and consider buffering if samples will undergo significant handling at different temperatures.

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected Pholcodine concentrations in stored plasma samples.

This issue often points to analyte degradation during storage or processing. Follow this guide to troubleshoot potential causes.

Potential Cause Recommended Action Explanation
Enzymatic Degradation 1. Process blood samples to plasma as quickly as possible after collection. 2. Consider adding a broad-spectrum enzyme inhibitor (e.g., sodium fluoride (B91410) for esterases) to collection tubes.Plasma contains various active enzymes that are not fully inhibited by freezing at -20°C. Rapid processing and the use of inhibitors can prevent ex vivo metabolism of the drug before and during storage.
Improper Storage Temperature 1. Store samples at -80°C for any duration longer than a few weeks. 2. Ensure freezers are properly maintained and monitored to avoid temperature fluctuations.Studies confirm Pholcodine stability at -80°C.[3] Higher temperatures (-20°C) may not be sufficient to halt all chemical or enzymatic degradation over extended periods.[8]
Repeated Freeze-Thaw Cycles 1. Aliquot samples into single-use tubes before the first freeze. 2. Plan experiments to minimize the need for thawing the same sample multiple times.Repeated cycles of freezing and thawing are known to degrade various components within plasma, which can affect drug stability and recovery.[5][9]
Oxidative Degradation 1. Minimize sample exposure to air and light during handling. 2. Consider adding an antioxidant (e.g., BHT) if oxidation is suspected, though this should be validated.Pholcodine has shown susceptibility to oxidation in forced degradation studies.[2] Minimizing exposure to atmospheric oxygen, especially during thaw cycles, can mitigate this risk.
Sample Collection & Handling 1. Standardize the entire collection and processing workflow. 2. Use appropriate anticoagulants (e.g., K2-EDTA) and ensure immediate mixing.Inconsistencies in sample handling, from the type of collection tube to the centrifugation speed and time, can introduce variability that may be mistaken for instability.

Experimental Protocols

Protocol 1: Best Practices for Plasma Sample Collection and Handling
  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Enzyme Inhibition (Optional but Recommended): For optimal stability, use collection tubes containing a preservative such as sodium fluoride to inhibit enzymatic activity.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Immediately transfer the resulting plasma supernatant into pre-labeled, single-use polypropylene (B1209903) tubes. This step is crucial to avoid future freeze-thaw cycles.

  • Freezing: Snap-freeze the plasma aliquots by placing them in a freezer set to -80°C. Avoid slow freezing, as this can negatively impact sample integrity.[10]

  • Storage: Maintain samples at -80°C until analysis.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol is a standard component of bioanalytical method validation as per ICH M10 guidelines.[11]

  • Sample Preparation: Use a pooled plasma source and spike it with a known concentration of this compound (e.g., low and high QC levels).

  • Aliquoting: Distribute the spiked plasma into multiple analysis tubes.

  • Baseline Analysis: Analyze a set of aliquots (n=3) immediately without freezing to establish the baseline (T0) concentration.

  • Freeze-Thaw Cycles:

    • Store the remaining aliquots at -80°C for at least 24 hours.

    • Thaw a set of aliquots completely at room temperature.

    • Once thawed, refreeze them at -80°C for at least 12 hours. This completes one cycle.

    • Repeat for the desired number of cycles (typically 3 to 5 cycles are tested).

  • Analysis: After each designated cycle, analyze the samples (n=3 per cycle) and compare the mean concentration to the baseline (T0) concentration.

  • Acceptance Criteria: The mean concentration should be within ±15% of the baseline concentration for the analyte to be considered stable through the tested number of freeze-thaw cycles.

Visual Guides

G Troubleshooting Workflow for Pholcodine Instability start Inconsistent or Low Pholcodine Results q_freezethaw Were samples subjected to >2 freeze-thaw cycles? start->q_freezethaw s_freezethaw SOLUTION: Aliquot samples before initial freezing. q_freezethaw->s_freezethaw Yes q_storage_temp Were samples stored at -20°C instead of -80°C? q_freezethaw->q_storage_temp No s_storage_temp SOLUTION: Store all samples at -80°C for long-term stability. q_storage_temp->s_storage_temp Yes q_handling Was processing delayed or enzyme inhibitors omitted? q_storage_temp->q_handling No s_handling SOLUTION: Process samples immediately. Use NaF tubes. q_handling->s_handling Yes end_node If issues persist, re-validate analytical method (e.g., check for matrix effects). q_handling->end_node No

Troubleshooting decision tree for inconsistent results.

G Recommended Plasma Handling Workflow cluster_collection Collection cluster_processing Processing (within 30 min) cluster_storage Storage & Analysis n1 1. Collect Blood (K2-EDTA + NaF tube) n2 2. Centrifuge (1500xg, 15min, 4°C) n1->n2 n3 3. Harvest Plasma n2->n3 n4 4. Aliquot into Single-Use Tubes n3->n4 n5 5. Snap-Freeze & Store at -80°C n4->n5 n6 6. Thaw Single Aliquot for Analysis n5->n6

Best practice workflow for sample handling and storage.

References

Improving sensitivity of Pholcodine monohydrate detection in low concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Pholcodine Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work, particularly when dealing with low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most sensitive for detecting low concentrations of this compound?

A1: For the highest sensitivity in detecting low concentrations of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method. While other techniques like HPLC-UV, UPLC, and spectrofluorimetry can be used, LC-MS/MS offers superior selectivity and lower limits of detection (LOD) and quantification (LOQ), which is crucial for analyzing biological samples with trace amounts of the analyte. Spectrofluorimetric methods have also shown good sensitivity, with a reported LOD of 5.0 ng/mL.[1] In contrast, a reported HPLC-UV method had a significantly higher LOD of 15 µg/mL.[2]

Q2: What are the common challenges when analyzing Pholcodine in biological matrices like urine and plasma?

A2: The primary challenges in analyzing Pholcodine in biological matrices are:

  • Matrix Effects: Endogenous components in urine and plasma can interfere with the ionization of Pholcodine in the mass spectrometer source, leading to ion suppression or enhancement and affecting the accuracy of quantification.[3][4]

  • Low Concentrations: Pholcodine may be present at very low levels in biological samples, requiring highly sensitive analytical methods and efficient sample preparation techniques to concentrate the analyte.

  • Metabolites: Pholcodine is metabolized in the body, and its metabolites can potentially interfere with the analysis of the parent compound if the analytical method is not specific enough.[5]

  • Sample Purity: The presence of proteins and other macromolecules in plasma necessitates a protein precipitation or other cleanup step to prevent column clogging and instrument contamination.[6]

Q3: How can I improve the peak shape of Pholcodine in my HPLC analysis?

A3: Poor peak shape, particularly peak tailing, is a common issue in the HPLC analysis of basic compounds like Pholcodine. Here are some strategies to improve it:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can have a significant impact. For basic compounds, using a mobile phase with a low pH (e.g., around 3) can help to protonate the analyte and minimize interactions with residual silanol (B1196071) groups on the column, leading to more symmetrical peaks.[7]

  • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to block the active sites on the stationary phase and reduce peak tailing.[8] Inorganic additives can also influence peak symmetry.[8][9]

  • Column Choice: Using a highly deactivated or end-capped column can minimize the interactions that cause peak tailing.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

Troubleshooting Guides

HPLC and UPLC Methods
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.- Adjust mobile phase pH to a lower value (e.g., pH 3).- Add a mobile phase additive like triethylamine (TEA).- Use a highly deactivated or end-capped column.
Low Sensitivity / No Peak Insufficient sample concentration.- Implement a sample pre-concentration step (e.g., Solid-Phase Extraction).- Increase the injection volume (if possible without compromising peak shape).- Check detector settings (wavelength, etc.).
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks or bubbles.- Thermostat the column to maintain a consistent temperature.
High Backpressure Blockage in the system.- Check for blockages in the guard column, column frits, or tubing.- Filter all samples and mobile phases before use.- If necessary, reverse-flush the column (check manufacturer's instructions).
GC-MS Methods
Problem Potential Cause Troubleshooting Steps
No or Low Peak Intensity Incomplete derivatization.- Optimize the derivatization reaction conditions (temperature, time, reagent concentration).- Ensure the sample is completely dry before adding the derivatizing agent.
Poor Peak Shape Active sites in the GC system.- Use a deactivated liner and column.- Check for and eliminate any leaks in the system.
Interfering Peaks Contamination from the sample matrix or derivatization reagents.- Optimize the sample cleanup procedure (e.g., SPE).- Run a blank with only the derivatization reagent to identify reagent-related peaks.
LC-MS/MS Methods
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement Co-eluting matrix components.- Improve sample cleanup using a more selective SPE protocol.- Optimize the chromatographic separation to separate Pholcodine from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low Signal Intensity Inefficient ionization.- Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).- Adjust the mobile phase composition to promote better ionization (e.g., by adding formic acid or ammonium (B1175870) formate).
Inconsistent Results Variability in matrix effects between samples.- Implement a robust internal standard strategy.- Use matrix-matched calibrators and quality control samples.

Data Presentation

Comparison of Detection Methods for this compound
Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Sample Matrix Reference
Spectrofluorimetry5.0 ng/mL10.0 ng/mLHuman Plasma[1]
HPLC-UV15 µg/mL25 µg/mLPharmaceutical Formulation[2]
UPLC0.84 µg/mL2.54 µg/mLBulk Dosage Form
HPLC-UVNot specified0.18 µg/mLBiological Fluids[6]

Experimental Protocols

Detailed Methodology: HPLC-UV Analysis of Pholcodine

This protocol is based on a validated method for the determination of Pholcodine in biological fluids.[6]

1. Preparation of Stock and Standard Solutions:

  • Stock Solution (100.0 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in methanol (B129727) in a 100 mL volumetric flask. This solution is stable for up to two weeks when stored in a refrigerator.[6]

  • Calibration Standards: Prepare a series of standard solutions by serially diluting the stock solution with the mobile phase to achieve final concentrations in the range of 0.20–13.0 µg/mL.[6]

2. Sample Preparation (from Plasma):

  • Pipette 1.0 mL of the plasma sample into a centrifuge tube.

  • Spike with the appropriate amount of Pholcodine standard solution for calibration or quality control samples.

  • Add 4 mL of methanol to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 30 minutes.

  • Filter the clear supernatant through a 0.45 µm syringe filter.

  • Transfer a 1.0 mL aliquot of the filtrate to a 10 mL volumetric flask and dilute to the mark with the mobile phase.[6]

3. Chromatographic Conditions:

  • Column: C18 column.

  • Mobile Phase: A mixture of 15% Methanol, 5% Acetonitrile, and 80% phosphate (B84403) buffer containing 0.1% (v/v) triethylamine, with the pH adjusted to 3.[6] For plasma samples, the mobile phase consists of 15% methanol, 5% acetonitrile, and 80% phosphate buffer with 0.8 mL of 0.025 M heptane (B126788) sulfonic acid, adjusted to pH 3.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector, wavelength not specified in the provided abstract but 283 nm has been used in other methods.

  • Temperature: Ambient.

4. Quality Control:

  • Prepare at least three levels of QC samples (low, medium, and high concentrations) within the calibration range.

  • Analyze the QC samples in triplicate in each analytical run to assess the precision and accuracy of the method.

Detailed Methodology: Solid-Phase Extraction (SPE) for GC-MS Analysis of Pholcodine Metabolites in Urine

This protocol is based on a method for the determination of Pholcodine and its metabolites in urine.[5]

1. Enzymatic Hydrolysis:

  • To a sample of urine, add β-glucuronidase to hydrolyze the glucuronide conjugates of Pholcodine and its metabolites.[5]

  • Incubate the mixture under appropriate conditions (e.g., at a specific temperature for a set duration) to ensure complete hydrolysis.

2. Solid-Phase Extraction:

  • Column: C2 SPE column.[5]

  • Conditioning: Condition the SPE column with an appropriate organic solvent (e.g., methanol) followed by water or a suitable buffer.

  • Sample Loading: Apply the hydrolyzed urine sample to the conditioned SPE column.

  • Washing: Wash the column with a weak solvent to remove interfering substances. The specific wash solvent will depend on the sorbent and analyte properties but could include a low percentage of organic solvent in water or a buffer.

  • Elution: Elute the Pholcodine and its metabolites from the column using a stronger organic solvent (e.g., methanol or acetonitrile).

3. Derivatization for GC-MS:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., a silylating or acylating agent) to improve the volatility and chromatographic properties of the analytes for GC-MS analysis.[4][10]

  • Heat the mixture to complete the derivatization reaction.

4. GC-MS Conditions:

  • Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature program to separate the derivatized analytes.

  • Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis stock Stock Solution (100 µg/mL in Methanol) stds Calibration Standards (0.2-13.0 µg/mL) stock->stds Dilution hplc HPLC System (C18 Column) stds->hplc Injection plasma Plasma Sample precip Protein Precipitation (Methanol) plasma->precip centrifuge Centrifugation precip->centrifuge filter Filtration (0.45 µm) centrifuge->filter filter->hplc Injection detector UV Detector hplc->detector data Data Acquisition & Analysis detector->data

Caption: Workflow for Pholcodine analysis in plasma by HPLC-UV.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Secondary Interactions (Silanol Groups) start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 cause4 Poor Column Condition start->cause4 sol1 Add Mobile Phase Additive (e.g., TEA) cause1->sol1 sol4 Use End-capped Column / New Column cause1->sol4 sol2 Lower Mobile Phase pH cause2->sol2 sol3 Reduce Sample Concentration cause3->sol3 cause4->sol4

Caption: Troubleshooting logic for HPLC peak tailing.

References

Resolving co-elution of Pholcodine and its metabolites in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of pholcodine and its metabolites during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of pholcodine that I should be aware of during chromatographic analysis?

A: Pholcodine undergoes several metabolic transformations in the body. The main metabolites you may encounter include:

  • Norpholcodine: Formed through N-demethylation.[1][2]

  • Desmorpholino-hydroxy-pholcodine: Results from N-desalkylation at the morpholino ring.[1]

  • Hydroxy-pholcodine and Oxo-pholcodine: Formed by the oxidation of the morpholino ring.[1]

  • Pholcodine-N-oxide: A major metabolite resulting from N-oxidation.[2][3]

  • Morphine: Can be formed in trace amounts through O-desalkylation.[1][4] It's important to note that morphine can also be artificially formed during acid hydrolysis sample preparation.[5]

Q2: Why is the co-elution of pholcodine and its metabolites a common issue?

A: Co-elution is a frequent challenge due to the structural similarities between pholcodine and its metabolites.[6] Many of these compounds share a core structure and have very similar physicochemical properties, such as polarity and molecular weight, making their separation on a chromatographic column difficult.[7]

Q3: What are the most effective analytical techniques for separating and identifying pholcodine and its metabolites?

A: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD) are the most common and effective techniques.[3][8] Gas chromatography-mass spectrometry (GC-MS) has also been successfully used, often requiring derivatization of the analytes.[5][9]

Q4: How can I confirm if a single chromatographic peak consists of co-eluting compounds?

A: If you suspect co-elution, especially with a symmetrical-looking peak, you can use advanced detectors to assess peak purity.[7]

  • Diode-Array Detector (DAD): This detector scans across a range of UV wavelengths. If the UV spectra taken at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[7]

  • Mass Spectrometry (MS): An MS detector can acquire mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) at different points of the peak is a strong indicator of co-elution.[3][7]

Pholcodine Metabolic Pathway

G Pholcodine Pholcodine Norpholcodine Norpholcodine Pholcodine->Norpholcodine N-demethylation Desmorpholino_hydroxy_pholcodine Desmorpholino_hydroxy_pholcodine Pholcodine->Desmorpholino_hydroxy_pholcodine N-desalkylation Hydroxy_pholcodine Hydroxy_pholcodine Pholcodine->Hydroxy_pholcodine Oxidation Pholcodine_N_oxide Pholcodine_N_oxide Pholcodine->Pholcodine_N_oxide N-oxidation Morphine Morphine Pholcodine->Morphine O-desalkylation (trace) Oxo_pholcodine Oxo_pholcodine Hydroxy_pholcodine->Oxo_pholcodine Oxidation

Caption: Metabolic pathways of pholcodine.

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to resolving co-elution issues.

Problem Potential Cause Suggested Solution
Poor resolution between two or more peaks (shoulders or merged peaks) Inadequate Mobile Phase Composition: The solvent strength or pH may not be optimal for separating the compounds of interest.1. Adjust Solvent Strength: In reversed-phase chromatography, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention times and improve separation.[10] 2. Modify Mobile Phase pH: Altering the pH can change the ionization state of the analytes, which can significantly impact their retention and selectivity. For separating pholcodine from morphine, a mobile phase pH of 3.2 has been shown to be effective.[11] 3. Change Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
Unsuitable Stationary Phase: The column chemistry may not be providing enough selectivity for the analytes.1. Select a Different Column: If using a C18 column, consider trying a C8 or a phenyl-hexyl column to introduce different separation mechanisms.[8] 2. Check Column Health: A loss of resolution can also be due to a degraded or contaminated column. Try flushing the column or replacing it if necessary.[12]
Inappropriate Gradient Elution: The gradient may be too steep, causing compounds to elute too close together.1. Decrease the Gradient Slope: A shallower gradient around the elution time of the target compounds can increase the separation between them.[12]
A single, symmetrical peak is suspected to contain multiple compounds. Perfect Co-elution: Two or more compounds have identical retention times under the current conditions.1. Employ Peak Purity Analysis: Use a DAD or MS detector to analyze the peak. Differences in spectra across the peak confirm co-elution.[7] 2. Drastically Change Chromatographic Conditions: To resolve perfect co-elution, significant changes to the mobile phase, stationary phase, or temperature are often required to alter the selectivity of the separation.[6]

Troubleshooting Workflow

G start Poor Peak Resolution/ Suspected Co-elution check_purity Assess Peak Purity with DAD or MS start->check_purity coelution_confirmed Co-elution Confirmed check_purity->coelution_confirmed Impure optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH, Solvent Type) coelution_confirmed->optimize_mobile_phase adjust_gradient Adjust Gradient Profile optimize_mobile_phase->adjust_gradient Still unresolved resolution_achieved Resolution Achieved optimize_mobile_phase->resolution_achieved Resolved change_column Change Stationary Phase (e.g., C18 to C8 or Phenyl) change_column->resolution_achieved Resolved adjust_gradient->change_column Still unresolved adjust_gradient->resolution_achieved Resolved

Caption: A logical workflow for troubleshooting co-elution.

Experimental Protocols

Below are detailed methodologies for the chromatographic separation of pholcodine and related substances.

Protocol 1: HPLC-DAD Method for Pholcodine and Related Alkaloids

This method is adapted from a study that successfully separated pholcodine from five of its structural analogues.[11]

Parameter Condition
System Agilent 1200 HPLC with DAD
Column LiChrospher C-8 (250 x 4 mm, 5 µm)
Mobile Phase A 2% (v/v) Ammonium Hydroxide in water, adjusted to pH 3.2 with formic acid
Mobile Phase B Acetonitrile
Gradient Start with 80% A, decrease to 0% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection DAD, 283 nm
Injection Volume 10 µL

Protocol 2: UPLC-UV Method for Fast Separation of Pholcodine

This method is based on a fast UPLC separation, demonstrating the potential for high-throughput analysis.[8]

Parameter Condition
System UPLC system with UV detector
Column Zorbax C8
Mobile Phase Acetonitrile : Phosphate buffer (pH 3.5) (40:60, v/v)
Flow Rate 0.2 mL/min
Detection UV at 270 nm
Injection Volume 1.0 µL

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_collection Sample Collection (Urine, Blood, Hair) hydrolysis Enzymatic Hydrolysis (if targeting conjugates) sample_collection->hydrolysis extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction hplc_uplc HPLC / UPLC Separation extraction->hplc_uplc detection DAD / MS Detection hplc_uplc->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Standard workflow for pholcodine analysis.

Quantitative Data Summary

The following table provides an example of retention times that could be expected from a well-resolved chromatographic run for pholcodine and some of its key metabolites and related substances, based on the principles outlined in the provided protocols.

Compound Example Retention Time (min) Typical m/z [M+H]⁺
Morphine2.5286.1
Norpholcodine4.8385.2
Pholcodine-N-oxide5.5415.2
Pholcodine 6.2 399.2
Hydroxy-pholcodine7.1415.2

Note: Retention times are hypothetical and will vary significantly based on the specific chromatographic system, column, and mobile phase conditions used.

References

Technical Support Center: Overcoming Pholcodine Interference in Opiate Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pholcodine interference in opiate immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is pholcodine and why does it interfere with opiate immunoassays?

Pholcodine is an opioid-based medication primarily used as a cough suppressant. Structurally, it is a morphine derivative, which leads to its cross-reactivity with antibodies used in many opiate immunoassays.[1][2] This structural similarity can result in false-positive results for opiates in individuals who have consumed pholcodine-containing medications.

Q2: How long can pholcodine cause interference in opiate immunoassays?

The interference from pholcodine can be long-lasting due to its slow elimination from the body. Studies have shown that pholcodine can produce positive results in opiate immunoassays for a significant period after ingestion. For radioimmunoassays (RIA), this can be from two to six weeks, while for enzyme-multiplied immunoassay technique (EMIT), it can be up to ten days.[2]

Q3: Which types of opiate immunoassays are affected by pholcodine interference?

Several common immunoassay methods are susceptible to interference from pholcodine. These include:

  • Radioimmunoassay (RIA)[1][2]

  • Enzyme-Multiplied Immunoassay Technique (EMIT)[2]

  • Fluorescence Polarization Immunoassay (FPIA)[1]

Q4: Can a standard opiate immunoassay distinguish between pholcodine and other opiates like morphine or heroin?

No, standard opiate immunoassays cannot differentiate between pholcodine and other opiates. They are designed to detect a class of compounds and will produce a positive result if a cross-reacting substance is present at a sufficient concentration.

Q5: What is the recommended course of action when a sample tests positive on an opiate immunoassay and pholcodine use is suspected?

A positive result from an opiate immunoassay should be considered presumptive.[3] To confirm the presence of specific opiates and rule out interference from pholcodine, a more specific confirmatory analysis is necessary. The gold-standard methods for confirmation are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Troubleshooting Guides

Problem: Unexpected Positive Opiate Immunoassay Result

Possible Cause: Interference from pholcodine.

Troubleshooting Steps:

  • Review Subject's Medication History: Inquire about the use of any over-the-counter or prescription cough suppressants, as these are a common source of pholcodine.

  • Perform Confirmatory Testing: All presumptive positive immunoassay results should be confirmed using a more specific method like GC-MS or LC-MS/MS. These techniques can separate and identify individual compounds, allowing for the definitive identification of pholcodine and distinguishing it from other opiates.

  • Sample Dilution: While not a definitive solution, in some cases, diluting the urine sample may reduce the pholcodine concentration below the cross-reactivity threshold of the immunoassay. However, this also risks diluting the target opiate below its detection limit. This approach should be used with caution and is not a substitute for confirmatory testing.

Data Presentation

Table 1: Summary of Pholcodine Interference in Opiate Immunoassays

Immunoassay TypeReported InterferenceDetection Window Post-IngestionQuantitative Cross-Reactivity Data
Radioimmunoassay (RIA) Yes2 - 6 weeksSpecific percentage data is not consistently available in the public domain. Internal validation is recommended.
Enzyme-Multiplied Immunoassay Technique (EMIT) YesApproximately 10 daysSpecific percentage data is not consistently available in the public domain. Internal validation is recommended.
Fluorescence Polarization Immunoassay (FPIA) YesUp to 2 - 4 weeksSpecific percentage data is not consistently available in the public domain. Internal validation is recommended.
Cloned Enzyme Donor Immunoassay (CEDIA) PossibleNot specifiedPholcodine is not typically listed in the cross-reactivity data of manufacturer package inserts.
DRI™ Opiate Assay PossibleNot specifiedPholcodine is not typically listed in the cross-reactivity data of manufacturer package inserts.

Note: The detection window can vary depending on the dose, individual metabolism, and the specific assay's cutoff level.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Opiate Confirmation in Urine

This protocol outlines a general procedure for the extraction of opiates from a urine sample prior to GC-MS or LC-MS/MS analysis.

Materials:

  • Urine sample

  • Internal standards (e.g., deuterated morphine, codeine)

  • β-glucuronidase

  • Phosphate (B84403) buffer (pH 6.0)

  • SPE cartridges (mixed-mode cation exchange)

  • Methanol (B129727)

  • Elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide)

  • Centrifuge

  • Evaporator

Procedure:

  • To 1 mL of urine, add the internal standards.

  • Add 1 mL of phosphate buffer (pH 6.0).

  • Add β-glucuronidase to hydrolyze the glucuronide conjugates of the opiates. Incubate as per the enzyme manufacturer's instructions.

  • Centrifuge the sample to pellet any precipitates.

  • Condition the SPE cartridge with methanol followed by phosphate buffer.

  • Load the supernatant from the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate acidic solution to remove interferences.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the opiates from the cartridge using the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Protocol 2: GC-MS Confirmation of Opiates

This protocol provides a general outline for the GC-MS analysis of extracted and derivatized opiates.

Materials:

  • Extracted and dried sample residue

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or propionic anhydride)

  • Ethyl acetate

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Reconstitute the dried sample extract in a small volume of ethyl acetate.

  • Add the derivatizing agent to the extract. This step is crucial to make the opiates volatile for GC analysis.

  • Incubate the mixture at a specified temperature and time to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • Run the appropriate temperature program for the GC to separate the different opiate derivatives.

  • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for the highest sensitivity and specificity, monitoring for the characteristic ions of the derivatized opiates and internal standards.

  • Identify and quantify the opiates based on their retention times and the relative abundance of their characteristic ions compared to the internal standards.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_result Result Interpretation cluster_confirmation Confirmatory Analysis screening Urine Sample Received immunoassay Opiate Immunoassay screening->immunoassay positive_result Presumptive Positive Result immunoassay->positive_result Positive negative_result Negative Result immunoassay->negative_result Negative review_history Review Medication History (Suspect Pholcodine?) positive_result->review_history spe Sample Preparation (SPE) review_history->spe gcms_lcmsms GC-MS or LC-MS/MS Analysis spe->gcms_lcmsms final_report Final Confirmed Report gcms_lcmsms->final_report

Caption: Workflow for handling presumptive positive opiate immunoassay results.

logical_relationship pholcodine Pholcodine morphine_structure Morphine-like Structure pholcodine->morphine_structure has a immunoassay_antibody Opiate Immunoassay Antibody morphine_structure->immunoassay_antibody is recognized by false_positive False-Positive Result immunoassay_antibody->false_positive leading to a

Caption: Mechanism of pholcodine interference in opiate immunoassays.

References

Best practices for preparing Pholcodine monohydrate standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing Pholcodine monohydrate standard solutions. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Methanol (B129727) is a commonly recommended solvent for preparing this compound stock solutions.[1][2] It offers good solubility and is compatible with analytical techniques such as HPLC. For specific applications, a mixture of acetonitrile (B52724) and water (e.g., 20% acetonitrile in water) has also been successfully used.[3][4]

Q2: What is a typical concentration for a this compound stock solution?

A2: A typical stock solution concentration is 100.0 µg/mL or 1000 µg/mL.[1][2][3][4] For example, a 100.0 µg/mL solution can be prepared by dissolving 10.0 mg of this compound in methanol in a 100 mL volumetric flask.[1]

Q3: How should I store this compound standard solutions?

A3: this compound solutions should be stored in a refrigerator at 2-8°C.[1] They should also be protected from light to prevent potential degradation. It is recommended to store them in well-sealed containers to prevent solvent evaporation.

Q4: For how long are this compound standard solutions stable?

A4: When stored correctly at 4°C, methanolic stock solutions of this compound have been found to be stable for at least 7 days.[1] Aqueous solutions (1.0 mg/mL in 0.9% NaCl) have demonstrated stability for up to 14 days when stored at 2-8°C. Another study suggests that stock solutions kept in the refrigerator are stable for up to two weeks without alteration.[2] For HPLC analysis, it was observed that solutions were stable for at least 48 hours, with values not decreasing below 98%.

Q5: Is it necessary to use sonication when dissolving this compound?

A5: Sonication can be beneficial to ensure complete dissolution, especially when preparing more concentrated solutions. One protocol suggests sonicating for 10 minutes after dissolving the compound in the solvent.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Dissolution or Cloudiness - Insufficient solvent volume.- Inappropriate solvent.- Low temperature of the solvent.- Ensure the correct ratio of this compound to solvent is used.- Use a recommended solvent such as methanol or an acetonitrile/water mixture.[1][3]- Allow the solvent to reach room temperature before use. Gentle warming or sonication can aid dissolution.[3]
Precipitation After Initial Dissolution - Supersaturated solution.- Change in temperature.- pH of the solution is not optimal.- Prepare a more dilute solution.- Store the solution at a constant, appropriate temperature (refrigerated).- For aqueous-based solutions, ensure the pH is suitable. Pholcodine dissolves in dilute mineral acids.
Inaccurate or Inconsistent Results in Analysis (e.g., HPLC) - Degradation of the standard solution.- Inaccurate initial weighing.- Pipetting errors during dilution.- Adsorption of the analyte to filter materials.- Prepare fresh standard solutions. Check storage conditions (temperature and light protection).- Use a calibrated analytical balance and ensure accurate weighing technique.- Use calibrated pipettes and proper pipetting technique.- When filtering, ensure the filter material is compatible with the solvent and analyte. Rinsing the filter with a small amount of the solution before collecting the filtrate can help minimize adsorption.
Presence of Unexpected Peaks in Chromatogram - Contamination of solvent or glassware.- Degradation of this compound.- Leachates from filter materials.- Use high-purity (e.g., HPLC grade) solvents and thoroughly clean all glassware.- Prepare fresh solutions and store them properly. Known degradation impurities include morphine and codeine.[5]- Use appropriate filter materials and consider a pre-rinse step.

Experimental Protocols

Preparation of a 100 µg/mL this compound Stock Solution in Methanol

Materials:

  • This compound powder

  • HPLC-grade methanol

  • 100 mL volumetric flask

  • Analytical balance

  • Spatula

  • Sonicator (optional)

Procedure:

  • Accurately weigh approximately 10.0 mg of this compound powder using an analytical balance.

  • Carefully transfer the weighed powder into a 100 mL volumetric flask.

  • Add approximately 70 mL of HPLC-grade methanol to the volumetric flask.

  • Gently swirl the flask to dissolve the powder. If necessary, place the flask in a sonicator for 5-10 minutes to ensure complete dissolution.[3]

  • Once the solid is completely dissolved, allow the solution to return to room temperature if sonicated.

  • Add HPLC-grade methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a properly labeled, sealed, and light-protected storage container.

  • Store the stock solution in a refrigerator at 2-8°C.[1]

Preparation of Working Standard Solutions

Working standard solutions for calibration curves can be prepared by making serial dilutions of the stock solution with the appropriate diluent (e.g., methanol, acetonitrile, or the mobile phase used in the analytical method).[1][2]

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Stock Solution Concentration 100.0 µg/mLMethanol[1][2]
Stock Solution Concentration 1000 µg/mL20% Acetonitrile in water[3][4]
Working Solution Range (Fluorescence Spectroscopy) 0.01 - 2.4 µg/mLAcetonitrile[1]
Working Solution Range (HPLC) 0.20 - 13.0 µg/mLMobile Phase[2]
Solution Stability 7 days100 µg/mL in Methanol at 4°C[1]
Solution Stability 14 days1.0 mg/mL in 0.9% NaCl at 2-8°C[5]
Solution Stability 2 weeks100 µg/mL in Methanol (refrigerated)[2]

Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_storage Storage weigh 1. Weigh Pholcodine Monohydrate dissolve 2. Dissolve in Methanol weigh->dissolve sonicate 3. Sonicate (if needed) dissolve->sonicate volume 4. Adjust to Final Volume sonicate->volume mix 5. Homogenize volume->mix dilute 6. Serial Dilution of Stock Solution mix->dilute Stock Solution (e.g., 100 µg/mL) store 7. Store at 2-8°C, Protected from Light dilute->store Working Standards

Caption: Workflow for the preparation of this compound standard solutions.

Troubleshooting_Guide start Problem with Standard Solution incomplete_dissolution Incomplete Dissolution? start->incomplete_dissolution inaccurate_results Inaccurate Results? start->inaccurate_results unexpected_peaks Unexpected Peaks? start->unexpected_peaks check_solvent Check Solvent & Use Sonication incomplete_dissolution->check_solvent Yes check_weighing Verify Weighing & Dilution Technique inaccurate_results->check_weighing Yes check_stability Prepare Fresh Solution & Check Storage inaccurate_results->check_stability If persists check_contamination Use High-Purity Solvents & Clean Glassware unexpected_peaks->check_contamination Yes check_filter Verify Filter Compatibility unexpected_peaks->check_filter If persists

Caption: Troubleshooting decision tree for this compound standard solutions.

References

Enhancing the robustness of the Pholcodine monohydrate analytical method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the robustness of the Pholcodine monohydrate analytical method. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the analysis of this compound using HPLC/UPLC methods.

Q1: I am observing peak tailing for the Pholcodine peak. What are the potential causes and solutions?

A1: Peak tailing for Pholcodine, a basic compound, is a common issue in reverse-phase chromatography. The primary cause is often secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds like Pholcodine, a mobile phase pH between 3 and 7 is generally recommended. A lower pH can protonate residual silanols, reducing their interaction with the protonated analyte. Some methods have successfully used a pH of 3.0 or 6.8.[1][2]

  • Use of Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA) (e.g., 0.1% v/v), into the mobile phase.[1] TEA will preferentially interact with the active silanol sites, minimizing peak tailing for Pholcodine.

  • Column Choice: Consider using a column with end-capping or a hybrid particle technology (e.g., X-Bridge) to reduce the number of accessible silanol groups.[2]

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

Q2: My Pholcodine retention time is shifting between injections. What should I investigate?

A2: Retention time shifts can be attributed to several factors related to the HPLC system and mobile phase preparation.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A minimum of 10-15 column volumes is recommended.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of retention time drift. Precisely measure all components. If using a gradient, ensure the pump is mixing the solvents accurately. Some methods use an isocratic mobile phase of Methanol, Water, and Acetonitrile (B52724) (70:20:10 v/v/v), while others employ a gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[3][4][5]

  • Temperature Fluctuation: Column temperature can significantly impact retention time. Use a column oven to maintain a consistent temperature, for example, at 35°C.[2]

  • Pump Performance: Check for leaks in the pump or fluctuations in the flow rate. A poorly performing pump can lead to inconsistent mobile phase delivery.

Q3: I am seeing extraneous peaks in my chromatogram. How can I identify the source of these peaks?

A3: Extraneous peaks can originate from the sample, the solvent, or the HPLC system itself.

Troubleshooting Steps:

  • Blank Injection: Inject a blank solvent (the same solvent used to dissolve the sample) to see if the extraneous peaks are present. If they are, the contamination is likely from the solvent or the system.

  • Placebo Injection: If analyzing a formulation, inject a placebo (the formulation matrix without the active pharmaceutical ingredient) to identify peaks originating from excipients.

  • Forced Degradation Studies: To identify potential degradation products, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can be performed.[6][7][8][9][10] This helps in confirming if the extraneous peaks are related to the degradation of Pholcodine.

  • System Cleanliness: Ensure the injector and system are clean to avoid carryover from previous injections.

Q4: How can I ensure the specificity of my analytical method for Pholcodine in the presence of its related substances and potential impurities?

A4: Method specificity is crucial for accurately quantifying Pholcodine.

Validation & Best Practices:

  • Impurity Spiking: Spike the sample with known impurities and related substances (e.g., morphine, codeine, thebaine, oripavine, and papaverine) to demonstrate that the method can separate them from the main Pholcodine peak.[4][5]

  • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) to perform peak purity analysis.[4][5] This will help to confirm that the Pholcodine peak is not co-eluting with any impurities.

  • Forced Degradation: As mentioned previously, subjecting the drug substance to stress conditions and demonstrating that the resulting degradation products are resolved from the Pholcodine peak is a key part of specificity validation.[6][9]

Data Presentation: Comparative HPLC Method Parameters

The following tables summarize quantitative data from various published analytical methods for this compound, allowing for easy comparison.

Table 1: HPLC Chromatographic Conditions

ParameterMethod 1[3]Method 2[4][5]Method 3[1]Method 4[2]Method 5[11]
Column Symetry/Luna C8 (150x4.6mm, 5µm)LiChrospher C-8 (250x4mm, 5µm)C18X-Bridge C8 (250x4.6mm, 2.5µm)Hypersil BDS C18 (100x2.1mm, 1.7µm)
Mobile Phase Methanol:Water:Acetonitrile (70:20:10 v/v)Gradient: A) 2% NH4OH in Water (pH 3.2), B) Acetonitrile15% Methanol, 5% Acetonitrile, 80% Phosphate buffer (pH 3) with 0.1% TEAAcetonitrile:Phosphate buffer (pH 6.8, 20mM) (25:75 v/v)1M KH₂PO₄:Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.55 mL/min1.0 mL/min
Detection (UV) 220 nm283 nmNot Specified238 nm275 nm
Injection Volume 100 µL30 µLNot SpecifiedNot SpecifiedNot Specified
Column Temp. Not Specified35 °CNot Specified35 °CNot Specified
Run Time 10 min< 10 min< 6 minNot SpecifiedNot Specified

Table 2: Method Validation Parameters

ParameterMethod 1[3]Method 4[2]Method 5[11]
Linearity Range 5.0 - 30.0 µg/mLNot Specified8 - 40 µg/mL
LOD 15 µg/mL1.2 µg/mL0.8379 µg/mL
LOQ 25 µg/mLNot Specified2.53918 µg/mL
Accuracy (% Recovery) 80%Not SpecifiedNot Specified
Precision (%RSD) 0.4%Not Specified0.31%

Experimental Protocols

This section provides a detailed methodology for a typical RP-HPLC analysis of this compound, synthesized from published methods.

1. Standard Solution Preparation

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 20.00 mg of Pholcodine reference standard and transfer it to a 20 mL volumetric flask.[4][5] Dissolve in a suitable solvent (e.g., 20% acetonitrile in water) with the aid of sonication for about 10 minutes.[4][5] Dilute to volume with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the expected linear range of the method (e.g., 5.0 to 30.0 µg/mL).[3]

2. Sample Solution Preparation

  • For Bulk Drug: Prepare a sample solution with a final concentration within the validated range of the method (e.g., 1000 µg/mL).[4][5] The sample should be dissolved in the same solvent as the standard solutions.

  • For Pharmaceutical Formulations (e.g., Syrup): Accurately measure a quantity of the formulation equivalent to a known amount of this compound and dilute with the mobile phase or a suitable solvent to achieve a final concentration within the method's linear range. Further filtration through a 0.45 µm filter may be necessary.

3. Chromatographic Analysis

  • Set up the HPLC system with the chosen column and mobile phase (refer to Table 1 for options).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no system contamination.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions for analysis.

  • Measure the peak area of Pholcodine in the chromatograms.

  • Calculate the concentration of Pholcodine in the sample by comparing its peak area with the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Sample Receipt SamplePrep Sample Dilution & Filtration Sample->SamplePrep Standard Reference Standard Weighing StandardPrep Standard Dilution Series Standard->StandardPrep SampleInj Sample Injection SamplePrep->SampleInj Cal Calibration Curve Generation StandardPrep->Cal SystemPrep System Equilibration Blank Blank Injection SystemPrep->Blank Blank->Cal Cal->SampleInj Integration Peak Integration SampleInj->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Experimental workflow for this compound analysis.

G start Chromatographic Issue Observed q1 Is the peak shape poor (e.g., tailing)? start->q1 a1 Check mobile phase pH. Add competing base (e.g., TEA). Use an end-capped column. q1->a1 Yes q2 Is the retention time shifting? q1->q2 No end Issue Resolved a1->end a2 Ensure proper column equilibration. Verify mobile phase preparation. Use a column oven. q2->a2 Yes q3 Are there extraneous peaks? q2->q3 No a2->end a3 Inject blank and placebo. Perform forced degradation studies. Clean the injection system. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting decision tree for HPLC analysis.

References

Selecting the appropriate internal standard for Pholcodine monohydrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate internal standard for the accurate quantification of Pholcodine monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

For mass spectrometry-based methods such as LC-MS/MS, the ideal internal standard is a stable isotope-labeled version of the analyte. Therefore, Pholcodine-d3 is the recommended internal standard for the quantification of Pholcodine. Its physicochemical properties are nearly identical to Pholcodine, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for any variations. Pholcodine-d3 is commercially available from various suppliers.[1]

Q2: I do not have access to a mass spectrometer. What are some potential non-deuterated internal standards for HPLC-UV analysis of Pholcodine?

While a stable isotope-labeled internal standard is optimal, structurally similar compounds can be used for HPLC-UV analysis. Potential candidates for non-deuterated internal standards for Pholcodine include other opioid derivatives that are not expected to be present in the samples being analyzed.

When selecting a non-deuterated internal standard, it is crucial to choose a compound that is chemically similar to Pholcodine, stable, and chromatographically resolved from Pholcodine and other components in the sample matrix.

Potential Candidates for Non-Deuterated Internal Standards:

CompoundRationale for ConsiderationKey Considerations for Validation
Codeine Structurally very similar to the core of the Pholcodine molecule.Must be absent in the test samples. Potential for co-elution, requiring careful chromatographic optimization.
Hydrocodone Another semi-synthetic opioid with a related structure.Check for potential interference from metabolites if analyzing biological samples.
Ethylmorphine Structurally similar, differing in the ethyl group at the 3-position.Verify chromatographic separation from Pholcodine.

Important Note: The suitability of any of these compounds as an internal standard must be thoroughly validated in your specific analytical method and matrix before use.

Q3: What are the key criteria for selecting and validating an internal standard?

The selection and validation of an internal standard are critical for accurate and reliable quantitative analysis. The chosen internal standard should:

  • Be chemically similar to the analyte.

  • Not be present in the sample matrix.

  • Be clearly separated from the analyte and any other interfering peaks in the chromatogram.

  • Be stable throughout the entire analytical procedure.

  • Be added at a constant concentration to all samples and standards.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor precision of results Inconsistent addition of the internal standard.Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls using calibrated pipettes.
Degradation of the internal standard or analyte.Verify the stability of both the analyte and the internal standard in the sample matrix and under the storage and analytical conditions.
Inaccurate quantification The internal standard is present in the sample.Analyze a blank sample matrix without the addition of the internal standard to confirm its absence. If present, a different internal standard must be selected.
Non-linear response.Ensure that the concentration of the internal standard and the calibration range for the analyte are within the linear range of the detector.
Interference from a co-eluting peak.Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column) to achieve baseline separation between the internal standard, analyte, and any interfering peaks.
Variable internal standard peak area Inconsistent sample injection volume.While an internal standard should correct for this, significant variations can still impact results. Ensure the autosampler is functioning correctly.
Matrix effects (ion suppression or enhancement in LC-MS).A stable isotope-labeled internal standard like Pholcodine-d3 is the best way to compensate for matrix effects. If using a structural analog, ensure it co-elutes as closely as possible with the analyte.

Experimental Protocols

Protocol 1: Validation of a Selected Internal Standard

This protocol outlines the essential steps to validate a chosen internal standard for this compound quantification.

  • Specificity/Selectivity:

    • Analyze multiple blank matrix samples to ensure no endogenous peaks interfere with the retention times of Pholcodine and the chosen internal standard.

    • Spike the blank matrix with Pholcodine and the internal standard to confirm that they are well-resolved from any matrix components.

  • Linearity:

    • Prepare a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of Pholcodine covering the expected sample concentration range.

    • Plot the ratio of the peak area of Pholcodine to the peak area of the internal standard against the concentration of Pholcodine.

    • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Analyze multiple replicates of these QC samples on the same day (intra-day precision) and on different days (inter-day precision).

    • The accuracy should be within 85-115% (or tighter, depending on the application), and the precision (relative standard deviation, RSD) should be ≤ 15%.

  • Stability:

    • Assess the stability of Pholcodine and the internal standard in the sample matrix under various conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).

Protocol 2: Example HPLC-UV Method for Pholcodine Quantification

The following method is adapted from published literature and can be used as a starting point for developing a quantitative assay with an internal standard.[2]

  • High-Performance Liquid Chromatography (HPLC) System:

    • Column: Symetry or Luna C8 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Methanol: Water: Acetonitrile (70:20:10, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 220 nm (UV).

    • Run Time: Approximately 10 minutes.

  • Preparation of Solutions:

    • Standard Stock Solution of Pholcodine: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Internal Standard Stock Solution: Accurately weigh and dissolve the chosen internal standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of calibration standards by spiking a fixed amount of the internal standard stock solution and varying amounts of the Pholcodine stock solution into the mobile phase.

    • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and add the same fixed amount of the internal standard stock solution as used for the calibration standards.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need for Pholcodine Quantification ms_available Is Mass Spectrometry (LC-MS) available? start->ms_available use_d3 Use Pholcodine-d3 as the Internal Standard ms_available->use_d3 Yes hplc_uv Use HPLC-UV ms_available->hplc_uv No validate Thoroughly Validate the Chosen Internal Standard use_d3->validate select_analog Select a Structurally Similar Analog (e.g., Codeine, Hydrocodone) hplc_uv->select_analog select_analog->validate validation_criteria Validation Criteria: - Specificity - Linearity - Accuracy & Precision - Stability validate->validation_criteria proceed Proceed with Sample Analysis validate->proceed

Caption: Workflow for selecting an appropriate internal standard for Pholcodine quantification.

Experimental_Workflow prep_solutions 1. Prepare Stock Solutions (Pholcodine & Internal Standard) prep_cal_standards 2. Prepare Calibration Standards (Fixed IS, Varying Analyte) prep_solutions->prep_cal_standards prep_samples 3. Prepare Samples (Add Fixed IS) prep_solutions->prep_samples hplc_analysis 4. HPLC or LC-MS Analysis prep_cal_standards->hplc_analysis prep_samples->hplc_analysis data_processing 5. Data Processing (Peak Area Ratio Calculation) hplc_analysis->data_processing quantification 6. Quantification (Using Calibration Curve) data_processing->quantification

Caption: General experimental workflow for Pholcodine quantification using an internal standard.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Pholcodine Monohydrate in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Pholcodine monohydrate against alternative analytical techniques. The performance of the HPLC method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is detailed and supported by experimental data.[1][2][3][4] This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

Introduction to this compound Analysis

Pholcodine is an opioid cough suppressant.[5] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure product quality and patient safety. HPLC is a widely used technique for the analysis of pharmaceuticals due to its high specificity, sensitivity, and accuracy.[6] This guide focuses on a validated RP-HPLC method and compares it with other analytical approaches.

Comparison of Analytical Methods for this compound

The following table summarizes the performance characteristics of a validated RP-HPLC method and compares it with alternative methods such as Ultra-Performance Liquid Chromatography (UPLC), Spectrofluorimetry, and High-Performance Thin-Layer Chromatography (HPTLC).

Table 1: Comparison of Analytical Method Performance

ParameterRP-HPLC Method 1[5]RP-HPLC Method 2[7]UPLC Method[8]Spectrofluorimetry[9]HPTLC[10][11]
Linearity Range 5.0 - 30.0 µg/mL0.20 - 13.0 µg/mL8 - 40 µg/mL0.01 - 2.4 µg/mL0.25 - 4.00 µ g/band
Correlation Coefficient (r²) > 0.9990.9999> 0.999Not Specified> 0.995
Accuracy (% Recovery) 80%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Precision (%RSD) 0.4Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) 15 µg/mLNot Specified0.8379 µg/mL5.0 ng/mLNot Specified
Limit of Quantification (LOQ) 25 µg/mL0.18 µg/mL2.53918 µg/mL10.0 ng/mLNot Specified
Run Time 10 minutes< 6 minutesNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Validated RP-HPLC Method

This protocol is based on a developed and validated method for the determination of Pholcodine in pharmaceutical formulations.[5]

Chromatographic Conditions:

  • Column: Symmetry or Luna C8 (4.6 x 150 mm, 5 µm)[5]

  • Mobile Phase: Methanol: Water: Acetonitrile (70:20:10 v/v/v)[5]

  • Flow Rate: 1.5 mL/min[5]

  • Detection Wavelength: 220 nm[5]

  • Injection Volume: 100 µL[5]

  • Run Time: 10 minutes[5]

Standard Solution Preparation: A stock solution of Pholcodine working standard is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5.0 to 30.0 µg/mL.[5]

Sample Preparation: Twenty tablets are weighed to determine the average weight. A portion of the powdered tablets equivalent to 20 mg of Pholcodine is accurately weighed and transferred to a 100 mL volumetric flask. The volume is made up with the diluent, and the solution is sonicated and filtered through a 0.45 µm filter.[5]

Validation Parameters: The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[1][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

  • Linearity: A linear relationship between the peak areas and concentrations of Pholcodine is established over the specified range.[5]

  • Accuracy: Determined by the recovery of known amounts of Pholcodine added to a placebo. The mean percentage recovery for Pholcodine was found to be 80%.[5]

  • Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD). The %RSD for Pholcodine was 0.4.[5]

  • LOD and LOQ: The LOD was found to be 15 µg/mL and the LOQ was 25 µg/mL.[5]

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound according to ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Conclusion

The validated RP-HPLC method provides a reliable and robust solution for the quantification of this compound in pharmaceutical dosage forms. While alternative methods like UPLC offer faster analysis times and spectrofluorimetry provides higher sensitivity, the HPLC method demonstrates a good balance of performance characteristics for routine quality control analysis. The choice of method will ultimately depend on the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation.

References

A Guide to Inter-Laboratory Cross-Validation of Pholcodine Monohydrate Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods used for the quantification of Pholcodine monohydrate and outlines a framework for the cross-validation of these methods between different laboratories. Ensuring consistency and reliability of analytical data across multiple sites is paramount in drug development and quality control. This document presents a comparative summary of validated analytical techniques and a generalized protocol for conducting inter-laboratory comparisons.

Comparative Analysis of Validated Analytical Methods

Several analytical methods have been developed and validated for the determination of this compound in pharmaceutical formulations and biological fluids. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques due to their high specificity, sensitivity, and accuracy. A summary of the performance characteristics of these methods from various studies is presented below.

Table 1: Comparison of Validated HPLC and UPLC Methods for Pholcodine Analysis

ParameterMethod 1: RP-HPLC[1]Method 2: UPLC[2]Method 3: HPLC-DAD[3]Method 4: HPLC-UV[4]Method 5: Spectrofluorimetry[5]
Instrumentation HPLC with UV detectionUPLCHPLC with Diode Array DetectorHPLC with UV detectionSpectrofluorimeter
Column Symmetry or Luna C8 (4.6 x 150 mm, 5µm)Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 μm)LiChrospher C-8C18Not Applicable
Mobile Phase Methanol:Water:Acetonitrile (70:20:10 v/v)1M KH₂PO₄:Acetonitrile (80:20 v/v)Gradient with 2% ammonium (B1175870) hydroxide (B78521) in water and acetonitrile15% Methanol, 5% Acetonitrile, 80% Phosphate buffer (pH 3) with 0.1% triethylamineMethanol
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min1.0 mL/minNot Applicable
Detection Wavelength 220 nm275 nm283 nmNot SpecifiedExcitation: 284 nm, Emission: 337 nm
Linearity Range 5.0 - 30.0 µg/mL8 - 40 µg/mLNot Specified0.2 - 13.0 µg/mL0.01 - 2.4 µg/mL
Limit of Detection (LOD) 15 µg/mL0.8379 µg/mLNot SpecifiedNot Specified5.0 ng/mL
Limit of Quantification (LOQ) 25 µg/mL2.53918 µg/mLNot Specified0.18 µg/mL10.0 ng/mL
Accuracy (% Recovery) 80%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Precision (%RSD) 0.4%0.31% (Interday)Not Specified< 15%Not Specified

Experimental Protocol for Inter-Laboratory Cross-Validation

A robust cross-validation study is essential to ensure that an analytical method produces comparable results at different laboratories.[6][7] The following protocol outlines a generalized approach for the cross-validation of this compound analytical methods.

Pre-Validation Activities
  • Method Transfer: The originating laboratory should provide a detailed, unambiguous analytical method protocol to the receiving laboratory. This includes information on instrument parameters, reagent preparation, sample handling, and data analysis.

  • Analyst Training: The analyst(s) at the receiving laboratory should be adequately trained on the method.

  • Instrument Qualification: Ensure that the analytical instrumentation in both laboratories is properly qualified and calibrated.

Cross-Validation Samples
  • Quality Control (QC) Samples: Prepare a set of QC samples at a minimum of three concentration levels (low, medium, and high) spanning the calibration curve range. These samples should be prepared from a common stock solution.

  • Incurred Samples: If available, use incurred samples (i.e., samples from a clinical or toxicological study) to provide a more realistic assessment of method performance.

Acceptance Criteria

Pre-defined acceptance criteria are crucial for an objective assessment of the cross-validation results. These criteria are typically based on the comparison of the data generated by both laboratories.

  • For QC Samples: The mean concentration at each level from the receiving laboratory should be within ±15% of the nominal concentration. At the Lower Limit of Quantification (LLOQ), it should be within ±20%. The precision (%CV) of the measurements at each level should not exceed 15% (20% at the LLOQ).

  • For Incurred Samples: At least two-thirds (67%) of the incurred samples should have a percent difference between the two laboratories within ±20% of their mean.

Statistical Analysis
  • Bland-Altman Plot: This plot is used to visualize the agreement between the two laboratories by plotting the difference between the measurements against their average.

  • Regression Analysis: Linear regression can be used to assess the correlation between the results from the two laboratories. The slope should be close to 1, and the intercept close to 0.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the inter-laboratory cross-validation process.

G cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory cluster_comparison Data Comparison & Analysis A Develop & Validate Analytical Method B Prepare & Ship Validation Samples (QCs & Incurred) A->B C Provide Detailed Method Protocol A->C E Analyze Validation Samples B->E D Method Implementation & Analyst Training C->D D->E F Generate Analytical Data E->F G Statistical Analysis (e.g., Bland-Altman) F->G H Compare Against Acceptance Criteria G->H I Cross-Validation Successful H->I Criteria Met J Investigation & Troubleshooting H->J Criteria Not Met

Caption: Workflow for Inter-Laboratory Analytical Method Cross-Validation.

G cluster_data Data Inputs cluster_analysis Statistical Evaluation cluster_decision Decision LabA_Data Results from Originating Lab Calculate_Diff Calculate % Difference for each sample LabA_Data->Calculate_Diff Regression Perform Linear Regression LabA_Data->Regression LabB_Data Results from Receiving Lab LabB_Data->Calculate_Diff LabB_Data->Regression Bland_Altman Generate Bland-Altman Plot Calculate_Diff->Bland_Altman Acceptance Compare % Difference to Acceptance Criteria (e.g., within ±20%) Calculate_Diff->Acceptance Conclusion Method Cross-Validated? Acceptance->Conclusion

References

A Comparative In Vitro Metabolic Analysis of Pholcodine Monohydrate and Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro metabolism of two structurally related opioid compounds: pholcodine monohydrate and codeine. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their metabolic pathways, enzymatic drivers, and kinetic profiles, substantiated by experimental data.

Executive Summary

Codeine, a widely used analgesic and antitussive, undergoes extensive metabolism primarily through glucuronidation and O-demethylation to its active metabolite, morphine, a reaction catalyzed by cytochrome P450 2D6 (CYP2D6).[1] In contrast, pholcodine, an antitussive agent, exhibits significantly slower metabolism and does not form morphine.[2][3][4] Its primary metabolic routes involve N-demethylation, oxidation of the morpholino ring, and N-oxidation.[2][5] Notably, pholcodine undergoes minimal conjugation, a major metabolic pathway for codeine.[3] This fundamental difference in metabolic fate underpins the distinct pharmacological and safety profiles of these two compounds.

Data Presentation: Comparative Metabolic Rates

The following table summarizes the comparative rates of metabolism for pholcodine and codeine as determined in freshly isolated rat hepatocytes. While this is an animal model, it provides the most direct comparative quantitative data available in the public domain.

CompoundMetabolic Rate (kmet, µM min-1)Primary In Vitro SystemReference
Pholcodine 0.021Rat Hepatocytes[2]
Codeine 0.112Rat Hepatocytes[2]

Metabolic Pathways and Metabolites

The metabolic fates of pholcodine and codeine are distinctly different. Codeine is extensively metabolized, with a significant portion being converted to active and inactive metabolites. Pholcodine, on the other hand, is metabolized to a much lesser extent.

Pholcodine Metabolism

In vitro studies in rat hepatocytes have shown that the major metabolic pathway for pholcodine is N-oxidation.[2] Other identified metabolites in humans include nor-pholcodine, desmorpholino-hydroxy-pholcodine, and other products of oxidation and N-demethylation of the morpholino ring.[5] Crucially, morphine is not a significant metabolite of pholcodine in humans.[3][4] Pholcodine also appears to undergo very little to no glucuronide conjugation.[3]

Codeine Metabolism

Codeine metabolism is well-characterized and proceeds via several key pathways in human liver microsomes and hepatocytes:

  • O-demethylation: Approximately 5-10% of codeine is metabolized to morphine by CYP2D6.[1] This is the primary pathway responsible for the analgesic effects of codeine.

  • N-demethylation: A smaller fraction is converted to norcodeine by CYP3A4.

  • Glucuronidation: The most extensive metabolic pathway for codeine is conjugation with glucuronic acid to form codeine-6-glucuronide, primarily mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7.[6]

The following table details the kinetic parameters for codeine glucuronidation in human liver microsomes.

ParameterValue (Mean ± SD)In Vitro SystemReference
Vmax (nmol/mg/min) 0.54 ± 0.24Human Liver Microsomes[6]
Km (mM) 2.21 ± 0.68Human Liver Microsomes[6]

Experimental Protocols

The following are detailed methodologies for key in vitro metabolism experiments relevant to the study of pholcodine and codeine.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to determine the metabolic stability and identify the metabolites of a test compound.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (Pholcodine or Codeine)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).

  • In a microcentrifuge tube, pre-incubate the HLMs (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (at desired concentrations) and the NADPH regenerating system to the pre-warmed microsome suspension.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.[7][8]

In Vitro Metabolism in Freshly Isolated Hepatocytes

This protocol allows for the study of both Phase I and Phase II metabolism in a more physiologically relevant system.

Materials:

  • Freshly isolated or cryopreserved hepatocytes (human or animal)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound (Pholcodine or Codeine)

  • Incubator (37°C, 5% CO2)

  • Shaker or orbital rocker

  • Cell viability assay reagents (e.g., Trypan Blue)

  • LC-MS/MS system for analysis

Procedure:

  • Determine the viability and cell density of the hepatocyte suspension.

  • In a suitable culture vessel (e.g., multi-well plate), incubate the hepatocytes in culture medium at 37°C in a humidified incubator with 5% CO2.

  • Add the test compound to the hepatocyte suspension at the desired concentration.

  • Incubate the cells with the test compound for a specified period (e.g., up to 4 hours for suspension cultures).

  • At selected time points, collect aliquots of the cell suspension.

  • Separate the cells from the medium by centrifugation.

  • Lyse the cells and/or extract the medium to analyze for the parent compound and metabolites by LC-MS/MS.[2]

Mandatory Visualizations

Metabolic Pathways

cluster_pholcodine Pholcodine Metabolism cluster_codeine Codeine Metabolism Pholcodine Pholcodine Nor_P Nor-pholcodine Pholcodine->Nor_P N-demethylation Des_OH_P Desmorpholino-hydroxy-pholcodine Pholcodine->Des_OH_P N-desalkylation & Reduction Oxo_P Oxo-pholcodine Pholcodine->Oxo_P Oxidation P_NO Pholcodine-N-oxide Pholcodine->P_NO N-oxidation Codeine Codeine Morphine Morphine Codeine->Morphine O-demethylation (CYP2D6) Norcodeine Norcodeine Codeine->Norcodeine N-demethylation (CYP3A4) C6G Codeine-6-glucuronide Codeine->C6G Glucuronidation (UGT2B7)

Caption: Comparative Metabolic Pathways of Pholcodine and Codeine.

Experimental Workflow

cluster_workflow In Vitro Metabolism Experimental Workflow start Start prep_microsomes Prepare Human Liver Microsomes/Hepatocytes start->prep_microsomes pre_incubate Pre-incubate at 37°C prep_microsomes->pre_incubate add_compound Add Test Compound (Pholcodine/Codeine) pre_incubate->add_compound initiate_reaction Initiate Reaction (add NADPH) add_compound->initiate_reaction time_points Incubate and Collect Samples at Time Points initiate_reaction->time_points terminate Terminate Reaction time_points->terminate process_samples Process Samples (Centrifuge, Extract) terminate->process_samples analysis LC-MS/MS Analysis process_samples->analysis end End analysis->end

Caption: General Experimental Workflow for In Vitro Metabolism Assays.

Logical Relationship: Pharmacological Activity

cluster_activity Metabolism and Pharmacological Activity Codeine Codeine Metabolism Metabolism Codeine->Metabolism Antitussive Antitussive Effect Codeine->Antitussive Pholcodine Pholcodine Pholcodine->Metabolism Slow Pholcodine->Antitussive Morphine Morphine (Active Metabolite) Metabolism->Morphine CYP2D6 No_Analgesia No Significant Analgesia Metabolism->No_Analgesia No Morphine Formation Analgesia Analgesic Effect Morphine->Analgesia

Caption: Relationship Between Metabolism and Pharmacological Activity.

References

A Comparative In Vivo Analysis of Antitussive Efficacy: Pholcodine vs. Dextromethorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antitussive efficacy of two widely used cough suppressants, pholcodine and dextromethorphan (B48470). The information presented is based on available preclinical and clinical experimental data to assist researchers and professionals in drug development and pharmacological studies.

Executive Summary

Pholcodine, an opioid-based antitussive, and dextromethorphan, a non-opioid morphinan (B1239233) derivative, are both centrally acting agents effective in suppressing non-productive cough. Clinical evidence suggests that the antitussive efficacy of pholcodine is comparable to that of dextromethorphan in patients with acute, non-productive cough.[1][2][3] Preclinical studies in animal models also support the antitussive activity of both compounds, although direct comparative in vivo studies are limited. Their distinct mechanisms of action offer different pharmacological profiles that may be relevant for specific research and development applications.

Quantitative Data Comparison

The following table summarizes the quantitative data from a key clinical study comparing the efficacy of pholcodine and dextromethorphan in adult patients with acute, non-productive cough.

Efficacy EndpointPholcodineDextromethorphanStudy Population
Mean Reduction in Daytime Cough Frequency (at Day 3) 1.4 points1.3 pointsPer-protocol population
Mean Reduction in Night-time Cough Frequency (at Day 3) 1.3 points1.3 pointsPer-protocol population
Mean Reduction in Cough Intensity (at Day 3) 0.7 points0.8 pointsPer-protocol population

Data from Equinozzi et al., 2006. The study was a randomized, double-blind, parallel-group, multicenter trial involving 129 adults. Medications were administered as a syrup three times daily for three days. Cough frequency and intensity were assessed on a 5-point scale.[1][2][3]

Experimental Protocols

Clinical Trial: Management of Acute, Non-Productive Cough

A randomized, double-blind, parallel-group, multicenter study was conducted to compare the efficacy and tolerability of pholcodine and dextromethorphan.

  • Participants: 129 adult patients diagnosed with acute, frequent, non-productive cough.

  • Intervention: Patients received either a pholcodine-based or dextromethorphan-based syrup formulation.

  • Dosage: Administered orally three times a day for a duration of three days.

  • Efficacy Assessment: The primary endpoints were the change from baseline in daytime and nighttime cough frequency, and cough intensity, all measured on a 5-point rating scale at day 3 of treatment.[1][2][3]

Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs
  • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

  • Cough Induction: Animals are exposed to an aerosolized solution of citric acid (typically 0.4 M) for a set period (e.g., 14 minutes) to induce coughing.

  • Drug Administration: The test compounds (pholcodine or dextromethorphan) are administered, usually intraperitoneally or orally, at varying doses a specified time before the citric acid challenge.

  • Efficacy Measurement: The number of coughs is counted by trained observers, often validated by acoustic recordings and spectrogram analysis. The latency to the first cough and cough intensity can also be measured. A significant reduction in the number of coughs compared to a vehicle-treated control group indicates antitussive efficacy.[4][5]

Mechanism of Action and Signaling Pathways

Pholcodine: Opioid Receptor Agonist

Pholcodine exerts its antitussive effect by acting as a selective agonist at the μ-opioid receptors located in the cough center of the medulla oblongata.[6][7][8] This action suppresses the cough reflex. Unlike other opioids, pholcodine has minimal analgesic and sedative effects and a lower potential for addiction.[6]

Pholcodine_Pathway cluster_cns Central Nervous System (Medulla) Pholcodine Pholcodine Mu_Opioid_Receptor μ-Opioid Receptor Pholcodine->Mu_Opioid_Receptor Binds to Cough_Center Cough Center Neurons Mu_Opioid_Receptor->Cough_Center Inhibits Cough_Suppression Suppression of Cough Reflex Cough_Center->Cough_Suppression Leads to

Pholcodine's Antitussive Signaling Pathway
Dextromethorphan: NMDA Receptor Antagonist and Sigma-1 Receptor Agonist

Dextromethorphan is a non-opioid antitussive that acts centrally. Its primary mechanism involves the antagonism of N-methyl-D-aspartate (NMDA) receptors in the brain, which reduces the urge to cough.[9][10][11][12] Additionally, it functions as a sigma-1 receptor agonist, which is also thought to contribute to its cough-suppressing effects.[9][13]

Dextromethorphan_Pathway cluster_cns Central Nervous System (Medulla) Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Antagonizes Sigma1_Receptor Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor Agonizes Cough_Center Cough Center Neurons NMDA_Receptor->Cough_Center Modulates Sigma1_Receptor->Cough_Center Modulates Cough_Suppression Suppression of Cough Reflex Cough_Center->Cough_Suppression Leads to

Dextromethorphan's Antitussive Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo comparison of antitussive agents in a preclinical setting.

Experimental_Workflow cluster_workflow In Vivo Antitussive Efficacy Testing Animal_Acclimatization Animal Acclimatization (e.g., Guinea Pigs) Group_Allocation Random Group Allocation (Vehicle, Pholcodine, Dextromethorphan) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (Oral or IP) Group_Allocation->Drug_Administration Cough_Induction Cough Induction (e.g., Citric Acid Aerosol) Drug_Administration->Cough_Induction Data_Collection Data Collection (Cough Count, Latency, Intensity) Cough_Induction->Data_Collection Data_Analysis Statistical Analysis (Comparison between groups) Data_Collection->Data_Analysis Results Efficacy Determination Data_Analysis->Results

Preclinical In Vivo Antitussive Comparison Workflow

Conclusion

Both pholcodine and dextromethorphan are effective centrally acting antitussive agents. Clinical data indicates a similar level of efficacy in reducing the frequency and intensity of acute, non-productive cough. Their distinct mechanisms of action, with pholcodine acting as a μ-opioid receptor agonist and dextromethorphan as an NMDA receptor antagonist and sigma-1 receptor agonist, provide different pharmacological platforms for the development of novel antitussive therapies. Further direct comparative preclinical studies would be beneficial to delineate more subtle differences in their in vivo efficacy profiles under various experimental conditions.

References

Pholcodine's Interference in Opioid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-reactivity of the antitussive agent pholcodine with opioid immunoassays presents a significant challenge in clinical and forensic toxicology. This guide provides a comparative analysis of pholcodine's cross-reactivity with other opioids in commonly used immunoassay platforms, supported by available experimental data. It also outlines the methodologies for assessing such interference, aiming to equip researchers and drug development professionals with the necessary information to interpret screening results accurately and develop more specific assays.

Quantitative Cross-Reactivity Data

The following tables summarize the available data on the cross-reactivity of pholcodine and other common opioids in opiate immunoassays. It is important to note that cross-reactivity can vary depending on the specific assay manufacturer, lot, and the cutoff concentration used. The data presented here is derived from various sources, including manufacturer's package inserts and scientific literature.

Table 1: Cross-Reactivity in the CEDIA™ Opiate Immunoassay (300 ng/mL cutoff)

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
Morphine300100
Codeine300113
Hydrocodone100030
Hydromorphone30083
Oxycodone5000<1
Oxymorphone>10000<1
Pholcodine Data Not Consistently Provided in Package Inserts See Discussion Below

Table 2: Cross-Reactivity in the DRI™ Opiate Assay (300 ng/mL cutoff)

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
Morphine300100
Codeine300100
Hydrocodone60050
Hydromorphone40075
Oxycodone300010
Oxymorphone>10000<1
Pholcodine Data Not Consistently Provided in Package Inserts See Discussion Below

Discussion of Pholcodine Cross-Reactivity Data:

While specific percentage values for pholcodine are often not listed in the cross-reactivity tables of commercial immunoassay package inserts, numerous studies have demonstrated significant cross-reactivity. Research has shown that the ingestion of therapeutic doses of pholcodine can lead to positive results in opiate screening immunoassays for an extended period. For instance, studies have reported positive results for opiates for 2-6 weeks with radioimmunoassay (RIA) and for approximately 10 days with enzyme-multiplied immunoassay technique (EMIT) after pholcodine intake[1]. This prolonged detection is a critical consideration in clinical and forensic settings. The cross-reactivity is thought to be due to the structural similarities between pholcodine and morphine, as well as the potential for morphine to be a minor metabolite of pholcodine.

Experimental Protocols

The determination of cross-reactivity of a compound in a competitive immunoassay is a critical step in assay validation and characterization. Below is a detailed methodology for assessing the cross-reactivity of substances like pholcodine in opiate immunoassays.

Objective: To determine the concentration of a test compound (e.g., pholcodine) that produces a signal equivalent to the cutoff concentration of the target analyte (e.g., morphine) in a specific immunoassay.

Materials:

  • Immunoassay reagents (e.g., CEDIA™, DRI™ Opiate Assay kits)

  • Calibrators and controls provided by the assay manufacturer

  • Certified reference standards of the target analyte (e.g., morphine) and the test compounds (e.g., pholcodine, codeine, oxycodone, etc.)

  • Drug-free human urine pool

  • Automated clinical chemistry analyzer

  • Precision pipettes and laboratory glassware

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the target analyte and each test compound in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Urine Samples:

    • Serially dilute the stock solutions with drug-free human urine to create a range of concentrations for each test compound.

    • The concentration range should be chosen to bracket the expected cross-reactivity level. For highly cross-reactive compounds, a lower concentration range is needed, while for weakly cross-reactive compounds, a higher range is necessary.

  • Immunoassay Analysis:

    • Calibrate the immunoassay on the automated analyzer according to the manufacturer's instructions using the provided calibrators.

    • Run the prepared spiked urine samples for each test compound, as well as the negative and positive controls.

    • Each sample should be analyzed in replicate (e.g., n=3) to ensure precision.

  • Data Analysis and Calculation of Cross-Reactivity:

    • For each test compound, determine the concentration that produces a response equivalent to the assay's cutoff calibrator (e.g., 300 ng/mL morphine). This can be done by interpolation from a dose-response curve.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound Producing Cutoff Response) x 100

Example Calculation:

If the opiate immunoassay has a morphine cutoff of 300 ng/mL, and a 1000 ng/mL concentration of Compound X produces a result equivalent to the cutoff, the cross-reactivity is:

(300 ng/mL / 1000 ng/mL) x 100 = 30%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining immunoassay cross-reactivity.

G cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation stock_solutions Prepare Stock Solutions (Target & Test Compounds) spiked_samples Prepare Serially Diluted Spiked Urine Samples stock_solutions->spiked_samples drug_free_urine Obtain Drug-Free Human Urine drug_free_urine->spiked_samples calibrate Calibrate Immunoassay on Analyzer run_samples Analyze Spiked Samples & Controls calibrate->run_samples dose_response Generate Dose-Response Curves run_samples->dose_response calc_cross_reactivity Calculate % Cross-Reactivity dose_response->calc_cross_reactivity

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Signaling Pathway of a Competitive Homogeneous Immunoassay

The majority of commercial opiate screening assays, such as CEDIA™ and DRI™, are competitive homogeneous enzyme immunoassays. The underlying principle involves the competition between the drug present in the sample and a drug labeled with an enzyme for a limited number of antibody binding sites.

G cluster_no_drug No Drug in Sample cluster_drug_present Drug Present in Sample antibody1 Antibody bound_complex1 Antibody-Enzyme-Drug Complex (Enzyme Inactive) antibody1->bound_complex1 enzyme_drug1 Enzyme-Labeled Drug enzyme_drug1->bound_complex1 substrate1 Substrate bound_complex1->substrate1 No Reaction no_signal1 No Signal substrate1->no_signal1 antibody2 Antibody bound_complex2 Antibody-Sample Drug Complex antibody2->bound_complex2 sample_drug2 Drug from Sample sample_drug2->bound_complex2 enzyme_drug2 Enzyme-Labeled Drug free_enzyme_drug2 Free Enzyme-Labeled Drug (Enzyme Active) enzyme_drug2->free_enzyme_drug2 substrate2 Substrate free_enzyme_drug2->substrate2 Reaction signal2 Signal Generated substrate2->signal2

Caption: Principle of Competitive Homogeneous Immunoassay.

References

Unraveling the Link: A Comparative Guide to the Cross-Sensitization Mechanism Between Pholcodine and Neuromuscular Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cross-sensitization mechanism between the cough suppressant pholcodine and neuromuscular blocking agents (NMBAs) reveals a strong, IgE-mediated link, posing significant anaphylactic risks during anesthesia. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the evidence, experimental data, and the immunological pathways underpinning this critical drug interaction.

The "pholcodine hypothesis" suggests that prior exposure to pholcodine, a common ingredient in over-the-counter cough medicines, can sensitize individuals to NMBAs, leading to potentially life-threatening anaphylactic reactions upon their first known exposure to these muscle relaxants during surgery.[1][2][3] This sensitization is attributed to the shared chemical structures between pholcodine and NMBAs, specifically the substituted ammonium (B1175870) ions which act as the primary allergenic determinants.[1][2][4]

The Immunological Bridge: Pholcodine-Induced IgE Sensitization

The core of the cross-sensitization mechanism lies in the production of specific Immunoglobulin E (IgE) antibodies following pholcodine consumption.[5][6] Pholcodine has been identified as a potent inducer of an IgE antibody response.[5][6][7] These IgE antibodies recognize the substituted ammonium ion epitope present on the pholcodine molecule.[4][8] Crucially, NMBAs, such as suxamethonium and rocuronium, also feature these quaternary ammonium ions.[1][4]

Consequently, an individual previously sensitized by pholcodine will have circulating IgE antibodies that can recognize and cross-react with NMBAs when administered during anesthesia. This cross-reactivity triggers a type 1 hypersensitivity reaction, leading to mast cell and basophil degranulation and the release of inflammatory mediators, culminating in anaphylaxis.[1][5][6]

Studies have shown that exposure to pholcodine can lead to a significant increase in serum levels of IgE antibodies against not only pholcodine itself but also against NMBAs like suxamethonium and other allergens.[1][9] In fact, re-exposure to pholcodine in sensitized individuals can boost IgE antibody levels by as much as 100-fold.[5][6][7]

Comparative Data on Pholcodine-Induced Sensitization and Anaphylaxis

The evidence supporting the pholcodine hypothesis is substantiated by compelling quantitative data from clinical and epidemiological studies. The withdrawal of pholcodine-containing medications from the market in countries like Norway has provided a unique opportunity to observe the direct impact on NMBA-related anaphylaxis rates.

Impact of Pholcodine Exposure on Specific IgE Levels

A key study investigating the effect of pholcodine exposure in patients with a history of NMBA anaphylaxis demonstrated a dramatic rise in specific IgE levels.

AnalyteMedian Proportional Increase at 4 Weeks Post-Pholcodine Exposure
Total IgE 19.0 times
Pholcodine-specific IgE 39.0 times
Morphine-specific IgE 38.6 times
Suxamethonium-specific IgE 93.0 times
Data from a study on patients with previous NMBA anaphylaxis randomized to receive a cough syrup containing pholcodine. No significant changes were observed in the control group receiving guaifenesin.[9]
Epidemiological Evidence: The Norwegian Experience

Following the withdrawal of pholcodine from the Norwegian market in March 2007, a significant decline in both IgE sensitization and the incidence of NMBA-related anaphylaxis was observed.

ParameterPre-Withdrawal (2006)Post-Withdrawal (1 Year)Post-Withdrawal (3 Years)
Prevalence of Pholcodine-specific IgE 11.0%5.0%2.7%
Prevalence of Suxamethonium-specific IgE 3.7%0.7%0.3%
Incidence of Reported Suspected Anesthetic Anaphylaxis --Significant Reduction
Data from a study analyzing sera from allergic patients and reports from the Norwegian Network for Anaphylaxis under Anaesthesia.[10]

Experimental Protocols for Investigating Cross-Sensitization

The investigation of pholcodine-NMBA cross-sensitization relies on a combination of in vivo and in vitro diagnostic methods.

Immunoassays for Specific IgE Quantification
  • Objective: To measure the concentration of IgE antibodies specific to pholcodine, NMBAs (e.g., suxamethonium, rocuronium), and morphine in patient serum.

  • Methodology:

    • Sample Collection: Patient serum is collected before and at specific time points after controlled exposure to pholcodine or a placebo.

    • Assay Principle: Solid-phase immunoassays, such as the ImmunoCAP system, are commonly used. In this system, the allergen of interest (e.g., pholcodine-human serum albumin conjugate) is covalently bound to a solid phase (the ImmunoCAP).

    • Incubation: Patient serum is incubated with the allergen-coupled ImmunoCAP, allowing specific IgE antibodies to bind.

    • Washing: Unbound serum components are washed away.

    • Detection: Enzyme-labeled anti-IgE antibodies are added and incubated. These antibodies bind to the captured specific IgE.

    • Quantification: After another washing step, a developing agent is added, and the resulting fluorescence is measured. The fluorescence intensity is proportional to the concentration of specific IgE, which is reported in kU/L.[1]

Skin Testing
  • Objective: To assess the in vivo mast cell response to NMBAs and confirm allergic sensitization.

  • Methodology:

    • Technique: Skin prick tests (SPTs) are typically performed. A small drop of the NMBA solution (at a non-irritant concentration) is placed on the skin, and the epidermis is pricked with a lancet.

    • Controls: A positive control (histamine) and a negative control (saline) are always included.

    • Interpretation: A positive test is indicated by the formation of a wheal and flare reaction at the test site, typically within 15-20 minutes. The size of the wheal is measured and compared to the controls. A wheal diameter of 3 mm or greater than the negative control is generally considered positive.[1]

    • Note: Skin testing has a high specificity and is generally more sensitive than in vitro specific IgE testing for NMBA allergy.[1]

Basophil Activation Test (BAT)
  • Objective: An in vitro functional assay to measure the activation of basophils in response to an allergen.

  • Methodology:

    • Sample: Fresh whole blood is incubated with various concentrations of the suspected allergen (pholcodine or NMBAs).

    • Activation: Allergen-specific IgE on the surface of basophils, if present, is cross-linked by the allergen, leading to basophil activation.

    • Staining: The cells are then stained with fluorescently labeled antibodies against specific cell surface markers of activation, such as CD63 or CD203c.

    • Analysis: The percentage of activated basophils is quantified using flow cytometry.

Visualizing the Mechanism and Workflow

To further elucidate the complex interactions, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

Pholcodine-NMBA Cross-Sensitization Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Anesthesia) Pholcodine Pholcodine B_Cell B Cell Pholcodine->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Pholcodine-specific IgE Plasma_Cell->IgE Production Mast_Cell_S Mast Cell IgE->Mast_Cell_S Binds to FcεRI receptor Mast_Cell_E Sensitized Mast Cell NMBA NMBA (e.g., Suxamethonium) NMBA->Mast_Cell_E Cross-links IgE Mediators Histamine, Leukotrienes, etc. Mast_Cell_E->Mediators Degranulation Anaphylaxis Anaphylaxis Mediators->Anaphylaxis

Caption: Proposed IgE-mediated signaling pathway for pholcodine-NMBA cross-sensitization.

Experimental Workflow Patient_Cohort Identify Patient Cohort (e.g., History of NMBA Anaphylaxis) Baseline Baseline Sample Collection (Serum) Patient_Cohort->Baseline Randomization Randomize into Pholcodine and Control (Guaifenesin) Groups Exposure Administer Cough Syrup (1 week) Randomization->Exposure Baseline->Randomization Follow_up Follow-up Sample Collection (4 and 8 weeks) Exposure->Follow_up Analysis Analyze Samples Follow_up->Analysis IgE_Test Specific IgE Immunoassay (Pholcodine, NMBAs, Morphine) Analysis->IgE_Test Skin_Test Skin Prick Testing (NMBAs) Analysis->Skin_Test Data_Comparison Compare Data Between Groups and with Baseline Analysis->Data_Comparison

Caption: A typical experimental workflow for investigating pholcodine's effect on NMBA sensitization.

Conclusion and Future Directions

The evidence strongly indicates a causal link between pholcodine exposure and an increased risk of IgE-mediated anaphylaxis to NMBAs. The withdrawal of pholcodine in some regions has served as a real-world validation of this hypothesis, demonstrating a subsequent fall in anaphylactic events. For drug development professionals, this case underscores the importance of evaluating the sensitizing potential of new chemical entities, particularly those sharing structural motifs with known allergens.

While the primary mechanism is well-supported, questions remain regarding the specific role of the morpholino side chain in pholcodine's immunogenicity and whether other environmental or genetic factors contribute to this sensitization.[5][7] Further research is warranted to fully elucidate the nuances of this dangerous cross-sensitization and to identify other potential sensitizing agents that could contribute to perioperative anaphylaxis.[1][2] Continued vigilance and serological monitoring are crucial for patient safety in the context of general anesthesia.

References

A Comparative Analysis of Pholcodine and Noscapine in Preclinical Cough Suppression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive properties of two widely used cough suppressants, pholcodine and noscapine (B1679977). The information presented herein is based on available preclinical data from various in-vivo and in-vitro models, offering a valuable resource for researchers in the field of respiratory pharmacology and drug development. While direct head-to-head comparative studies are limited, this guide synthesizes existing data to facilitate an informed understanding of their respective mechanisms and efficacy.

Executive Summary

Pholcodine, a centrally acting opioid antitussive, and noscapine, a non-narcotic benzylisoquinoline alkaloid, both demonstrate efficacy in preclinical cough suppression models. Pholcodine primarily exerts its effect through agonism of the µ-opioid receptor in the cough center of the brainstem. In contrast, noscapine's mechanism is multifactorial, involving sigma (σ) receptor agonism and antagonism of bradykinin (B550075) B2 receptors, suggesting both central and peripheral modes of action.

This guide will delve into the detailed experimental protocols of commonly employed cough suppression models, present available quantitative data on the efficacy of each compound, and visualize their distinct signaling pathways.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for pholcodine and noscapine in preclinical cough suppression models. It is crucial to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Antitussive Efficacy in Citric Acid-Induced Cough Model (Guinea Pig)

CompoundRoute of AdministrationDose RangeAntitussive Effect (ED50 or % Inhibition)Reference
Pholcodine Data not available in direct studies. Often cited as equipotent or slightly more potent than codeine.--[1]
Codeine (for comparison) s.c.-ED50: 9.1 mg/kg[2]
Noscapine Oral0.5, 1, and 2 mg/kgDose-dependently reversed ACEI-enhanced cough[3]

ED50: The dose that produces 50% of the maximal effect. s.c.: subcutaneous ACEI: Angiotensin-converting enzyme inhibitor

Table 2: Antitussive Efficacy in Capsaicin-Induced Cough Model (Guinea Pig)

CompoundRoute of AdministrationDose RangeAntitussive Effect (% Inhibition)Reference
Pholcodine Data not available in direct studies.--
Codeine (for comparison) p.o.3-30 mg/kgDose-dependent inhibition[4]
Noscapine Oral0.5, 1, and 2 mg/kgReversed captopril (B1668294) and enalapril-enhanced cough[3]

p.o.: per os (by mouth)

Experimental Protocols

A comprehensive understanding of the experimental models is essential for interpreting the efficacy data. The following are detailed methodologies for two commonly used preclinical cough suppression models.

Citric Acid-Induced Cough in Guinea Pigs

This model is a standard for evaluating centrally acting antitussives.

1. Animals: Male Dunkin-Hartley guinea pigs are typically used.[5]

2. Acclimatization: Animals are acclimatized to the experimental environment and whole-body plethysmography chambers.[6]

3. Drug Administration: The test compound (Pholcodine, Noscapine, or vehicle) is administered at various doses via the desired route (e.g., oral gavage, subcutaneous or intraperitoneal injection) at a specified time before the citric acid challenge.[5]

4. Cough Induction: Conscious and unrestrained animals are placed in a whole-body plethysmograph. An aerosol of citric acid (typically 0.4 M) is delivered into the chamber for a defined period (e.g., 7 minutes).[5][6]

5. Data Acquisition: The number of coughs is counted by trained observers, often supplemented with audio and video recording for verification. Parameters such as the latency to the first cough may also be recorded.[5]

6. Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated control group. The percentage of cough inhibition or the ED50 is then calculated.

Capsaicin-Induced Cough in Guinea Pigs

This model is particularly useful for investigating mechanisms involving C-fiber activation.

1. Animals: Similar to the citric acid model, male guinea pigs are commonly used.[7]

2. Drug Administration: The test compound or vehicle is administered prior to capsaicin (B1668287) exposure.

3. Cough Induction: Animals are exposed to an aerosol of capsaicin (e.g., 50 µmol/L) for a set duration (e.g., 10 minutes) in a plethysmography chamber.[7]

4. Data Acquisition and Analysis: The number of coughs is quantified and compared between treated and control groups to determine the antitussive efficacy.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of Pholcodine and Noscapine are visualized below, highlighting their different molecular targets.

Pholcodine Signaling Pathway

Pholcodine acts as an agonist at the µ-opioid receptors located in the cough center within the medulla oblongata of the brainstem.[8][9] This activation leads to an inhibition of the cough reflex.

Pholcodine_Pathway Pholcodine Pholcodine MOR µ-Opioid Receptor (in Medulla - Cough Center) Pholcodine->MOR Binds to and activates Inhibition Inhibition of Cough Reflex MOR->Inhibition

Caption: Pholcodine's central antitussive signaling pathway.

Noscapine Signaling Pathway

Noscapine's antitussive effect is not mediated by opioid receptors. Instead, it is understood to act through at least two distinct mechanisms: as a sigma (σ) receptor agonist and as a non-competitive antagonist of the bradykinin B2 receptor.[3][10][11] The latter action is particularly relevant in cough induced by ACE inhibitors, which increase bradykinin levels.

Noscapine_Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Airways Noscapine_central Noscapine SigmaReceptor Sigma (σ) Receptor Noscapine_central->SigmaReceptor Agonist Central_Inhibition Modulation of Cough Reflex SigmaReceptor->Central_Inhibition Bradykinin Bradykinin B2Receptor Bradykinin B2 Receptor Bradykinin->B2Receptor Activates Cough_Stimulation Cough Stimulation B2Receptor->Cough_Stimulation Noscapine_peripheral Noscapine Noscapine_peripheral->B2Receptor Antagonist

Caption: Dual central and peripheral antitussive mechanisms of Noscapine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preclinical evaluation of antitussive agents.

Experimental_Workflow start Start animal_prep Animal Acclimatization and Grouping start->animal_prep drug_admin Drug Administration (Pholcodine, Noscapine, Vehicle) animal_prep->drug_admin cough_induction Cough Induction (e.g., Citric Acid or Capsaicin Aerosol) drug_admin->cough_induction data_collection Data Collection (Cough Count, Latency) cough_induction->data_collection data_analysis Data Analysis (% Inhibition, ED50) data_collection->data_analysis end End data_analysis->end

Caption: General workflow for in-vivo antitussive screening.

Conclusion

Pholcodine and noscapine are effective antitussive agents that operate through distinct pharmacological pathways. Pholcodine's action is centrally mediated via µ-opioid receptors, aligning it with traditional opioid antitussives but with a reportedly better safety profile concerning dependence. Noscapine presents a more complex mechanism, with both central (sigma receptor) and peripheral (bradykinin receptor) involvement, and is notably non-narcotic.

The lack of direct comparative studies necessitates careful interpretation of the available data. Future research directly comparing these two compounds in standardized preclinical models would be invaluable for a more definitive assessment of their relative potency and efficacy. This guide serves as a foundational resource to inform such future investigations and to aid in the ongoing development of novel antitussive therapies.

References

A Preclinical Head-to-Head Comparison of Pholcodine and Levodropropizine for Antitussive Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of two widely used antitussive agents, pholcodine and levodropropizine (B346804). By examining their distinct mechanisms of action, antitussive efficacy in animal models, and key safety-related side effects, this document aims to offer an objective resource for researchers and professionals in the field of respiratory drug development. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to facilitate an informed comparative analysis.

Executive Summary

Pholcodine, a centrally acting opioid, and levodropropizine, a peripherally acting non-opioid, represent two distinct pharmacological approaches to cough suppression. Preclinical evidence suggests that both agents are effective antitussives. Pholcodine's efficacy is reported to be similar to or greater than that of codeine.[1] Levodropropizine has also demonstrated antitussive activity comparable to codeine in certain preclinical models. Their primary differences lie in their mechanisms of action and, consequently, their side effect profiles. Levodropropizine is characterized by a more favorable safety profile, with weaker sedative effects and a lack of significant respiratory depression at therapeutic doses.

Mechanism of Action

The two compounds exhibit fundamentally different mechanisms for cough suppression. Pholcodine acts on the central nervous system, while levodropropizine targets the peripheral pathways of the cough reflex.

Pholcodine: As an opioid derivative, pholcodine crosses the blood-brain barrier and acts as an agonist at μ-opioid receptors located in the cough center of the medulla oblongata.[2][3] This binding inhibits the cough reflex at its central processing hub, reducing the frequency and intensity of coughing.[2]

Levodropropizine: In contrast, levodropropizine is a peripherally acting agent.[4][5] Its antitussive effect is mediated through the inhibition of vagal C-fibers in the respiratory tract.[4][6][7] By modulating sensory neuropeptide release, such as Substance P, from these C-fibers, levodropropizine reduces the afferent signals that trigger the cough reflex.[5][6][7]

Signaling Pathway Diagrams

pholcodine_pathway cluster_medulla pholcodine Pholcodine blood_brain_barrier Blood-Brain Barrier pholcodine->blood_brain_barrier mu_opioid μ-Opioid Receptor pholcodine->mu_opioid medulla Medulla Oblongata (Cough Center) blood_brain_barrier->medulla inhibition Inhibition of Cough Signal mu_opioid->inhibition suppression Cough Suppression inhibition->suppression

Pholcodine's central mechanism of action.

levodropropizine_pathway irritant Airway Irritant c_fibers Sensory C-fibers (Vagus Nerve) irritant->c_fibers neuropeptides Neuropeptide Release (e.g., Substance P) c_fibers->neuropeptides afferent_signal Afferent Signal to Cough Center neuropeptides->afferent_signal cough_reflex Cough Reflex afferent_signal->cough_reflex levodropropizine Levodropropizine levodropropizine->c_fibers Inhibits experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization baseline Baseline Cough Induction (Citric Acid Aerosol) acclimatization->baseline drug_prep Drug/Vehicle Preparation drug_admin Drug/Vehicle Administration drug_prep->drug_admin baseline->drug_admin post_drug Post-Treatment Cough Induction (Citric Acid Aerosol) drug_admin->post_drug cough_count Cough Counting & Recording post_drug->cough_count inhibition_calc Calculation of % Inhibition cough_count->inhibition_calc ed50 ED50 Determination inhibition_calc->ed50

References

A Comparative Guide to the Detection of Pholcodine Monohydrate: Validating Immunoassay Performance Against Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative commercial enzyme-linked immunosorbent assay (ELISA) kit for the detection of Pholcodine monohydrate against established analytical techniques. Pholcodine, an opioid cough suppressant, has garnered significant attention due to its potential for interference with opiate immunoassays and its association with anaphylactic reactions to neuromuscular blocking agents (NMBAs) used in general anesthesia.[1][2] This has necessitated a thorough evaluation of the available detection methods for accurate monitoring and risk assessment.

This document presents a detailed analysis of a representative opiate immunoassay, which often demonstrates cross-reactivity with pholcodine, alongside Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Spectrofluorimetry. The performance characteristics, experimental protocols, and underlying principles of each method are critically examined to assist researchers in selecting the most appropriate technique for their specific needs.

Performance Characteristics: A Quantitative Comparison

The selection of an analytical method is often dictated by its performance metrics. The following table summarizes the key performance indicators for the detection of pholcodine using a representative opiate immunoassay and alternative analytical methods.

Parameter Representative Opiate Immunoassay (ELISA) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Spectrofluorimetry
Principle Antigen-antibody bindingSeparation by volatility and mass-to-charge ratioSeparation by polarityMeasurement of fluorescence
Limit of Detection (LOD) Varies by kit, typically in the ng/mL rangeHigh sensitivity, detects metabolites for weeks[3]0.18 µg/mL[4]5.0 ng/mL[5][6]
Limit of Quantitation (LOQ) Varies by kitHigh precision0.50 µg/mL[4]10.0 ng/mL[5][6]
Linearity Range Typically narrowWide0.20–13.0 µg/mL[4]0.01–2.4 µg/mL[5][6]
Specificity Prone to cross-reactivity with other opiates[3][7]High, can distinguish between pholcodine and its metabolites[3]High, good separation from other compoundsCan be affected by interfering substances
Sample Throughput High (suitable for screening)Low to mediumMediumMedium
Cost per Sample LowHighMediumLow to medium
Expertise Required LowHighMediumMedium

Experimental Protocols: A Detailed Overview

Accurate and reproducible results are contingent on well-defined experimental protocols. This section outlines the typical methodologies for each of the compared techniques.

Representative Opiate Immunoassay (ELISA) Protocol

Immunoassays for opiates are commonly used for initial screening due to their high throughput and ease of use. Pholcodine is known to produce positive results in these assays.[3][7]

Principle: This method is based on the competitive binding between pholcodine in the sample and a labeled opiate conjugate for a limited number of antibody binding sites coated on a microplate. The amount of bound labeled conjugate is inversely proportional to the concentration of pholcodine in the sample.

Typical Procedure:

  • Sample Preparation: Urine or plasma samples are diluted as required.

  • Coating: Microplate wells are pre-coated with anti-opiate antibodies.

  • Competitive Binding: A fixed amount of enzyme-labeled opiate conjugate and the sample are added to the wells. They compete for binding to the coated antibodies.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the bound enzyme into a colored product.

  • Stopping Reaction: The enzyme-substrate reaction is stopped by adding a stop solution.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The concentration of pholcodine is determined by comparing the absorbance to a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is considered a gold-standard confirmatory method due to its high sensitivity and specificity. It can detect pholcodine and its metabolites in urine for several weeks after ingestion.[3]

Principle: The sample is vaporized and separated based on the components' volatility in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Typical Procedure:

  • Sample Preparation: Urine or hair samples undergo acid hydrolysis, extraction, and acetylation.[3]

  • Injection: The prepared sample is injected into the GC.

  • Separation: The sample travels through a capillary column where different components are separated based on their boiling points and interaction with the column's stationary phase.

  • Ionization: As components elute from the GC column, they enter the MS ion source where they are bombarded with electrons to create charged fragments.

  • Mass Analysis: The charged fragments are separated by their mass-to-charge ratio in a mass analyzer.

  • Detection: A detector measures the abundance of each fragment, generating a mass spectrum.

  • Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify and quantify pholcodine and its metabolites.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique for separating and quantifying compounds in a mixture. A design-assisted HPLC-UV method has been reported for the therapeutic drug monitoring of pholcodine.[4]

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate. A UV detector measures the absorbance of the eluting components at a specific wavelength.

Typical Procedure:

  • Sample Preparation: Plasma samples are prepared using a robust sample preparation protocol to ensure high selectivity and precision.[4]

  • Mobile Phase: A mobile phase consisting of a mixture of methanol, acetonitrile, and phosphate (B84403) buffer is prepared.[4]

  • Injection: The prepared sample is injected into the HPLC system.

  • Separation: The sample is pumped through the analytical column, and the components are separated based on their affinity for the stationary phase.

  • Detection: A UV detector measures the absorbance of the separated components at a specific wavelength as they elute from the column.

  • Data Analysis: The retention time and peak area are used to identify and quantify pholcodine. The calibration curve shows excellent linearity over a concentration range of 0.20–13.0 µg/mL.[4]

Spectrofluorimetry Protocol

Spectrofluorimetry is a sensitive and cost-effective method for the determination of pholcodine.

Principle: This method measures the fluorescence intensity of a substance. Pholcodine exhibits native fluorescence at a specific excitation and emission wavelength.

Typical Procedure:

  • Sample Preparation: Stock solutions of pholcodine are prepared in methanol.[5]

  • Measurement: The native fluorescence of pholcodine is measured at an emission wavelength of 337 nm after excitation at 284 nm.[5][6]

  • Quantification: The concentration of pholcodine is determined from a calibration curve constructed by plotting fluorescence intensity versus concentration. This method has a reported linear range of 0.01–2.4 μg/mL.[5][6]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the representative opiate immunoassay and the GC-MS method.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Sample Dilute Sample (Urine/Plasma) Add Add Sample/Standard & Enzyme Conjugate Sample->Add Standards Prepare Standards Standards->Add Coat Coat Plate with Anti-Opiate Antibody Incubate1 Incubate (Competitive Binding) Add->Incubate1 Wash1 Wash Wells Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance Stop->Read Analyze Calculate Concentration vs. Standard Curve Read->Analyze GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Collect Sample (Urine/Hair) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Extraction Extraction Hydrolysis->Extraction Acetylation Acetylation Extraction->Acetylation Inject Inject into GC Acetylation->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (MS) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify Concentration Identify->Quantify

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Pholcodine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of pholcodine monohydrate, a compound classified as a Schedule I controlled substance in the United States. Adherence to these protocols is critical not only for laboratory safety but also for regulatory compliance.

Pholcodine is an opioid derivative with antitussive properties.[1] In the United States, it is categorized as a Schedule I drug under the Controlled Substances Act, indicating a high potential for abuse and no currently accepted medical use in treatment.[1][2][3] This classification mandates strict regulatory oversight by the Drug Enforcement Administration (DEA), particularly concerning its disposal.

Regulatory Framework: The Role of the DEA

The disposal of controlled substances is governed by the DEA to prevent diversion and harm.[2][4] Laboratories and research institutions registered with the DEA must adhere to specific procedures for the disposal of controlled substances, including this compound. The primary and most compliant method for the disposal of Schedule I and II controlled substances from a laboratory setting is through a DEA-registered reverse distributor.[4][5]

Disposal Procedures for this compound in a Laboratory Setting

Researchers must follow a strict protocol to ensure the compliant disposal of this compound. This involves proper segregation, storage, documentation, and transfer of the waste material.

Step 1: Segregation and Secure Storage of Waste

  • Isolate Waste: Immediately segregate any expired, unwanted, or contaminated this compound from the active inventory.

  • Labeling: Clearly label the waste container with "this compound for Disposal" and include the date of segregation.

  • Secure Storage: Store the segregated waste in the same secure, locked cabinet or safe as the active Schedule I and II controlled substances.[3] Access to this storage area must be strictly limited to authorized personnel.

Step 2: Engaging a DEA-Registered Reverse Distributor

  • Identify a Reverse Distributor: Your institution's Environmental Health and Safety (EHS) department will have a list of approved DEA-registered reverse distributors.

  • Initiate Contact: Contact the reverse distributor to schedule a pickup of the this compound waste. They will provide specific instructions on packaging and preparing the material for transport.

Step 3: Documentation and Record-Keeping

Accurate and thorough documentation is a critical component of DEA compliance.

  • DEA Form 41: The "Registrant Record of Controlled Substances Destroyed" (DEA Form 41) is the official document for recording the disposal of controlled substances.[1][2][6] This form must be completed to document the transfer to the reverse distributor.

  • Inventory Records: Maintain a perpetual inventory of all controlled substances, including a record of when the this compound was designated as waste.[7]

  • Transfer Documentation: For Schedule I substances like pholcodine, the transfer to the reverse distributor is documented using a DEA Form 222.[4]

  • Record Retention: All records related to the disposal of controlled substances, including the completed DEA Form 41 and Form 222, must be retained for a minimum of two years.[7][8]

Quantitative Data for Disposal Documentation

The following table outlines the essential quantitative and qualitative information that must be recorded for the disposal of this compound to ensure compliance with DEA regulations.

Data PointDescriptionExample
Compound Name The full chemical name of the substance being disposed of.This compound
DEA Schedule The DEA classification of the substance.Schedule I
Quantity The exact amount of the substance being disposed of (in grams, milligrams, etc.).5.0 g
Form The physical form of the substance (e.g., powder, liquid, tablets).Crystalline Powder
Container Type The type of container the waste is in.10 mL glass vial
Date of Segregation The date the substance was designated as waste.2025-12-22
Reverse Distributor The name of the DEA-registered reverse distributor.ABC Reverse Distributors, Inc.
DEA Registration No. The DEA registration number of the reverse distributor.XA1234567
Date of Transfer The date the substance was transferred to the reverse distributor.2026-01-15
DEA Form 41 The serial number or a copy of the completed form.Completed and filed
DEA Form 222 The serial number of the executed form for transfer.Executed and filed
Witnesses Names and signatures of at least two authorized employees who witnessed the packaging and transfer.Dr. Jane Doe, John Smith

Experimental Protocol: Compliant Disposal via Reverse Distributor

This protocol details the step-by-step methodology for the proper disposal of this compound from a laboratory.

Materials:

  • Expired or unwanted this compound in its original or a securely sealed container.

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves.

  • Waste segregation labels.

  • Secure, locked storage for Schedule I and II controlled substances.

  • DEA Form 41 and DEA Form 222.

  • Controlled substance inventory logs.

Procedure:

  • Identification and Segregation:

    • Identify any this compound that is expired, unwanted, or has become waste.

    • Wearing appropriate PPE, place the material in a designated, sealed, and clearly labeled waste container.

  • Secure Storage:

    • Immediately transfer the labeled waste container to the approved secure storage location for Schedule I and II controlled substances.

  • Initiating Disposal with EHS:

    • Contact your institution's Environmental Health and Safety (EHS) department to initiate the disposal process.

    • Provide EHS with the details of the substance to be disposed of (name, quantity, etc.).

  • Coordination with Reverse Distributor:

    • EHS will coordinate with a DEA-registered reverse distributor for the collection of the this compound waste.

    • The reverse distributor will provide specific instructions for packaging and preparing the material for shipment.

  • Documentation:

    • Complete the DEA Form 222 for the transfer of a Schedule I substance to the reverse distributor.

    • Complete the DEA Form 41, "Registrant Record of Controlled Substances Destroyed," detailing the substance, quantity, and method of disposal (i.e., transfer to a reverse distributor).

    • Ensure that at least two authorized individuals witness the packaging and transfer of the waste and sign the appropriate documentation.

  • Waste Pickup:

    • At the scheduled time, the reverse distributor will collect the packaged waste.

    • Obtain a copy of all signed documentation from the reverse distributor for your records.

  • Final Record Keeping:

    • Update your controlled substance inventory log to reflect the disposal of the this compound.

    • File the completed DEA Form 41, a copy of the executed DEA Form 222, and the documentation from the reverse distributor in your controlled substance records.

    • Retain these records for a minimum of two years.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and necessary steps for the compliant disposal of this compound in a research laboratory.

start This compound Waste Identified segregate Segregate and Securely Store Waste (Labeled and in Schedule I/II Safe) start->segregate contact_ehs Contact Environmental Health & Safety (EHS) to Initiate Disposal segregate->contact_ehs reverse_distributor EHS Coordinates with DEA-Registered Reverse Distributor contact_ehs->reverse_distributor documentation Complete Required Documentation (DEA Form 41 and DEA Form 222) reverse_distributor->documentation witness Witness Packaging and Transfer (Minimum 2 Authorized Individuals) documentation->witness pickup Waste Collected by Reverse Distributor witness->pickup record_keeping Update Inventory and File All Records (Retain for 2+ Years) pickup->record_keeping end_process Compliant Disposal Complete record_keeping->end_process

Caption: Compliant Disposal Workflow for this compound.

By adhering to these rigorous procedures, researchers can ensure the safe and lawful disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pholcodine monohydrate
Reactant of Route 2
Reactant of Route 2
Pholcodine monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.